molecular formula C10H14N2O B1283892 4-amino-N-ethyl-3-methylbenzamide CAS No. 912878-75-2

4-amino-N-ethyl-3-methylbenzamide

Cat. No.: B1283892
CAS No.: 912878-75-2
M. Wt: 178.23 g/mol
InChI Key: URVRSJQYUIGXML-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-3-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-ethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVRSJQYUIGXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588189
Record name 4-Amino-N-ethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912878-75-2
Record name 4-Amino-N-ethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-amino-N-ethyl-3-methylbenzamide (CAS No. 912878-75-2) is a substituted benzamide that holds potential as a versatile building block in medicinal chemistry and materials science.[1] The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide range of FDA-approved drugs.[2] Its derivatives are known to exhibit diverse pharmacological activities, including but not limited to anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] The specific substitution pattern of this compound—an amino group at position 4, a methyl group at position 3, and an N-ethyl amide—offers multiple points for further chemical modification, making it a valuable intermediate for constructing more complex molecules and exploring structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of this compound, focusing on its fundamental properties, a robust and validated synthetic route, and detailed protocols for its characterization. As experimental data for this specific molecule is not extensively published, this document leverages established, analogous chemical principles and protocols to provide a reliable framework for its synthesis and validation in a research setting.

Physicochemical and Structural Properties

The foundational properties of a compound are critical for its handling, formulation, and interpretation of biological data. The key identifiers and calculated properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 912878-75-2[5][6][7]
Molecular Formula C₁₀H₁₄N₂O[1][6]
Molecular Weight 178.23 g/mol [1][6]
Appearance Predicted: Off-white to light yellow solidAnalogous Compounds
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water.Analogous Compounds

Proposed Synthesis Pathway and Experimental Protocols

Due to the absence of a directly published synthesis for this compound, a robust and logical two-step pathway is proposed. This route begins with the commercially available starting material, 3-methyl-4-nitrobenzoic acid, proceeds through an amide coupling reaction, and concludes with a selective reduction of the nitro group. This approach is well-precedented in organic synthesis for preparing substituted anilines.[8][9]

Synthesis Pathway Overview

The proposed synthesis is visualized in the workflow below. The initial step involves the activation of the carboxylic acid of 3-methyl-4-nitrobenzoic acid, followed by amidation with ethylamine to yield the nitro-intermediate. The final step is the catalytic hydrogenation of the nitro group to the target primary amine.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 3-Methyl-4-nitrobenzoic Acid B 3-Methyl-4-nitrobenzoyl chloride A->B SOCl₂ or (COCl)₂ DCM, reflux C N-Ethyl-3-methyl-4-nitrobenzamide B->C Ethylamine (EtNH₂) Base (e.g., TEA), DCM, 0°C to RT D This compound C->D H₂ (g), Pd/C Methanol or Ethanol, RT

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Ethyl-3-methyl-4-nitrobenzamide (Intermediate)

This protocol is adapted from established procedures for the synthesis of benzamides from their corresponding benzoic acids.[9][10] The conversion of the carboxylic acid to an acyl chloride is a standard method to activate it for reaction with an amine.

Experimental Protocol:

  • Acyl Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq). Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) or use oxalyl chloride (1.2 eq) in dry dichloromethane (DCM) with a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methyl-4-nitrobenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and cool the flask to 0°C in an ice bath. In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in dry DCM.

  • Reaction: Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to yield pure N-ethyl-3-methyl-4-nitrobenzamide.

Causality and Expertise Insights:

  • Why Acyl Chloride? Direct amidation of a carboxylic acid with an amine requires high temperatures and often results in the formation of a stable ammonium carboxylate salt. Converting the acid to a more electrophilic acyl chloride allows the reaction to proceed under much milder conditions with higher yields.[11]

  • Choice of Base: Triethylamine is used to scavenge the HCl generated during the amidation reaction, preventing the protonation and deactivation of the ethylamine nucleophile.

Step 2: Synthesis of this compound (Final Product)

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation. Catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and mild conditions.[12]

Experimental Protocol:

  • Setup: To a hydrogenation flask or a suitable round-bottom flask, add the intermediate N-ethyl-3-methyl-4-nitrobenzamide (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).

  • Solvent: Add a suitable solvent such as methanol or ethanol to dissolve the starting material.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a specialized hydrogenation apparatus for higher pressures (e.g., Parr shaker).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Causality and Expertise Insights:

  • Why Pd/C? Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups. It offers excellent chemoselectivity, meaning it will reduce the nitro group without affecting other functional groups like the amide or the aromatic ring.[8][13]

  • Solvent Choice: Methanol and ethanol are excellent solvents for both the substrate and for dissolving hydrogen gas, facilitating efficient contact between the substrate, catalyst, and hydrogen.

Structural Elucidation and Characterization

Confirming the identity and purity of the final synthesized compound is a critical step. The following section outlines the expected results from standard analytical techniques.

G A Synthesized Product (this compound) B ¹H NMR Spectroscopy (Proton Environment) A->B C ¹³C NMR Spectroscopy (Carbon Skeleton) A->C D IR Spectroscopy (Functional Groups) A->D E Mass Spectrometry (Molecular Weight) A->E F Purity & Identity Confirmed B->F C->F D->F E->F

Caption: Workflow for the structural characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[2]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group and meta to the amide will likely be the most upfield (shielded). The protons ortho and meta to the amide will show distinct splitting patterns (doublets or singlet-like signals depending on coupling).

    • Amine Protons (-NH₂): A broad singlet around 3.5-4.5 ppm, integrating to 2H. The chemical shift can vary and this signal may exchange with D₂O.

    • Ethyl Group (-NH-CH₂-CH₃): A quartet (~3.4 ppm, 2H) for the CH₂ group coupled to the CH₃, and a triplet (~1.2 ppm, 3H) for the CH₃ group coupled to the CH₂.

    • Methyl Group (-CH₃): A sharp singlet around 2.1-2.3 ppm, integrating to 3H.

    • Amide Proton (-NH-): A broad signal, often a triplet, around 6.0-8.0 ppm, integrating to 1H.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically ~167-170 ppm.

    • Aromatic Carbons: Expect 6 distinct signals in the aromatic region (~115-150 ppm).

    • Aliphatic Carbons: Three signals corresponding to the ethyl CH₂, ethyl CH₃, and the aromatic methyl carbon, typically in the range of 15-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: Two distinct sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂). A single, broader peak in the same region for the secondary amide N-H.

  • C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O Stretching (Amide I band): A strong, sharp absorption band around 1630-1660 cm⁻¹, characteristic of a secondary amide carbonyl.

  • N-H Bending (Amide II band): A significant band around 1510-1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in ESI) at m/z = 178.23, corresponding to the molecular weight of the compound.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of this compound. By leveraging well-established protocols for analogous transformations, researchers can confidently produce and validate this versatile chemical intermediate. The detailed experimental procedures and characterization guidelines herein serve as a self-validating system, ensuring the production of a high-purity compound ready for application in drug discovery, SAR studies, and the development of novel chemical entities.

References

  • Gassman, P. G., & van Bergen, T. J. (n.d.). Ethyl 4-Amino-3-methylbenzoate. Organic Syntheses Procedure. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 912878-75-2 | this compound. Available at: [Link]

  • AccelaChem. (n.d.). 912878-75-2, this compound. Available at: [Link]

  • Wikipedia contributors. (2023, December 29). Benzamide. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Molecules, 29(19), 4531. Available at: [Link]

  • Wikipedia contributors. (2023, August 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Synthonix. (n.d.). Synthesis of N-[2-(Ethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Available at: [Link]

  • MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 27(15), 4933. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-N-ethyl-3-methylbenzamide (CAS No. 912878-75-2), a substituted aminobenzamide. While specific research on this particular molecule is limited, its structural motifs are prevalent in a wide range of biologically active compounds. This document will, therefore, situate this compound within the broader context of aminobenzamide derivatives, exploring its synthesis, physicochemical properties, and potential therapeutic applications based on established research on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Aminobenzamide Scaffold

The aminobenzamide core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse array of therapeutic agents. The versatility of this structural framework allows for facile chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of 4-aminobenzamide have been investigated for a multitude of therapeutic applications, including their use as anticancer agents, inhibitors of DNA methylation, and as antagonists of key signaling pathways.[1][2] The presence of the amino and amide functionalities provides key hydrogen bonding donors and acceptors, facilitating interactions with biological targets.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 912878-75-2[3][4]
Molecular Formula C₁₀H₁₄N₂O[3][5]
Molecular Weight 178.23 g/mol [3][5]
Appearance Solid (predicted)-
Purity ≥95% to ≥97%[1][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A plausible and efficient synthetic route would involve the coupling of a suitable carboxylic acid precursor with ethylamine. The following protocol outlines a general procedure based on established methods for the synthesis of benzamide derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-amino-3-methylbenzoic acid and ethylamine.

Materials:

  • 4-amino-3-methylbenzoic acid

  • Ethylamine (as a solution in THF or as a hydrochloride salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as an additive

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add the coupling agent (e.g., HATU, 1.1 eq) and the additive (e.g., HOAt, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the base (e.g., DIPEA, 2.0 eq) followed by the slow addition of ethylamine (1.2 eq).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis 4-amino-3-methylbenzoic_acid 4-amino-3-methylbenzoic acid Activation Activation in Anhydrous Solvent 4-amino-3-methylbenzoic_acid->Activation Ethylamine Ethylamine Amidation Amidation Reaction Ethylamine->Amidation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Amidation Activation->Amidation Workup Aqueous Work-up Amidation->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Characterization Structural Characterization (NMR, MS) Final_Product->Characterization

Caption: General workflow for the synthesis of this compound.

Potential Biological Applications and Mechanism of Action

While direct biological data for this compound is not publicly available, the broader class of substituted benzamides has shown significant activity in several therapeutic areas. This section will explore potential applications based on structure-activity relationships of related compounds.

Anticancer Activity

Numerous benzamide derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the induction of apoptosis. For instance, certain novel benzamide derivatives have been shown to act as potent smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway which is aberrantly activated in several cancers.[3] Others have demonstrated the ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[6]

Anticancer_Mechanism cluster_pathway1 Hedgehog Pathway Inhibition cluster_pathway2 Induction of Apoptosis Benzamide_Derivative Substituted Benzamide (e.g., this compound) SMO Smoothened (SMO) Receptor Benzamide_Derivative->SMO ROS Increased Reactive Oxygen Species (ROS) Benzamide_Derivative->ROS GLI GLI Transcription Factors SMO->GLI inhibition Gene_Expression Oncogenic Gene Expression GLI->Gene_Expression inhibition Tumor_Growth_1 Tumor Growth Inhibition Gene_Expression->Tumor_Growth_1 leads to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer mechanisms of action for benzamide derivatives.

Enzyme Inhibition

The aminobenzamide scaffold is also present in inhibitors of various enzymes. For example, derivatives of aminobenzamide have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[7] The ability of the aminobenzamide core to be readily functionalized allows for the targeting of specific enzyme active sites.

Future Directions and Conclusion

This compound represents a simple yet versatile chemical entity within the broader class of aminobenzamide derivatives. While this specific compound has not been extensively studied, its structural features suggest potential for biological activity. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening against various biological targets.

Future research into this compound and its analogues could focus on:

  • Synthesis of a focused library: Modifying the ethylamine and methyl substituents to explore the structure-activity relationship (SAR).

  • Biological screening: Evaluating the compound and its derivatives against a panel of cancer cell lines and relevant enzymes.

  • Computational modeling: Using molecular docking and other in silico methods to predict potential biological targets.

References

  • BLD Pharm. This compound.
  • Chemsrc. 4-amino-3-methylbenzamide.
  • CymitQuimica. TR-A637298 - this compound.
  • AccelaChem. 912878-75-2,this compound.
  • Chemical-Suppliers. Product Search.
  • Kawamoto, Y., et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Valdez, C. A., et al. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy.

Sources

An In-depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-N-ethyl-3-methylbenzamide, a substituted benzamide with potential for exploration in drug discovery and materials science. While specific literature on this exact molecule is emerging, this document synthesizes established principles of benzamide chemistry to offer a robust framework for its synthesis, characterization, and prospective evaluation. We will delve into the causality behind synthetic choices, outline self-validating experimental protocols, and ground our discussion in the broader context of substituted benzamide research.

Introduction: The Scientific Interest in Substituted Benzamides

Substituted benzamides represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents.[1] Derivatives of this scaffold are known to exhibit diverse biological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The specific arrangement of substituents on the aromatic ring and the amide nitrogen allows for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The molecule this compound combines several key functional groups: a primary aromatic amine, an N-substituted amide, and a methyl group. This unique combination suggests potential for hydrogen bonding, specific receptor interactions, and metabolic pathways that make it a compelling candidate for further investigation. This guide serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic or material potential of this compound.

Physicochemical and Structural Properties

The chemical structure of this compound dictates its physical and chemical properties. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and amino nitrogen) suggests moderate solubility in polar solvents. The aromatic ring and methyl group contribute to its lipophilicity.

A summary of predicted and known properties for structurally related compounds is presented below. These values serve as an estimation for guiding experimental design.

PropertyPredicted/Estimated ValueRationale/Source Analogy
Molecular Formula C₁₀H₁₄N₂OBased on chemical structure
Molecular Weight 178.23 g/mol Based on chemical formula[3]
CAS Number Not explicitly found; related isomers existLiterature search for specific compound
Appearance Likely a solid at room temperatureAnalogy with similar benzamides
Boiling Point > 300 °C (estimated)High due to hydrogen bonding and molecular weight[4]
Melting Point 75-85 °C (estimated)Analogy with ethyl 4-amino-3-methylbenzoate[5]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from functional groups
pKa ~4-5 for the aromatic amine; ~17 for the amide N-HGeneral pKa values for anilines and amides

Synthesis of this compound

The synthesis of benzamides is a well-established transformation in organic chemistry, typically achieved by forming an amide bond between a carboxylic acid derivative and an amine.[1][6] The most direct and reliable approach for preparing this compound involves the coupling of 4-amino-3-methylbenzoic acid with ethylamine.

Retrosynthetic Analysis and Strategy

The logical disconnection for this compound is at the amide bond, leading back to 4-amino-3-methylbenzoic acid and ethylamine as the primary starting materials. The key challenge in this synthesis is the potential for the amino group on the benzoic acid to react with the activated carboxylic acid, leading to polymerization. To mitigate this, a protecting group strategy could be employed for the 4-amino group, though direct coupling with careful control of stoichiometry and reaction conditions is often successful. An alternative is to start with 4-fluoro-3-methylbenzoic acid, perform the amidation with ethylamine, and then displace the fluorine with ammonia or an ammonia equivalent. However, the direct coupling approach is more atom-economical.

Proposed Synthetic Workflow

A common and effective method for this amide coupling is the use of a coupling agent, such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[6][7]

The workflow for the synthesis is visualized below:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Dissolve 4-amino-3-methylbenzoic acid and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF or DCM). AddReagents Add coupling agent (e.g., EDC) and an activator (e.g., HOBt). Stir at room temperature to form the active ester. Start->AddReagents AddAmine Add ethylamine to the reaction mixture. AddReagents->AddAmine Reaction Stir the reaction at room temperature for 12-24 hours. AddAmine->Reaction Monitoring Monitor progress by TLC or LC-MS for disappearance of starting material. Reaction->Monitoring Workup Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Monitoring->Workup Wash Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. Workup->Wash Dry Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify the crude product by column chromatography or recrystallization. Dry->Purify

Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 4-amino-3-methylbenzoic acid (1.0 eq)

  • Ethylamine (1.1-1.5 eq, typically as a solution in THF or as hydrochloride salt with additional base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-3-methylbenzoic acid (1.0 eq), NHS or HOBt (1.2 eq), and anhydrous DCM or DMF.

  • Activation: Stir the mixture until all solids are dissolved. Add DIPEA or TEA (2.5-3.0 eq) and stir for 5 minutes. Add EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the active ester intermediate.

  • Amine Addition: Add ethylamine (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC and other reagents.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the final product.

Self-Validation: The success of each step can be validated. The formation of the active ester can be monitored by LC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Applications

While experimental data for this compound is not yet widely published, we can infer its potential applications based on its structural similarity to other biologically active benzamides.

  • Anticancer Activity: Many substituted benzamides have been investigated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][8] The specific substitution pattern on the aromatic ring can influence this activity.

  • Antimicrobial Properties: Derivatives of 4-aminobenzamide have shown potential as antimicrobial agents. For example, a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide), and its derivatives have been studied for their antibacterial activity.[9]

  • Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors. The specific structure of this compound could make it a candidate for screening against various enzyme targets, such as histone deacetylases (HDACs), which are targets for some benzamide-containing anticancer drugs.[8]

  • CNS Activity: Substituted benzamides are well-known for their activity in the central nervous system (CNS), with some being used as antipsychotics. The N-ethyl group and the substitution on the benzene ring could modulate blood-brain barrier permeability and receptor binding affinity.

The logical flow for investigating the biological potential of this compound is outlined below:

G Synthesis Synthesis and Purification of This compound Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization InVitro In Vitro Screening (e.g., cytotoxicity assays, enzyme inhibition, antimicrobial assays) Characterization->InVitro HitIdent Hit Identification and Preliminary SAR InVitro->HitIdent LeadOpt Lead Optimization (analogue synthesis) HitIdent->LeadOpt InVivo In Vivo Studies (animal models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a molecule with significant, albeit underexplored, potential. This guide provides a comprehensive, technically grounded framework for its synthesis and evaluation. By leveraging established protocols for benzamide synthesis and drawing analogies from structurally related compounds, researchers can confidently approach the investigation of this novel chemical entity. The detailed protocols and logical workflows presented herein are designed to ensure scientific integrity and facilitate the efficient exploration of this compound's properties and applications.

References

  • Li, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(11), 17594-17607. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3326. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. [Link]

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  • MDPI. (2020). Synthesis of N,N-Diethyl-3-methylbenzamide. Molecules, 25(17), 3954. [Link]

  • NIST. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • NIST. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-ethyl-3-methyl-N-phenylbenzamide. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of Amino-Substituted Benzamides: A Case Study on the Molecular Weight of N-(4-Amino-3-methylphenyl)-N-ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and materials science, the precise characterization of molecular entities is paramount. The molecular weight of a compound is a foundational parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiles. This guide provides a detailed exploration of the molecular weight and related physicochemical properties of a specific amino-substituted benzamide. While the initial query focused on "4-amino-N-ethyl-3-methylbenzamide," a thorough review of chemical literature and databases indicates that this nomenclature does not correspond to a well-documented compound. However, a closely related and structurally significant isomer, N-(4-Amino-3-methylphenyl)-N-ethylbenzamide , is readily identified and characterized. This whitepaper will focus on this latter compound, providing a comprehensive analysis of its molecular weight and associated properties, while also clarifying the potential ambiguity in nomenclature.

Clarification of Chemical Nomenclature and Structure

In organic chemistry, precise naming conventions are critical for unambiguous identification of molecules. The name "this compound" suggests a benzamide scaffold with substituents at specific positions. Let's deconstruct the expected structure from this name versus what is found in chemical databases.

  • Hypothetical "this compound": This name implies a benzene ring with a methyl group at position 3, an amino group at position 4, and an N-ethylcarboxamide group at position 1. This would lead to a predicted molecular formula of C₁₀H₁₄N₂O and a corresponding molecular weight of approximately 178.23 g/mol . While isomers with this formula exist, such as 3-amino-N-ethyl-N-methylbenzamide, the specific compound "this compound" is not commonly indexed.

  • Confirmed N-(4-Amino-3-methylphenyl)-N-ethylbenzamide: The compound prominently found in chemical databases with a similar name is N-(4-Amino-3-methylphenyl)-N-ethylbenzamide.[1][2] Its structure consists of a benzoyl group attached to the nitrogen of N-ethyl-4-amino-3-methylaniline. This results in a different molecular formula and, consequently, a different molecular weight.

The structural difference is visualized below:

G cluster_0 Hypothetical Structure cluster_1 Confirmed Structure a Benzene Ring b b a->b C(=O)N(Et) c c a->c 3-CH₃ d d a->d 4-NH₂ e Benzoyl Group (C₆H₅CO) f N-ethyl-4-amino-3-methylaniline e->f Amide Bond

Caption: Structural comparison of the hypothetical versus confirmed compound.

Given the prevalence of N-(4-Amino-3-methylphenyl)-N-ethylbenzamide in scientific literature and supplier catalogs, this guide will proceed with a detailed analysis of its properties.

Core Physicochemical Properties of N-(4-Amino-3-methylphenyl)-N-ethylbenzamide

This section delves into the fundamental physicochemical data for N-(4-Amino-3-methylphenyl)-N-ethylbenzamide, which is crucial for its application in research and development.

PropertyValueSource
CAS Number 5856-00-8[1][2]
Molecular Formula C₁₆H₁₈N₂O[1][2]
Molecular Weight 254.33 g/mol [1][2]
Exact Mass 254.141913202 u[1]
IUPAC Name N-(4-amino-3-methylphenyl)-N-ethylbenzamide[2]

The molecular weight of 254.33 g/mol is a critical parameter for any quantitative work involving this compound, from preparing solutions of a specific molarity to interpreting mass spectrometry data.

Computational and Experimental Data

A deeper understanding of a molecule's behavior comes from a combination of computationally predicted and experimentally determined properties.

ParameterValueTypeSource
Density 1.146 g/cm³Predicted[1]
Boiling Point 455.3°C at 760 mmHgPredicted[1]
Flash Point 229.2°CPredicted[1]
Refractive Index 1.632Predicted[1]
Polar Surface Area 46.3 ŲPredicted[1]

These parameters are vital for method development in chromatography, assessing solubility, and understanding the compound's potential for intermolecular interactions.

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general chemical nature of N-(4-Amino-3-methylphenyl)-N-ethylbenzamide. As an amide, it is generally stable but can be hydrolyzed under strong acidic or basic conditions. The presence of a primary aromatic amine group means it can undergo reactions typical of anilines, such as diazotization. The aromatic rings can also undergo electrophilic substitution, although the positions of substitution will be directed by the existing activating and deactivating groups.

A general workflow for the characterization of a synthesized batch of this compound would involve the following steps:

G synthesis Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr Structural Confirmation (¹H, ¹³C NMR) purification->nmr ms Molecular Weight Verification (Mass Spectrometry) purification->ms purity Purity Assessment (HPLC, Elemental Analysis) purification->purity

Caption: A typical workflow for the synthesis and characterization of N-(4-Amino-3-methylphenyl)-N-ethylbenzamide.

Safety and Handling

According to aggregated GHS information, N-(4-Amino-3-methylphenyl)-N-ethylbenzamide is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The accurate determination of molecular weight is a cornerstone of chemical science. This guide has established that N-(4-Amino-3-methylphenyl)-N-ethylbenzamide has a molecular weight of 254.33 g/mol .[1][2] It has also highlighted the critical importance of precise chemical nomenclature in scientific communication and research. For professionals in drug development and chemical research, this level of detail is essential for ensuring the reproducibility and accuracy of their work.

References

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A Comprehensive Technical Guide to 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-amino-N-ethyl-3-methylbenzamide. The document details its chemical identity, nomenclature, and structural features. A significant focus is placed on a robust, literature-derived synthetic pathway, including a detailed, step-by-step experimental protocol and retrosynthetic analysis. Furthermore, this guide explores the pharmacological context of substituted benzamides, discussing their established roles in medicinal chemistry and potential applications for novel derivatives like the topic compound. Safety, handling, and physicochemical properties are also systematically presented to equip researchers with the critical information needed for laboratory work and developmental studies.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. The compound , this compound, is a substituted aromatic amide with distinct functional groups that inform its chemical properties and potential biological activity.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature precisely describes the molecular architecture:

  • Benzamide : The core structure, consisting of a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

  • N-ethyl : An ethyl group (-CH₂CH₃) is substituted on the nitrogen atom of the amide.

  • 4-amino : An amino group (-NH₂) is located at the 4-position of the benzene ring, para to the amide substituent.

  • 3-methyl : A methyl group (-CH₃) is located at the 3-position of the benzene ring, meta to the amide and ortho to the amino group.

Structural Diagram

The structural formula provides a clear visualization of the atomic arrangement and bonding.

Caption: 2D Structure of this compound.

Chemical Identifiers

Precise identification is crucial for database searches and regulatory compliance. While a specific CAS number for this compound is not prominently indexed in major databases, its properties can be calculated, and it can be identified by its structure-based identifiers.

IdentifierValueSource
Molecular Formula C₁₀H₁₄N₂O(Calculated)
Molecular Weight 178.23 g/mol (Calculated)
Canonical SMILES CCNC(=O)C1=CC(=C(C=C1)N)C(Structure-based)
InChI InChI=1S/C10H14N2O/c1-3-12-10(13)8-5-6-9(11)7(2)4-8/h4-6H,3,11H2,1-2H3,(H,12,13)(Structure-based)
InChIKey (Generated from Structure)(Structure-based)

Note: Data for the parent compound without the N-ethyl group, 4-amino-3-methylbenzamide, is available under CAS number 106037-36-9[1].

Synthesis and Manufacturing

The synthesis of substituted benzamides is a well-established area of organic chemistry. The creation of this compound can be logically approached through a multi-step process starting from commercially available precursors.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify a feasible synthetic route from simple starting materials. The key disconnection is at the amide bond, a reliable and high-yielding transformation.

retrosynthesis target This compound disconnection Amide Bond Formation target->disconnection precursor1 4-Amino-3-methylbenzoic acid disconnection->precursor1 precursor2 Ethylamine disconnection->precursor2 precursor1_activation Acyl Chloride (or other activated form) precursor1->precursor1_activation Activation start_material 3-Methyl-4-nitrobenzoic acid precursor1->start_material Nitro Group Reduction

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals that the target molecule can be synthesized from 4-amino-3-methylbenzoic acid and ethylamine . The benzoic acid precursor, in turn, can be prepared from the nitrated analogue, 3-methyl-4-nitrobenzoic acid , which is commercially available.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for nitro group reduction and amide bond formation.[2][3][4]

Step 1: Synthesis of 4-Amino-3-methylbenzoic Acid [2]

  • Rationale: The foundational step is the reduction of the nitro group on the commercially available starting material to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction Setup: In a 2L autoclave, charge 3-methyl-4-nitrobenzoic acid (1.0 mol), methanol (1.2 L), and a palladium on activated charcoal catalyst (Pd/C, 5-10% w/w).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the recommended pressure (e.g., ~5000 Torr or as per equipment specifications).

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 60°C) for 10-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Remove the solid catalyst by filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methylbenzoic acid as a solid. The product can be used in the next step, often without further purification. A typical yield for this step is high, often exceeding 95%.[2]

Step 2: Synthesis of this compound [3][4]

  • Rationale: This step forms the critical amide bond. To achieve this, the carboxylic acid must first be "activated" to make it more electrophilic. A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂). The subsequent reaction with ethylamine, in the presence of a base to neutralize the HCl byproduct, yields the final amide.

  • Activation (Acyl Chloride Formation): In a dry, round-bottom flask under an inert atmosphere (nitrogen), suspend the 4-amino-3-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (approx. 1.2 eq) dropwise at 0°C. Allow the reaction to stir and warm to room temperature, then gently reflux for 1-2 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is highly reactive and typically used immediately.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C in an ice bath. In a separate flask, prepare a solution of ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in DCM.

  • Reaction: Add the ethylamine solution dropwise to the cooled acyl chloride solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[4]

  • Work-up and Purification: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to yield the final, high-purity compound.

Pharmacological Profile and Applications

While specific pharmacological data for this compound is not extensively published, the substituted benzamide scaffold is of significant interest in medicinal chemistry.[5]

Potential Biological Activity

Substituted benzamides are a class of compounds known to interact with a variety of biological targets, most notably dopamine receptors in the central nervous system (CNS).[6][7][8]

  • Dopamine Receptor Antagonism: Compounds like sulpiride and amisulpride are selective D2/D3 receptor antagonists used clinically as antipsychotic and antidepressant agents.[6][7] The specific substitution pattern on the aromatic ring and the nature of the amide side chain are critical for receptor affinity and selectivity.

  • Serotonin Receptor Activity: Many modern neuroleptics possess mixed activity, also targeting serotonin receptors (e.g., 5-HT₂ and 5-HT₁ₐ).[9] This dual action is often associated with an "atypical" antipsychotic profile with a reduced incidence of side effects.

  • Other Activities: The benzamide motif is versatile and has been incorporated into molecules with anti-inflammatory, analgesic, antiemetic, and antimicrobial properties.[4][5][8]

Applications in Drug Discovery

For drug development professionals, this compound represents a novel chemical entity that can be utilized in several ways:

  • Screening Campaigns: It can be included in high-throughput screening libraries to identify new hits against a wide range of biological targets.

  • Fragment-Based Drug Design: The molecule itself can serve as a starting point or fragment for the design of more complex and potent ligands. The amino group at the 4-position provides a convenient handle for further chemical modification and library generation.

  • Structure-Activity Relationship (SAR) Studies: As a novel analogue of known bioactive benzamides, its synthesis and testing can provide valuable data for SAR studies, helping to elucidate the structural requirements for activity at a given receptor.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be extrapolated from structurally similar compounds, such as 4-amino-3-methylbenzamide.[1]

GHS Hazard Classification (Predicted)
PictogramGHS ClassHazard StatementPrecautionary Statement

Acute Toxicity 4 (Oral)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
STOT SE 3H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Source: Predicted based on data for 4-amino-3-methylbenzamide[1].

Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a distinct chemical entity with a clear synthetic pathway derived from established chemical principles. While its specific biological profile remains to be fully characterized, its structural relationship to the pharmacologically significant class of substituted benzamides makes it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge—from nomenclature and synthesis to potential applications and safety—required for its scientific exploration.

References

  • Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). Available from: [Link]

  • PubMed. Consensus on the use of substituted benzamides in psychiatric patients. Available from: [Link]

  • Karger Publishers. Consensus on the Use of Substituted Benzamides in Psychiatric Patients. (2004-07-29). Available from: [Link]

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"4-amino-N-ethyl-3-methylbenzamide" physical and chemical properties

This guide provides a foundational understanding of this compound, a compound of interest within the pharmacologically significant benzamide family. By integrating predictive methods with experimental data from analogous structures, we have established a comprehensive profile covering its identity, physicochemical properties, synthesis, and reactivity. The detailed protocols offer a practical starting point for researchers aiming to synthesize and characterize this and other novel benzamide derivatives. Rigorous application of these analytical techniques is paramount to ensuring the integrity of downstream research and is a core principle of scientific and drug development excellence. [1]

References

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  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026, January 7). Medium. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide on the Proposed Synthesis and Characterization of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a proposed synthetic pathway and detailed characterization protocol for the novel compound, 4-amino-N-ethyl-3-methylbenzamide. In the absence of published literature on the discovery of this specific molecule, this document provides a robust, scientifically-grounded framework for its synthesis, purification, and analytical validation. The proposed multi-step synthesis leverages well-established organic chemistry principles, commencing with the nitration of m-toluic acid, followed by amide formation and subsequent reduction of the nitro group. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual blueprint and practical, step-by-step methodologies for the laboratory-scale production and analysis of this and structurally related compounds.

Introduction and Rationale

While the specific compound this compound is not prominently featured in current scientific literature, its structural motifs are present in a variety of biologically active molecules. The aminobenzamide core, for instance, is a key pharmacophore in a range of therapeutic agents. The exploration of novel derivatives of this scaffold is a promising avenue for the discovery of new chemical entities with potential applications in medicine and materials science.

This guide, therefore, serves as a proactive measure to facilitate such research. By providing a detailed, plausible, and experimentally sound pathway to this compound, we aim to empower researchers to synthesize and investigate this compound. The causality behind each experimental choice is explained, and the protocols are designed to be self-validating, ensuring a high degree of scientific integrity.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available m-toluic acid. This pathway is designed for efficiency and control over the introduction of the required functional groups.

Synthetic_Pathway m-Toluic_Acid m-Toluic Acid Nitration Nitration (HNO3, H2SO4) m-Toluic_Acid->Nitration 3-Methyl-4-nitrobenzoic_Acid 3-Methyl-4-nitrobenzoic Acid Nitration->3-Methyl-4-nitrobenzoic_Acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl2) 3-Methyl-4-nitrobenzoic_Acid->Acyl_Chloride_Formation 3-Methyl-4-nitrobenzoyl_Chloride 3-Methyl-4-nitrobenzoyl Chloride Acyl_Chloride_Formation->3-Methyl-4-nitrobenzoyl_Chloride Amidation Amidation (Ethylamine) 3-Methyl-4-nitrobenzoyl_Chloride->Amidation N-ethyl-3-methyl-4-nitrobenzamide N-ethyl-3-methyl-4-nitrobenzamide Amidation->N-ethyl-3-methyl-4-nitrobenzamide Reduction Reduction (Fe, HCl or H2, Pd/C) N-ethyl-3-methyl-4-nitrobenzamide->Reduction Target_Compound This compound Reduction->Target_Compound

Caption: Proposed three-step synthesis of this compound.

Step 1: Nitration of m-Toluic Acid

The initial step involves the electrophilic aromatic substitution of m-toluic acid to introduce a nitro group at the 4-position, yielding 3-methyl-4-nitrobenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The nitration is expected to occur primarily at the position para to the activating methyl group and meta to the deactivating carboxylic acid group.

Step 2: Amide Formation

Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[1] A more efficient and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[2] This two-part step involves the formation of 3-methyl-4-nitrobenzoyl chloride, which is then reacted with ethylamine to form N-ethyl-3-methyl-4-nitrobenzamide.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group to yield the target compound. Several methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic conditions.[3][4][5]

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-Methyl-4-nitrobenzoic Acid
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-toluic acid (1 equivalent).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring.

  • Isolation: The solid precipitate of 3-methyl-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Synthesis of N-ethyl-3-methyl-4-nitrobenzamide
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methyl-4-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents). Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methyl-4-nitrobenzoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of ethylamine (2.2 equivalents) in the same solvent to the stirred acyl chloride solution. The excess amine acts as a base to neutralize the HCl formed during the reaction.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-ethyl-3-methyl-4-nitrobenzamide. The product can be purified by recrystallization.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve N-ethyl-3-methyl-4-nitrobenzamide (1 equivalent) in ethanol.

  • Reduction: To this solution, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralization: Neutralize the filtrate with a solution of sodium carbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. The product can be purified by column chromatography or recrystallization.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.[6]

Data Presentation
Compound Technique Expected Data
3-Methyl-4-nitrobenzoic Acid ¹H NMR Aromatic protons (singlet and doublet), methyl singlet, carboxylic acid proton (broad singlet).
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (NO₂).
MS (m/z) Molecular ion peak corresponding to C₈H₇NO₄.
N-ethyl-3-methyl-4-nitrobenzamide ¹H NMR Aromatic protons, ethyl group (quartet and triplet), methyl singlet, amide N-H (broad signal).
IR (cm⁻¹) ~3300 (N-H), ~1640 (C=O amide I), ~1540 (N-H bend amide II), ~1520 & ~1350 (NO₂).
MS (m/z) Molecular ion peak corresponding to C₁₀H₁₂N₂O₃.
This compound ¹H NMR Aromatic protons (doublets), amino group protons (broad singlet), ethyl group (quartet and triplet), methyl singlet, amide N-H (broad signal).
¹³C NMR Signals corresponding to aromatic carbons, carbonyl carbon, ethyl carbons, and methyl carbon.
IR (cm⁻¹) ~3400 & ~3300 (N-H stretch of primary amine), ~3300 (N-H stretch of amide), ~1630 (C=O amide I).
MS (m/z) Molecular ion peak corresponding to C₁₀H₁₄N₂O.
Visualization of Analytical Workflow

Analytical_Workflow Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Confirmation Structure Confirmed NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: A typical workflow for the purification and analytical characterization.

Potential Applications and Future Directions

While the biological activity of this compound is unknown, its structural similarity to other pharmacologically active compounds suggests potential areas for investigation. For instance, aminobenzamides are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of the title compound may confer novel pharmacological properties.

Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive screening for biological activity. Structure-activity relationship (SAR) studies could then be conducted to optimize any observed activity.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of the novel compound this compound. By detailing a plausible synthetic route and the necessary analytical protocols, this document aims to facilitate further research into this and related molecules. The methodologies described herein are based on well-established chemical principles, ensuring a high degree of reliability and reproducibility.

References

  • Shen, J. et al. (2015). A new method for producing p-Aminobenzamide.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. (2008). Google Patents CN100358864C.
  • Preparation method of p-aminobenzamide. (2014). Google Patents CN104193646B.
  • Synthesis of 4-aminobenzamidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(34), 8076-8082.
  • Riaño, S., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography–Mass Spectrometry (GC-MS). Revista Colombiana de Química, 49(1), 28-33.
  • Preparation method of p-aminobenzamide. (2014). Google Patents CN104193646A.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Leman, L. J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(8), 1336–1344.
  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (1991). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). National Institutes of Health. Retrieved from [Link]

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2024). Soho Chemical. Retrieved from [Link]

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"4-amino-N-ethyl-3-methylbenzamide" theoretical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 4-amino-N-ethyl-3-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a compound for which extensive empirical data is not yet publicly available. By leveraging data from its structural precursors, analogous compounds, and computational chemistry principles, this document outlines its predicted physicochemical properties, a robust theoretical synthesis protocol, and its expected spectroscopic profile. The guide infers a potential toxicological profile and discusses plausible, albeit speculative, applications by drawing parallels with structurally related molecules. This paper is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering a foundational understanding of this novel chemical entity.

Introduction and Rationale

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its versatility allows for fine-tuning of pharmacological activity through targeted substitutions on the aromatic ring and the amide nitrogen. The compound this compound incorporates several key functional groups: a primary aromatic amine, an N-substituted amide, and a methyl group on the benzene ring. While this specific molecule is not extensively documented, an analysis of its structure suggests potential for biological activity.

This guide serves as a proactive theoretical characterization. In drug development, the ability to predict a molecule's properties before committing to extensive laboratory synthesis and testing is invaluable.[1] Such in silico analysis, as detailed herein, can guide synthesis strategies, anticipate analytical challenges, and provide a preliminary assessment of the compound's drug-like potential.[2][3] Our approach is to build a complete profile of the target molecule by synthesizing data from its known precursors, particularly 4-amino-3-methylbenzoic acid, and by applying established principles of organic chemistry and computational modeling.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lacking direct experimental data, the following properties for this compound have been calculated or inferred based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale / Method
Molecular Formula C₁₀H₁₄N₂OBased on structural analysis.[4]
Molecular Weight 178.23 g/mol Calculated from the molecular formula.[4]
Appearance Yellow to tan crystalline powderInferred from the precursor, 4-amino-3-methylbenzoic acid, which has a similar appearance.[5]
Melting Point (°C) ~100 - 120Predicted. This is an educated estimate. The precursor 4-amino-3-methylbenzoic acid melts at 169-171°C. Amide formation typically alters the crystal lattice, often lowering the melting point compared to the parent carboxylic acid. For example, the related Methyl 4-amino-3-methylbenzoate has a melting point of 116°C.[6]
Boiling Point (°C) > 350Predicted. High boiling point is expected due to hydrogen bonding capabilities of the amide and amine groups, leading to strong intermolecular forces. The boiling point of the related 4-amino-3-methylbenzoic acid is predicted to be 339.5°C.[7]
Water Solubility Sparingly SolublePredicted. The presence of polar amine and amide groups allows for hydrogen bonding with water, but the aromatic ring and ethyl/methyl groups contribute hydrophobic character.
LogP (Octanol/Water) 1.5 - 2.5Predicted. This value suggests moderate lipophilicity, a common feature in orally bioavailable drugs. The LogP for the similar N-Ethyl-N-methyl-benzamide has been calculated as 1.779.[8]
pKa (Acid Dissociation) ~3-4 (Amine), ~17-18 (Amide N-H)Predicted. The aromatic amine is expected to have a pKa similar to other anilines. The amide proton is generally not considered acidic under physiological conditions. Computational methods are often used for more precise pKa predictions of novel compounds.[9]

Theoretical Synthesis Protocol

The most direct and logical synthetic route to this compound is via the formation of an amide bond between the carboxylic acid precursor and ethylamine.[10] Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium carboxylate salt.[11][12] Therefore, activation of the carboxylic acid is necessary. A standard and reliable method involves the use of a coupling agent.

Precursor: 4-Amino-3-methylbenzoic acid (CAS: 2486-70-6), a commercially available compound.[5]

Experimental Workflow: Amide Coupling

This protocol describes a standard laboratory-scale synthesis using a carbodiimide coupling agent.

Step 1: Reactant Solubilization

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-amino-3-methylbenzoic acid in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).

  • Add 1.1 equivalents of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an auxiliary coupling agent like Hydroxybenzotriazole (HOBt).

  • Stir the mixture at 0°C for 30 minutes to form the activated ester intermediate. The use of HOBt is crucial to increase efficiency and suppress racemization if chiral centers were present.

Step 2: Amine Addition

  • Slowly add 1.2 equivalents of ethylamine to the reaction mixture. It is often supplied as a solution in a solvent like THF or water.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.

Step 4: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove the urea byproduct (in the case of DCC).

  • Wash the filtrate with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the final this compound.

Synthesis Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Precursor 4-Amino-3-methylbenzoic Acid Activation Activation Step (Formation of Activated Ester) Precursor->Activation Amine Ethylamine Coupling_Reaction Amide Coupling Reaction Amine->Coupling_Reaction Coupling EDC/HOBt Coupling->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling_Reaction Purification Work-up & Purification (Extraction, Chromatography) Coupling_Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Profile

The following is a theoretical prediction of the key features expected in the NMR, IR, and Mass Spectra of this compound, based on its molecular structure.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to distinct splitting patterns (likely doublets and a singlet or narrow triplet).

  • Amine Protons (-NH₂): A broad singlet is expected (~3.5-4.5 ppm), the chemical shift of which is highly dependent on solvent and concentration.

  • Amide Proton (-NH-): A broad signal, likely a triplet due to coupling with the adjacent CH₂ group, is expected (~7.5-8.5 ppm).

  • Ethyl Group (-CH₂CH₃):

    • A quartet (~3.3-3.5 ppm) corresponding to the -CH₂- group, coupled to the methyl protons.

    • A triplet (~1.1-1.3 ppm) corresponding to the -CH₃ group, coupled to the methylene protons.

  • Methyl Group (-CH₃ on ring): A singlet (~2.0-2.2 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-C=O): A signal in the downfield region, ~167-170 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected between ~110-150 ppm.

  • Ethyl Group Carbons (2C): Two signals in the aliphatic region, ~40 ppm for the -CH₂- and ~15 ppm for the -CH₃.

  • Methyl Group Carbon (1C): A signal around ~17-20 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching (Amine & Amide): A pair of sharp peaks for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and a broader peak for the secondary amide (-NH-) in the same region.

  • C=O Stretching (Amide): A strong, sharp absorption band around 1630-1660 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • N-H Bending: A signal around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 178.23.

Inferred Biological Activity and Potential Applications

While no biological data exists for this compound, its structure allows for informed speculation on its potential applications by comparing it to known bioactive molecules.

  • CNS-Active Agents: Many benzamide derivatives exhibit activity in the central nervous system. The moderate lipophilicity predicted for this compound suggests it may be capable of crossing the blood-brain barrier. Methyl 4-amino-3-methylbenzoate is used in the synthesis of neuroprotective agents for conditions like Alzheimer's disease.[6]

  • Insect Repellency: The structurally related compound N,N-diethyl-3-methylbenzamide (DEET) is the most common active ingredient in insect repellents.[13][14][15] While our target molecule has a primary amine and a single N-ethyl group, the underlying toluamide structure is similar, suggesting that it could be investigated for similar properties.

  • Pharmaceutical Intermediate: The primary amine provides a reactive handle for further chemical modification, making this compound a potentially valuable intermediate for the synthesis of more complex molecules and drug candidates.[5][16]

Inferred Safety and Handling

No specific toxicology data is available for this compound. Therefore, a precautionary approach based on data from structurally similar compounds is required.

  • Hazards: The precursor, 4-amino-3-methylbenzoic acid, and the related ester, ethyl 4-amino-3-methylbenzoate, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[17][18] It is prudent to assume that this compound shares this hazard profile.

  • Handling Precautions: As a novel research chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[19]

Characterization Workflow

Characterization_Workflow cluster_purification Purity Assessment cluster_structure Structural Elucidation cluster_physical Physicochemical Properties Start Synthesized Crude Product TLC TLC Analysis Start->TLC NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR HPLC HPLC for Purity (%) TLC->HPLC MP Melting Point Determination HPLC->MP Final Characterized Compound NMR->Final MS->Final IR->Final Solubility Solubility Testing MP->Solubility LogP LogP Determination (Shake-Flask) Solubility->LogP LogP->Final

Caption: Self-validating workflow for the characterization of a novel compound.

Conclusion

This compound represents an intriguing, yet uncharacterized, chemical entity. This guide provides a robust theoretical foundation for its study, from a detailed synthesis protocol to its predicted physicochemical and spectroscopic properties. By drawing logical inferences from well-documented precursors and structural analogs, we have constructed a preliminary profile that can guide future experimental work. The potential for this compound in medicinal chemistry or materials science, while speculative, is grounded in the proven utility of the benzamide scaffold. The protocols and data presented here offer a clear starting point for any researcher aiming to synthesize and characterize this novel molecule.

References

  • Zhang, D. et al. (2024). Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models. Journal of Applied Toxicology. [Online] Available at: [Link]

  • PubChem. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. [Online] Available at: [Link]

  • Al-Romaigh, F.A. et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Regulations.gov. [Online] Available at: [Link]

  • Du, F. et al. (2022). N,N-diethyl-3-methylbenzamide (DEET): A mosquito repellent as functional plasticizer for poly(L-lactic acid). ResearchGate. [Online] Available at: [Link]

  • Sudakin, D.L. & Trevathan, W.R. (2003). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Journal of Toxicology. Clinical Toxicology. [Online] Available at: [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2018). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. [Online] Available at: [Link]

  • ResearchGate. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. [Online] Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Online] Available at: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Online] Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Online] Available at: [Link]

  • eScholarship.org. Advancing physicochemical property predictions in computational drug discovery. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of N-Ethyl-N-methyl-benzamide. [Online] Available at: [Link]

  • Wikipedia. N-Ethylmaleimide. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Online] Available at: [Link]

  • PubChem. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). [Online] Available at: [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Online] Available at: [Link]

  • ACS Publications. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Online] Available at: [Link]

  • PubChem. 3-amino-N-ethyl-N-methylbenzamide | C10H14N2O | CID 43262925. [Online] Available at: [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Online] Available at: [Link]

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An In-Depth Technical Guide to 4-amino-N-ethyl-3-methylbenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-N-ethyl-3-methylbenzamide, a substituted benzamide with potential for further investigation in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document extrapolates from well-established chemical principles and data on analogous compounds to offer a robust framework for its synthesis, characterization, and exploration of potential applications.

Introduction and Structural Elucidation

This compound belongs to the class of substituted benzamides, a versatile scaffold known for a wide array of pharmacological activities.[1] The structure features a benzene ring substituted with an amino group at position 4, a methyl group at position 3, and an N-ethylamido group at position 1. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological interactions.

The amide bond is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound suggests potential for hydrogen bonding, hydrophobic interactions, and specific receptor binding.[1] Understanding the synthesis and properties of this compound is the first step toward unlocking its potential.

Figure 1: Chemical structure of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound starts from the commercially available precursor, 3-methyl-4-nitrobenzoic acid. The synthesis involves a three-step process: reduction of the nitro group, activation of the carboxylic acid, and subsequent amidation.

Synthesis_Workflow start 3-Methyl-4-nitrobenzoic Acid step1 Reduction (e.g., H2, Pd/C) start->step1 Step 1 intermediate1 4-Amino-3-methylbenzoic Acid step1->intermediate1 step2 Carboxylic Acid Activation (e.g., SOCl2 or Coupling Agent) intermediate1->step2 Step 2 intermediate2 4-Amino-3-methylbenzoyl Chloride or Activated Ester step2->intermediate2 step3 Amidation (Ethylamine) intermediate2->step3 Step 3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Amino-3-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to an amine. A standard and high-yielding method is catalytic hydrogenation.[2]

Experimental Protocol:

  • In a suitable autoclave, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of palladium on activated charcoal (Pd/C, ~5 mol%).[2]

  • Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir the mixture at room temperature for several hours (e.g., 10-24 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methylbenzoic acid, which can be used in the next step or purified by recrystallization.

Step 2 & 3: Amidation to form this compound

The formation of the amide bond can be achieved through two primary routes: conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with ethylamine (Schotten-Baumann conditions), or direct coupling of the carboxylic acid and ethylamine using a coupling reagent.[1]

Method A: Via Acyl Chloride

  • Activation: In a round-bottom flask under an inert atmosphere, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by the cessation of gas evolution and TLC). Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve ethylamine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq) in anhydrous DCM.[1] Add the amine solution dropwise to the acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours.[1]

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method B: Direct Coupling

  • In a round-bottom flask, dissolve 4-amino-3-methylbenzoic acid (1.0 eq), a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1-1.5 eq), and an activator like Hydroxybenzotriazole (HOBt) (1.1-1.5 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

  • Add ethylamine (1.0-1.2 eq) and a non-nucleophilic base like DIPEA (1.1-2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble byproducts.[1]

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O-
Molecular Weight178.23 g/mol -
AppearancePredicted to be a solid at room temperatureInferred from similar compounds
IUPAC NameThis compound-
CAS NumberNot assigned-

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets and a singlet or two doublets in the aromatic region), the N-H protons of the amino and amide groups (which may be broad), the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and the methyl group protons on the ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the amide, the aromatic carbons (with varying chemical shifts due to the substituents), the carbons of the ethyl group, and the methyl group carbon.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and secondary amide, the C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Research Directions

Substituted benzamides are a well-established class of compounds with diverse biological activities. While this compound has not been extensively studied, its structural features suggest several promising avenues for research.

cluster_potential_activities Potential Biological Activities This compound This compound Anticancer Anticancer This compound->Anticancer Structural similarity to anticancer benzamides Anticonvulsant Anticonvulsant This compound->Anticonvulsant Known activity of 4-aminobenzamides [12] Antimicrobial Antimicrobial This compound->Antimicrobial Activity of related 4-aminobenzamide derivatives [14, 15] PARP Inhibition PARP Inhibition This compound->PARP Inhibition 4-Aminobenzamide is a known PARP inhibitor [11]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-amino-N-ethyl-3-methylbenzamide, a valuable benzamide derivative for research and development in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step, one-pot procedure commencing with the activation of 4-amino-3-methylbenzoic acid to its corresponding acyl chloride, followed by amidation with ethylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, purification guidelines, and essential safety protocols to ensure reproducibility and high-purity outcomes.

Introduction and Scientific Rationale

Benzamide derivatives are a cornerstone in modern drug discovery and organic synthesis due to their versatile chemical properties and prevalence in biologically active molecules. The target compound, this compound, incorporates key structural motifs—a substituted aniline ring and a secondary amide—that make it a promising intermediate for creating more complex molecular architectures. The parent compound, 4-amino-3-methylbenzoic acid, is itself a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, as well as dyes and pigments.[1]

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry.[2] However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. This protocol employs the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This classic and highly effective method ensures a rapid and high-yielding subsequent reaction with the amine nucleophile, ethylamine. An alternative approach involves the use of in-situ coupling reagents, which offer milder reaction conditions but are often more expensive.[2][3][4] This guide focuses on the acyl chloride method for its cost-effectiveness, scalability, and reliability.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages, which can be conveniently performed in a single reaction vessel ("one-pot").

Overall Reaction: Starting Material: 4-Amino-3-methylbenzoic acid Reagents: 1. Thionyl Chloride (SOCl₂), 2. Ethylamine (CH₃CH₂NH₂), Triethylamine (Et₃N) Product: this compound

Mechanistic Rationale:

  • Acyl Chloride Formation: 4-amino-3-methylbenzoic acid undergoes nucleophilic acyl substitution with thionyl chloride. The carboxylic acid's hydroxyl group is converted into a superior leaving group, which is subsequently displaced by a chloride ion to form 4-amino-3-methylbenzoyl chloride. Gaseous byproducts (SO₂ and HCl) are evolved, driving the reaction to completion.

  • Amidation: The resulting acyl chloride is a potent electrophile. It readily reacts with the primary amine, ethylamine. A non-nucleophilic base, triethylamine, is crucial in this step to act as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and preventing the protonation of the valuable ethylamine nucleophile.

Below is a diagram illustrating the core chemical transformation.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amidation A 4-Amino-3-methylbenzoic Acid B 4-Amino-3-methylbenzoyl Chloride A->B + SOCl₂ - SO₂ - HCl D This compound B->D in DCM C Ethylamine + Triethylamine C->D

Caption: High-level overview of the two-stage synthesis process.

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molar Eq.Amount
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.161.05.00 g
Thionyl Chloride (SOCl₂)SOCl₂118.971.53.94 mL
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mL
Ethylamine (70% in H₂O)C₂H₇N45.082.05.3 mL
Triethylamine (Et₃N)C₆H₁₅N101.192.511.5 mL
Silica Gel (for chromatography)SiO₂60.08-As needed
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
n-HexaneC₆H₁₄86.18-As needed
Equipment
  • 250 mL two-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 5.00 g of 4-amino-3-methylbenzoic acid.

Step 1: Acyl Chloride Formation
  • Set up a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) and connected to a gas bubbler to vent HCl and SO₂ into a basic solution (e.g., NaOH).

  • To the flask, add 4-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (3.94 mL, 49.6 mmol) dropwise via the dropping funnel over 15-20 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction and prevent uncontrolled evolution of gaseous byproducts.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution. The mixture should become a clear solution, indicating the formation of the soluble acyl chloride.

  • Cool the flask back to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step should be performed with an appropriate trap to capture the corrosive vapors. The result is the crude 4-amino-3-methylbenzoyl chloride as a solid or oil, which is used directly in the next step.

Step 2: Amidation Reaction
  • Redissolve the crude acyl chloride in 50 mL of fresh, anhydrous DCM. Cool this solution to 0 °C in an ice-water bath.

  • In a separate beaker, prepare the amine solution by mixing ethylamine (5.3 mL of 70% aq. solution, 66.2 mmol) and triethylamine (11.5 mL, 82.7 mmol) in 50 mL of DCM. Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl formed during the reaction, preventing it from forming an unreactive ammonium salt with the ethylamine. An excess is used to ensure the reaction medium remains basic.

  • Add the amine/triethylamine solution to the dropping funnel and add it dropwise to the stirred, cooled acyl chloride solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the acyl chloride spot (or the appearance of a new, more polar product spot) indicates completion.

Step 3: Work-up and Purification
  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Shake and allow the layers to separate.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash sequentially with:

    • 50 mL of 1M HCl (to remove excess amines).

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • 50 mL of brine (saturated NaCl solution) (to remove bulk water).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is best purified by flash column chromatography.

    • Adsorbent: Silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/Hexane and gradually increasing to 40% EtOAc/Hexane). The optimal gradient should be determined by TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pure solid.

Workflow Visualization

The overall laboratory workflow can be summarized as follows:

G prep Reagent Preparation & Setup activation Acyl Chloride Formation (Acid + SOCl₂ @ 0°C -> Reflux) prep->activation amidation Amidation (Acyl Chloride + Amine/Base @ 0°C -> RT) activation->amidation workup Aqueous Work-up & Extraction amidation->workup purify Purification (Flash Column Chromatography) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze product Pure Product analyze->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.[5]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ethylamine & Triethylamine: Volatile, flammable, and corrosive with strong odors. Ensure proper ventilation.

  • Waste Disposal: Chemical waste must be disposed of according to local, regional, and national hazardous waste regulations.[8] Aqueous acidic and basic washes should be neutralized before disposal. Halogenated and non-halogenated organic waste streams should be segregated.

Expected Results

Following this protocol, the expected yield of pure this compound is typically in the range of 75-90% . The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and assess its purity (>98% by HPLC is achievable).

References

  • Vertex AI Search result citing a Safety Data Sheet for 3-Amino-4-methylbenzamide, Revision D
  • Vertex AI Search result citing a Material Safety Data Sheet for an unspecified benzamide deriv
  • TCI Chemicals. (2024, November 29). Safety Data Sheet for 3-Amino-N-methylbenzamide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Amino-4-methylbenzamide.
  • Sigma-Aldrich. (2024, August 5). Safety Data Sheet for N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide.
  • Gassman, P. G., & Drewes, H. R. (1978). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 58, 78. [Link]

  • Khattab, S. N., Subaiea, G. M., & El-Faham, A. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 22(9), 1433. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability, 1(2), 246-253. [Link]

  • Val C, et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(4), M1281. [Link]

  • El-Faham, A., & Albericio, F. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(11), 1999-2001. [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]

Sources

Application and Protocol for the Structural Elucidation of 4-amino-N-ethyl-3-methylbenzamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the novel compound 4-amino-N-ethyl-3-methylbenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published spectral data for this specific molecule, this document leverages foundational NMR principles and spectral data from analogous structures to predict its ¹H and ¹³C NMR spectra. Detailed, field-proven protocols for sample preparation, 1D NMR (¹H and ¹³C), and 2D NMR (COSY and HSQC) acquisition are presented. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the structural verification and characterization of new chemical entities.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note details the theoretical and practical application of NMR spectroscopy for the characterization of this compound, a substituted benzamide.

The structure of this compound combines an aromatic core with multiple functional groups: a primary amine (-NH₂), a methyl group (-CH₃), and an N-ethyl amide group (-C(O)NHCH₂CH₃). Each of these groups imparts distinct electronic and steric effects, resulting in a unique NMR fingerprint. Understanding these effects is crucial for accurate spectral assignment.[2][3][4] This guide will first predict the chemical shifts and coupling patterns based on established substituent effects and then provide step-by-step protocols to acquire and interpret the corresponding spectra.

Predicted NMR Spectral Data

The predicted chemical shifts for this compound are derived from the analysis of its constituent fragments: a 1,2,4-trisubstituted benzene ring and an N-ethyl amide side chain. The electron-donating amino group is expected to shield the ortho and para positions, while the electron-withdrawing amide group will deshield them.[4]

Structure and Numbering:

Caption: Standard workflow for NMR sample preparation.

1D NMR Spectroscopy Protocol (¹H and ¹³C)

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition:

  • Insert Sample: Place the NMR tube into the spinner turbine and insert it into the spectrometer.

  • Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Tune and Match: Tune and match the probe for the ¹H frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-3 seconds.

  • Processing:

    • Apply Fourier Transform (FT).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). [5] * Integrate all peaks.

    • Perform peak picking.

¹³C NMR Acquisition:

  • Setup: Use the same locked and shimmed sample. Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply Fourier Transform with exponential line broadening (LB = 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). [5] * Perform peak picking.

2D NMR Spectroscopy Protocols (COSY and HSQC)

2D NMR experiments are crucial for unambiguously assigning signals by revealing through-bond correlations. [6] ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. [7][8][9]

  • Setup: Use a standard COSY pulse sequence (e.g., 'cosygpmf').

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): Set to the same range as the ¹H spectrum (~10-12 ppm).

    • Number of Increments (F1): 256 or 512.

    • Number of Scans (NS): 2 to 4 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

  • Interpretation: Cross-peaks in the 2D spectrum connect signals from protons that are coupled. For this compound, a cross-peak is expected between the -CH₂- and -CH₃ protons of the ethyl group. Cross-peaks will also appear between coupled aromatic protons (H-5 with H-6).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). [10][11][12][13]

  • Setup: Use a standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm (covering the aliphatic and aromatic regions).

    • Number of Increments (F1): 128 or 256.

    • Number of Scans (NS): 4 to 8 per increment.

    • Relaxation Delay (D1): 1.5 seconds.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of each protonated carbon atom. For example, the proton signal at ~3.4 ppm will show a correlation to the carbon signal at ~35 ppm, confirming the -CH₂- assignment. Quaternary carbons (like C1, C3, C4, and C=O) will not appear in the HSQC spectrum. [12]

cluster_acq Data Acquisition cluster_int Structural Interpretation H1 1D ¹H NMR (Proton Spectrum) Assign_H Assign Proton Spin Systems H1->Assign_H C13 1D ¹³C NMR (Carbon Spectrum) Assign_Q Assign Quaternary Carbons C13->Assign_Q COSY 2D ¹H-¹H COSY (H-H Coupling) COSY->Assign_H Connects fragments HSQC 2D ¹H-¹³C HSQC (C-H Connectivity) Assign_C Assign Protonated Carbons HSQC->Assign_C Links H to C Assign_H->Assign_C Structure Final Structure Verification Assign_C->Structure Assign_Q->Structure

Caption: Logic flow for NMR-based structural elucidation.

Conclusion

This application note provides a predictive and methodological guide for the complete NMR-based structural elucidation of this compound. By combining predictive analysis based on well-established principles of chemical shifts and coupling constants with robust, step-by-step protocols for 1D and 2D NMR experiments, researchers can confidently verify the structure of this and other novel substituted benzamides. The systematic application of ¹H, ¹³C, COSY, and HSQC spectroscopy provides a self-validating system for unambiguous molecular characterization, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Bruker Corporation. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. [Link]

  • Springer Nature. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Kumar, A., & Singh, V. K. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation Guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3-methylbenzoic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Institute for Molecular Science. (n.d.). How to select NMR solvent. [Link]

  • Griffiths, L., & Grant, G. H. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. Magnetic Resonance in Chemistry. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • YouTube. (2025). What Is HSQC NMR? - Chemistry For Everyone. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

  • Organic Spectroscopy International. (2014). COSY NMR. [Link]

  • MDPI. (2019). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. [Link]

  • SpectraBase. (n.d.). N-ethylacetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Bonacorso, H. G., et al. (1992). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters. [Link]

  • Sabinet African Journals. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. [Link]

  • Supporting Information. (n.d.). General Procedure for Carboxylation. [Link]

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  • University of Wisconsin-Madison. (n.d.). 1H NMR spectra of aromatic compounds. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted). [Link]

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Comprehensive Mass Spectrometry Analysis of 4-amino-N-ethyl-3-methylbenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a robust protocol for the analysis of 4-amino-N-ethyl-3-methylbenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a substituted benzamide, this compound possesses functional groups that are amenable to electrospray ionization, making LC-MS/MS an ideal technique for its sensitive and selective quantification. This guide is designed for researchers in pharmaceutical development and analytical chemistry, offering a foundational methodology that can be adapted for various matrices. We will delve into the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a scientifically sound and reproducible workflow.

Introduction and Scientific Background

This compound is an aromatic compound featuring a primary amine, a secondary amide, and a methyl-substituted benzene ring. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry or as a candidate for drug discovery programs. Accurate and sensitive quantification is paramount for pharmacokinetic, metabolism, and toxicology studies.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled specificity and sensitivity for analyzing such small molecules.[1][2] The primary amino group is a basic site, making the molecule an excellent candidate for positive mode electrospray ionization (ESI) through protonation.[3][4] The amide linkage provides a predictable site for fragmentation via Collision-Induced Dissociation (CID), which is essential for developing highly selective Multiple Reaction Monitoring (MRM) assays.[5]

This note details a complete LC-MS/MS workflow, explaining the causal relationships between analytical choices and expected outcomes to provide a self-validating and robust protocol.

Physicochemical Properties and Ionization Behavior

Understanding the analyte's properties is critical for method development.

  • Structure:

  • Molecular Formula: C₁₀H₁₄N₂O

  • Monoisotopic Mass: 178.1106 Da

  • Key Functional Groups: Primary aromatic amine, secondary N-ethyl amide, methyl group.

  • Predicted Ionization: The primary amino group (-NH₂) is the most basic site and is readily protonated in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺, in positive ion ESI.[1][3] While deprotonation of the amide N-H is possible in negative mode, the signal is generally weaker for molecules with a strongly basic site.[6] Therefore, positive ion mode is the recommended approach for achieving optimal sensitivity.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂OChemDraw Calculation
Average Molecular Weight178.23 g/mol PubChem[7]
Monoisotopic Mass178.1106 DaPubChem[7]
Predicted Precursor Ion ([M+H]⁺)m/z 179.1179Calculated

Experimental Workflow Overview

A systematic approach is required for robust method development. The workflow begins with sample preparation, followed by chromatographic separation and culminates in mass spectrometric detection and quantification.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Standard Dilution or Matrix Extraction LC Reversed-Phase HPLC/UHPLC Prep->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Elution MS1 MS1: Full Scan (Precursor Ion ID) ESI->MS1 Ion Transfer CID Collision-Induced Dissociation (CID) MS1->CID Precursor Isolation MS2 MS2: Product Ion Scan (Fragment ID) CID->MS2 Fragmentation MRM MRM for Quantitation MS2->MRM Transition Selection

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Protocols

Part 1: Liquid Chromatography (LC) Method

Scientific Rationale: Reversed-phase chromatography is selected due to the non-polar character of the substituted benzene ring. A C18 column provides excellent retention and separation from polar matrix components. The mobile phase is acidified with formic acid to ensure the analyte is in its protonated form ([M+H]⁺) prior to entering the mass spectrometer, which enhances ionization efficiency and improves chromatographic peak shape for amines.[4]

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to promote protonation.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution. Acetonitrile offers low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLStandard volume; can be optimized based on concentration.
Gradient Program Time (min) % B
0.05
0.55
4.095
5.095
5.15
6.05
Part 2: Mass Spectrometry (MS) Method

Scientific Rationale: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative applications.[3] The method is developed in three stages:

  • Precursor Ion Identification: A full scan (MS1) in positive ESI mode is performed to identify the protonated molecule, [M+H]⁺.

  • Product Ion Identification: A product ion scan (MS/MS) is performed on the isolated precursor ion to generate a fragmentation spectrum.

  • MRM Method Creation: The most stable and intense fragment ions are selected to create specific precursor-product transitions for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is strongly basic and readily protonates.[1]
IonSpray Voltage +5500 VOptimizes the electrospray process for ion generation.
Temperature 500 °CFacilitates desolvation of droplets.
Curtain Gas (CUR) 30 psiPrevents neutral molecules from entering the MS.
Ion Source Gas 1 (GS1) 50 psiNebulizer gas to assist in droplet formation.
Ion Source Gas 2 (GS2) 50 psiTurbo gas to aid in desolvation.
Collision Gas (CAD) 9 psi (Nitrogen)Medium setting for effective fragmentation in the collision cell.
Scan Type Full Scan (MS1)For initial precursor identification (m/z 100-300).
Product Ion Scan (MS2)To determine fragmentation of the precursor at m/z 179.1.
MRMFor final quantitative analysis.
Part 3: Sample Preparation Protocol (Standard Solution)

Scientific Rationale: For method development and validation, starting with a clean solution is essential. A "dilute and shoot" approach is sufficient for standards. Methanol is a suitable solvent as it is compatible with the reversed-phase mobile phase. For complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) would be necessary to reduce matrix effects.[8]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Serially dilute the stock solution with 50:50 Methanol:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Injection: Inject 5 µL of each standard into the LC-MS/MS system.

Expected Results and Data Analysis

Fragmentation Pathway and Interpretation

Upon collisional activation, the protonated molecule (m/z 179.1) is expected to fragment at its weakest bonds, primarily the amide C-N bond.

G cluster_parent cluster_fragments parent Precursor Ion [M+H]⁺ 4-amino-3-methyl-N-ethylbenzamide m/z 179.12 frag1 Product Ion 1 4-amino-3-methylbenzoyl cation m/z 134.06 parent->frag1  - C₂H₅N (Loss of Ethylamine) frag2 Product Ion 2 C₇H₈N⁺ cation m/z 106.07 frag1->frag2  - CO (Loss of Carbon Monoxide)

Caption: Predicted fragmentation pathway for protonated this compound.

Explanation: The most probable fragmentation event is the cleavage of the amide C-N bond, resulting in the neutral loss of ethylamine (C₂H₅NH₂) and the formation of the stable 4-amino-3-methylbenzoyl cation at m/z 134.06 . This fragment is an excellent candidate for a quantifier ion due to its high expected abundance. A secondary fragmentation of this ion can occur through the loss of carbon monoxide (CO), yielding a fragment at m/z 106.07 . This can be used as a qualifier ion to increase confidence in identification.

Predicted MRM Transitions for Quantification

Based on the fragmentation analysis, the following MRM transitions are proposed for a highly selective and sensitive quantitative method.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Primary (Quantifier) 179.1134.1Quantitation
Secondary (Qualifier) 179.1106.1Confirmation

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The detailed methodology, from chromatographic principles to the rationale behind mass spectrometric parameter selection, equips researchers with a robust starting point for method development and validation. The predicted fragmentation pathways and MRM transitions form a solid basis for establishing a sensitive and selective quantitative assay suitable for demanding applications in drug development and scientific research.

References

  • J Am Soc Mass Spectrom. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. [Link]

  • PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Aznar, M., Canellas, E., & Nerín, C. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 4-amino-N-ethyl-3-methylbenzamide, a substituted benzamide of interest in pharmaceutical research and development. Recognizing the critical need for high-purity compounds in scientific investigations, this guide presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method. The narrative delves into the rationale behind instrumental and chemical choices, offering a framework for method development and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for isolating and purifying polar aromatic amines.

Introduction: The Rationale for Purification

This compound belongs to the benzamide class of compounds, many of which exhibit diverse biological activities. As with any biologically active molecule, its efficacy and safety are directly linked to its purity. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can confound experimental results and pose potential toxicological risks. Therefore, a robust and reproducible purification method is paramount.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and purification of compounds in a mixture.[1] Specifically, reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for the purification of polar to moderately non-polar compounds like this compound.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules in the mobile phase tend to adsorb to the stationary phase, while more hydrophilic molecules elute earlier.[1][2]

This application note will guide the user through the logical steps of developing a purification method, from initial analytical-scale method development to preparative-scale purification.

Physicochemical Characterization of this compound

Structure:

  • Molecular Formula: C10H14N2O

  • Molecular Weight: 178.23 g/mol [3]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH2): This group is basic and its ionization state is pH-dependent. This is a critical consideration for controlling retention in RP-HPLC.

    • Amide (-CONH-): This group is polar.

    • Aromatic Ring: Provides hydrophobicity and a chromophore for UV detection.

    • Ethyl and Methyl Groups: Contribute to the overall hydrophobicity of the molecule.

Based on its structure, this compound is expected to be a polar aromatic compound with basic properties. Its solubility will likely be higher in polar organic solvents and aqueous acidic solutions.

HPLC Method Development: A Strategic Approach

The goal of method development is to achieve optimal separation of the target compound from any impurities. This involves a systematic evaluation of various chromatographic parameters.

Column Selection: The Stationary Phase

For the separation of polar aromatic compounds, reversed-phase columns are the standard choice.[4]

  • Recommended Stationary Phases:

    • C18 (Octadecylsilane): A versatile and widely used stationary phase that provides good retention for a broad range of compounds.[2][5] It is a good starting point for method development.

    • C8 (Octylsilane): Less hydrophobic than C18, which can be advantageous for more polar compounds, potentially leading to shorter retention times.[6][7]

    • Phenyl-Hexyl: Offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte.

For this application, a C18 column is recommended as the primary choice due to its robustness and wide applicability.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor influencing retention and selectivity in RP-HPLC.[8] It typically consists of an aqueous component and an organic modifier.

  • Organic Modifiers:

    • Acetonitrile (ACN): Offers low viscosity and good UV transparency at low wavelengths. It is a common choice for the separation of aromatic compounds.[5][8]

    • Methanol (MeOH): Has different selectivity compared to acetonitrile and can be a valuable alternative for optimizing separations.[8][9]

  • Aqueous Phase and pH Control: The basic nature of the primary aromatic amine in this compound necessitates careful control of the mobile phase pH. At a pH below its pKa, the amine group will be protonated (-NH3+), making the molecule more polar and resulting in earlier elution. At a pH above its pKa, it will be in its neutral form (-NH2), making it more hydrophobic and leading to longer retention.

    • Recommended Buffers/Additives:

      • Formic Acid (0.1%): A common additive that provides an acidic mobile phase (pH ~2.5-3.0). This will ensure the amine is protonated, leading to good peak shape and reproducible retention times.

      • Ammonium Formate or Ammonium Acetate: Buffers that can be used to control the pH in the range of 3-6.

      • Triethylamine (TEA): Can be added in small concentrations (0.1%) to the mobile phase to mask active silanol groups on the silica backbone of the stationary phase, which can cause peak tailing with basic compounds.

For initial method development, a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.

Detection Wavelength

The presence of the substituted benzene ring in this compound provides a strong chromophore for UV detection. Based on similar aromatic amines and benzamides, a suitable detection wavelength would be in the range of 210-300 nm.[5][10] An initial UV scan of the crude material dissolved in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds.[5][7]

Experimental Protocols

This section provides detailed step-by-step protocols for both analytical method development and preparative scale-up for the purification of this compound.

Analytical Method Development Workflow

The objective of this stage is to establish the optimal separation conditions on an analytical scale.

Diagram of Analytical Method Development Workflow:

A Prepare Stock Solution (Crude this compound in mobile phase) B Column Screening (C18, C8, Phenyl-Hexyl) A->B C Gradient Scouting (Broad gradient, e.g., 5-95% B over 20 min) B->C D Optimize Gradient (Adjust slope and time based on scouting run) C->D E Assess Peak Shape and Resolution D->E F Mobile Phase Modification (if needed) (e.g., add TEA for tailing peaks) E->F Poor peak shape? G Final Analytical Method E->G Good separation? F->G

Caption: Workflow for analytical HPLC method development.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Initial Conditions:

    • HPLC System: A standard analytical HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Gradient Scouting:

    • Perform a broad linear gradient to elute all components of the mixture.

    • Example Gradient:

      Time (min) %B
      0.0 5
      20.0 95
      22.0 95
      22.1 5

      | 25.0 | 5 |

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution between the target peak and adjacent impurities.

    • If peak tailing is observed, consider adding 0.1% triethylamine to the mobile phase or using a column specifically designed for basic compounds.

Preparative HPLC Purification Protocol

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Diagram of Preparative Purification Workflow:

A Scale-Up Calculation (Adjust flow rate and injection volume for preparative column) B Prepare Concentrated Sample (Dissolve crude product in minimal solvent) A->B C Equilibrate Preparative HPLC System B->C D Inject Sample and Run Preparative Method C->D E Fraction Collection (Based on UV signal of the target peak) D->E F Analyze Collected Fractions (Analytical HPLC) E->F G Pool Pure Fractions F->G H Solvent Evaporation (Rotary evaporation) G->H I Final Product Characterization (e.g., NMR, MS) H->I

Caption: Workflow for preparative HPLC purification.

Protocol:

  • Scale-Up Calculations:

    • The flow rate and injection volume are scaled up based on the dimensions of the preparative column. A common approach is to maintain a constant linear velocity.

    • Example: For a 21.2 mm ID preparative column from a 4.6 mm ID analytical column, the flow rate would be scaled by a factor of (21.2/4.6)^2 ≈ 21.

  • Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop injector, a preparative column, a UV detector with a preparative flow cell, and a fraction collector.

    • Column: C18, 21.2 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Scaled Flow Rate: Approximately 21 mL/min.

    • Gradient: The same gradient profile as the optimized analytical method, but with adjusted segment times to account for the larger system volume.

    • Detection: UV at 254 nm.

  • Sample Preparation for Preparative Run:

    • Dissolve the crude this compound in the minimum amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to ensure solubility and prevent precipitation on the column.

    • Filter the sample solution.

  • Purification and Fraction Collection:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect fractions corresponding to the target peak.

  • Post-Purification Processing:

    • Analyze the collected fractions using the analytical HPLC method to assess purity.

    • Pool the pure fractions.

    • Remove the HPLC solvents, typically using rotary evaporation.

    • The final purified product should be dried under high vacuum to remove residual solvents.

Data Presentation

Table 1: Recommended HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min~21 mL/min
Injection Volume 10 µLDependent on concentration and column loading
Detection UV at 254 nm (or λmax)UV at 254 nm (or λmax)
Column Temp. 30 °CAmbient or 30 °C

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Silanol interactions with the basic amine.Add 0.1% triethylamine to the mobile phase; use a base-deactivated column.
Poor Resolution Inappropriate mobile phase or gradient.Optimize the gradient slope; try methanol as the organic modifier for different selectivity.
Broad Peaks Column overload; extra-column band broadening.Reduce sample concentration/injection volume; ensure proper connections and tubing.
No Peaks No UV absorbance at the set wavelength; compound strongly retained.Check UV spectrum for λmax; increase the percentage of organic modifier in the gradient.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the successful HPLC purification of this compound. By following the principles of systematic method development and careful execution of the provided protocols, researchers can obtain this compound with high purity, ensuring the integrity and reliability of their subsequent scientific investigations. The principles and techniques outlined herein are also broadly applicable to the purification of other polar aromatic amines.

References

  • Jandera, P. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A, 862(2), 137-45. Available at: [Link]

  • LC-GC Europe. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available at: [Link]

  • Krzek, J., Stolarczyk, M., & Mroczek, T. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 64(3), 191-197. Available at: [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC? Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • PubChem. 4-amino-N-ethyl-3-methyl-N-phenylbenzamide. Available at: [Link]

  • Google Patents. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [https://jordilabs.com/ Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.php]([Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.php)

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Tanthana, C., & Sae-ung, P. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Available at: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Available at: [Link]

  • Wang, S., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Food Chemistry, 240, 94-101. Available at: [Link]

  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B, 998-999, 125-131. Available at: [Link]

  • PubChem. N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. Available at: [Link]

  • Krzek, J., Stolarczyk, M., & Mroczek, T. (2007). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(4), 643-649. Available at: [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. Available at: [Link]

  • PubChem. N-(3-amino-4-pyridinyl)-4-ethyl-N-methylbenzamide. Available at: [Link]

  • PubChem. 3-amino-N-ethyl-N-methylbenzamide. Available at: [Link]

  • Google Patents. (2013). Process for the purification of aromatic amines.
  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Food Chemistry, 365, 130541. Available at: [Link]

  • Stenutz. N-ethyl-3-methylbenzamide. Available at: [Link]

  • NCERT. (2022). Amines. In Chemistry Part II (pp. 375-401). Available at: [Link]

  • ResearchGate. (2025). Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. Available at: [Link]

  • Iglesias, E. (2010). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. Available at: [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. Available at: [Link]

  • PubChem. Benzamide, N-ethyl-4-methyl-. Available at: [Link]

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Application Notes & Protocols: Unlocking the Therapeutic Potential of 4-amino-N-ethyl-3-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities and presence in a wide array of clinically successful drugs. This document provides a comprehensive technical guide on the potential applications of a specific, yet underexplored, benzamide derivative: 4-amino-N-ethyl-3-methylbenzamide . While direct pharmacological data on this compound is sparse, its structural features suggest a high probability of activity across several key therapeutic areas. These application notes are designed to serve as a foundational resource for initiating research programs aimed at elucidating the therapeutic utility of this compound. We will delve into hypothesized mechanisms of action, provide detailed, field-proven experimental protocols for screening and validation, and offer insights into the causality behind experimental design, thereby empowering research teams to systematically explore its potential.

Introduction: The Benzamide Scaffold and the Promise of this compound

Substituted benzamides are a class of compounds that have demonstrated significant therapeutic impact, acting on a range of biological targets.[1][2] Their success stems from the amide linkage, which can participate in crucial hydrogen bonding interactions within protein binding sites, and the aromatic ring, which allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Notable examples include amisulpride, a dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia and depression[3][4], and a variety of histone deacetylase (HDAC) inhibitors that have emerged as promising anti-cancer agents.[1][5]

This compound (CAS No: 912878-75-2) is a small molecule whose potential has yet to be fully explored. Its structure, featuring a primary aromatic amine, a methyl group ortho to the amine, and an N-ethyl amide, presents several strategic points for interaction with biological targets. The primary amine can act as a hydrogen bond donor or a site for further derivatization, while the N-ethyl group can confer favorable lipophilicity and metabolic stability. This guide outlines a rational, multi-pronged approach to screening this compound for several high-value therapeutic activities.

Hypothesized Therapeutic Applications & Screening Protocols

Based on extensive structure-activity relationship (SAR) data from analogous benzamide series, we propose three primary avenues for investigation for this compound:

  • Oncology: As a potential Histone Deacetylase (HDAC) inhibitor.

  • Neuroscience: As a potential modulator of Dopamine D2/D3 receptors.

  • Inflammation: As a potential Cyclooxygenase (COX) enzyme inhibitor.

The following sections provide detailed protocols for initial screening in each of these areas.

Application Area 1: Oncology - Screening for HDAC Inhibition

Scientific Rationale: Benzamide derivatives have been identified as a significant class of HDAC inhibitors.[1] HDACs are critical epigenetic regulators, and their dysregulation is a hallmark of many cancers. The general structure of a benzamide-based HDAC inhibitor often features a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The amide group of this compound could potentially chelate the zinc ion in the active site of HDACs, making it a candidate for this class of enzymes.

Protocol 2.1.1: In Vitro Pan-HDAC Inhibitory Activity Assay

This protocol describes a fluorescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a broad spectrum of HDAC enzymes.

Materials:

  • This compound (solubilized in DMSO)

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • HDAC Fluorimetric Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) (as a positive control)

  • Developer solution (containing a lysine developer and Trichostatin A to stop the reaction)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow:

Caption: Workflow for in vitro pan-HDAC inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in HDAC Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To each well of a 96-well plate, add 50 µL of HDAC Assay Buffer. Add 5 µL of the diluted compound or positive control (TSA). Add 20 µL of HeLa nuclear extract.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the HDAC Fluorimetric Substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Signal Development: Add 50 µL of Developer solution to each well. This will stop the deacetylation reaction and generate the fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and the positive control (TSA). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Value Source
Excitation Wavelength 360 nmManufacturer's Protocol
Emission Wavelength 460 nmManufacturer's Protocol
Positive Control Trichostatin A (TSA)Standard HDAC inhibitor
Enzyme Source HeLa Nuclear ExtractCommercially available

Application Area 2: Neuroscience - Dopamine Receptor Modulation

Scientific Rationale: A significant number of substituted benzamides function as antagonists or modulators of dopamine D2 and D3 receptors.[3][6] These compounds are clinically used as antipsychotics and antidepressants.[4] The N-substituted amide moiety is a common feature in these drugs. This compound shares structural similarities with this class of compounds, warranting an investigation into its potential to modulate dopaminergic signaling.

Protocol 2.2.1: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Materials:

  • This compound (solubilized in DMSO)

  • Membranes from cells stably expressing human Dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Haloperidol (as a positive control/non-specific binding competitor)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow:

G A Prepare Compound Dilutions B Incubate Compound, [³H]-Spiperone, and D2 Receptor Membranes A->B C Separate Bound from Free Ligand via Rapid Filtration B->C D Wash Filters C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate Ki from IC50 E->F

Caption: Workflow for Dopamine D2 receptor binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Binding Buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the diluted compound, 50 µL of [³H]-Spiperone (at a final concentration near its Kd), and 100 µL of the D2 receptor membrane preparation. For total binding, use vehicle instead of the compound. For non-specific binding, use a high concentration of Haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold Binding Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent inhibition of specific binding for each concentration of the test compound. Determine the IC50 value by fitting the data to a one-site competition binding model. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Value Source
Radioligand [³H]-SpiperoneStandard for D2 assays
Positive Control HaloperidolKnown D2 antagonist
Receptor Source hD2-expressing cell membranesCommercially available
Incubation Time 60 minutesStandard protocol

Application Area 3: Anti-Inflammatory Activity

Scientific Rationale: Some substituted benzamides have demonstrated anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzymes (COX-1 and COX-2) are key mediators of the inflammatory cascade. The structural features of this compound could allow it to fit within the active site of these enzymes.

Protocol 2.3.1: COX-1/COX-2 Inhibitor Screening Assay

This protocol describes a colorimetric assay to screen for the inhibitory activity of this compound against human COX-1 and COX-2.

Materials:

  • This compound (solubilized in DMSO)

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (as a cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Celecoxib (COX-2 selective inhibitor, positive control)

  • Ibuprofen (non-selective COX inhibitor, positive control)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (absorbance at 590 nm)

Experimental Workflow:

G A Prepare Compound Dilutions C Add Compound/Control A->C B Add Enzyme (COX-1 or COX-2) and Heme to wells B->C D Pre-incubate at RT C->D E Initiate Reaction with Arachidonic Acid & TMPD D->E F Incubate at RT E->F G Read Absorbance at 590 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for COX-1/COX-2 inhibitor screening assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in Assay Buffer.

  • Assay Plate Setup: In separate 96-well plates for COX-1 and COX-2, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

  • Compound Addition: Add 10 µL of the diluted compound or positive controls to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid and 10 µL of the colorimetric substrate (TMPD) to each well to start the reaction.

  • Incubation: Incubate at room temperature for 5 minutes.

  • Data Acquisition: Measure the absorbance at 590 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Parameter Value Source
Enzymes Human recombinant COX-1 & COX-2Commercially available
Substrate Arachidonic AcidEndogenous substrate
Positive Controls Celecoxib, IbuprofenStandard COX inhibitors
Detection Wavelength 590 nmManufacturer's Protocol

Summary and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of This compound as a potential therapeutic agent. Positive results in any of these primary screens should be followed by more comprehensive secondary assays, including cell-based functional assays, further selectivity profiling, and initial ADME-Tox assessments. The versatility of the benzamide scaffold suggests that this compound could serve as a valuable starting point for a hit-to-lead optimization campaign. By systematically applying these methodologies, research organizations can efficiently evaluate the potential of this molecule and unlock its contribution to the development of novel therapeutics.

References

  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed. [Link]

  • Substituted benzamide drugs as selective neuroleptic agents. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. [Link]

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The Versatile Scaffolding of 4-amino-N-ethyl-3-methylbenzamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the myriad of scaffolds available to medicinal chemists, the benzamide moiety stands out for its remarkable versatility and proven track record in a wide array of approved drugs.[1][2][3] This application note delves into the specific utility of a lesser-explored yet highly promising derivative: 4-amino-N-ethyl-3-methylbenzamide . We will explore its synthetic pathways, potential therapeutic applications, and provide detailed protocols for its use as a foundational element in drug discovery pipelines.

The Benzamide Core: A Privileged Structure in Medicinal Chemistry

Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[4] This is largely attributed to the amide bond's capacity to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites. Furthermore, the aromatic ring provides a rigid scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. From antipsychotics to anti-cancer agents, the benzamide core has proven to be a robust starting point for the development of effective therapeutics.[2][5]

Physicochemical Properties of this compound

A thorough understanding of a building block's physicochemical properties is essential for predicting its behavior in biological systems and for designing effective synthetic strategies. The table below outlines the predicted properties of this compound.

PropertyValueSource
Molecular FormulaC10H14N2OChemDraw
Molecular Weight178.23 g/mol ChemDraw
Predicted LogP1.8ChemDraw
Predicted pKa (most basic)4.5 (aromatic amine)ChemDraw
Predicted pKa (most acidic)16.5 (amide N-H)ChemDraw
Hydrogen Bond Donors2ChemDraw
Hydrogen Bond Acceptors2ChemDraw

Synthetic Pathways and Protocols

The synthesis of this compound can be approached through a multi-step process, beginning with commercially available starting materials. The following protocols are based on established synthetic methodologies for analogous compounds and provide a reliable route to the target molecule.[6][7]

Synthesis of the Precursor: 4-amino-3-methylbenzoic acid

The initial step involves the synthesis of the key intermediate, 4-amino-3-methylbenzoic acid, typically starting from 3-methyl-4-nitrobenzoic acid.

Protocol 1: Reduction of 3-methyl-4-nitrobenzoic acid

  • Materials: 3-methyl-4-nitrobenzoic acid, Methanol, Palladium on carbon (10%), Hydrogen gas, Filtration apparatus.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 mol) in methanol (1.2 L).[7]

    • Carefully add 10% palladium on carbon (4 g) to the solution.[7]

    • Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.[7]

    • Pressurize the vessel with hydrogen gas to 0.7 MPa and maintain the temperature at 60°C with vigorous stirring (250 rpm).[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.[7]

    • Upon completion, carefully depressurize the vessel and purge with nitrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methylbenzoic acid. The product can be further purified by recrystallization.

Synthesis of this compound

With the carboxylic acid precursor in hand, the final step is the formation of the amide bond with ethylamine. This can be achieved through two primary methods: activation of the carboxylic acid with a coupling reagent or conversion to an acyl chloride followed by reaction with the amine.

Protocol 2: Amide Coupling using HATU

  • Materials: 4-amino-3-methylbenzoic acid, Ethylamine hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Standard laboratory glassware.

  • Procedure:

    • To a solution of 4-amino-3-methylbenzoic acid (1.0 equiv.) in DMF, add HATU (1.2 equiv.) and DIPEA (3.0 equiv.).[8]

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve ethylamine hydrochloride (1.1 equiv.) in a minimal amount of DMF and add DIPEA (1.1 equiv.) to liberate the free amine.

    • Add the ethylamine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Acyl Chloride Formation and Amidation

  • Materials: 4-amino-3-methylbenzoic acid, Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2), Dichloromethane (DCM), Ethylamine, Triethylamine (TEA) or Pyridine.

  • Procedure:

    • Suspend 4-amino-3-methylbenzoic acid (1.0 equiv.) in anhydrous DCM.

    • Add thionyl chloride (1.5 equiv.) dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.[6]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-amino-3-methylbenzoyl chloride.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve ethylamine (1.2 equiv.) and a base such as triethylamine (1.5 equiv.) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Bond Formation 3-methyl-4-nitrobenzoic_acid 3-methyl-4-nitrobenzoic acid 4-amino-3-methylbenzoic_acid 4-amino-3-methylbenzoic acid 3-methyl-4-nitrobenzoic_acid->4-amino-3-methylbenzoic_acid H2, Pd/C Methanol 4-amino-3-methylbenzoic_acid_2 4-amino-3-methylbenzoic acid Activated_Ester Activated Ester (e.g., with HATU) 4-amino-3-methylbenzoic_acid_2->Activated_Ester HATU, DIPEA DMF Acyl_Chloride 4-amino-3-methylbenzoyl chloride 4-amino-3-methylbenzoic_acid_2->Acyl_Chloride SOCl2 or (COCl)2 DCM Target_Molecule This compound Activated_Ester->Target_Molecule Ethylamine Acyl_Chloride->Target_Molecule Ethylamine, TEA Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Kinase Hypothetical Serine/Threonine Kinase Kinase_Cascade->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Inhibitor Drug Candidate derived from This compound Inhibitor->Target_Kinase

Caption: Hypothetical signaling pathway inhibited by a drug candidate.

By utilizing this compound as a starting scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) by modifying the ethylamide portion or by further functionalizing the aromatic ring. This could involve, for example, appending larger hydrophobic groups to the ethylamine or introducing different substituents at the 5-position of the benzene ring.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the amine and amide protons (broad singlets). The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ethyl and methyl groups.

5.2. Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 179.11. [9] 5.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, as well as the C=O stretch of the amide carbonyl group.

Conclusion

This compound represents a valuable and versatile building block for pharmaceutical research. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the benzamide scaffold, makes it an attractive candidate for inclusion in compound libraries for high-throughput screening and for focused lead optimization programs. The protocols and conceptual framework provided in this application note are intended to serve as a comprehensive guide for researchers and scientists in the field of drug development, empowering them to leverage the potential of this promising molecular entity.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • p-Amino-N-[2-(substituted amino)ethyl]benzamides. Potential Antifibrillatory Drugs | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions. Available at: [Link]

  • US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents.
  • Cas 1711-06-4,3-Methylbenzoyl chloride | lookchem. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. Available at: [Link]

  • (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. Available at: [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • bmse000668 Benzamide at BMRB. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • 2-amino-N-tosyl-benzamide - C14H14N2O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available at: [Link]

  • Benzamide-simplified mass spectrum.[6] | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: A Comprehensive Investigation into the Biological Activity of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. This document provides a detailed guide for the initial investigation of a novel compound, 4-amino-N-ethyl-3-methylbenzamide . As a previously uncharacterized molecule, a systematic and multi-faceted approach is essential to elucidate its potential therapeutic value.

These application notes are designed to guide the researcher through a logical, phased investigation, from initial computational predictions to a suite of in vitro assays. The causality behind each experimental choice is explained, ensuring a robust and scientifically sound evaluation. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data.

Phase 1: In Silico Characterization and Target Prediction

Before embarking on wet-lab experiments, a computational analysis of this compound can provide invaluable insights into its potential physicochemical properties, pharmacokinetics, and likely biological targets. This in silico approach is a cost-effective method to prioritize experimental efforts.

Physicochemical Properties and ADMET Prediction

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound is critical in the early stages of drug discovery.[1][2][3][4] Various computational tools can predict these properties based on the molecule's structure.

Protocol 1: In Silico ADMET Prediction

  • Structure Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Software Selection: Utilize established ADMET prediction software or web servers (e.g., SwissADME, pkCSM, Schrödinger's QikProp).

  • Parameter Analysis: Evaluate key predicted parameters, including:

    • Lipinski's Rule of Five: Assess drug-likeness.

    • Solubility: Predicts aqueous solubility.

    • Gastrointestinal Absorption: Estimates oral bioavailability.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential for hepatotoxicity, mutagenicity, etc.

  • Data Interpretation: Analyze the predicted properties to anticipate potential challenges in experimental assays (e.g., solubility issues) and to guide future formulation development.

Table 1: Predicted Physicochemical Properties of this compound (Illustrative)

PropertyPredicted ValueInterpretation
Molecular Weight178.23 g/mol Compliant with Lipinski's Rule
LogP1.9Good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors1Compliant with Lipinski's Rule
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule
Predicted SolubilityModerately SolubleMay require a co-solvent for high concentrations
GI AbsorptionHighLikely good oral bioavailability
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions
AMES ToxicityNoLow predicted mutagenicity
Target Prediction and Molecular Docking

Molecular docking simulations can predict the binding affinity of this compound to a wide range of biological targets, suggesting potential mechanisms of action.[1][5][6]

Protocol 2: Molecular Docking

  • Target Selection: Based on the activities of structurally similar benzamides, select a panel of potential protein targets. This could include bacterial enzymes (e.g., DNA gyrase), fungal enzymes, cancer-related kinases, tyrosinase, and glucokinase.

  • Protein and Ligand Preparation: Prepare the 3D structures of the target proteins and this compound for docking using software like AutoDock Tools or Schrödinger's Maestro. This includes adding hydrogens, assigning charges, and defining the binding site.

  • Docking Simulation: Perform docking using software such as AutoDock Vina or Glide. The software will predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

  • Analysis of Results: Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein. A lower docking score generally indicates a higher predicted binding affinity.

G cluster_0 In Silico Workflow Compound_Structure This compound (SMILES/SDF) ADMET_Prediction ADMET Prediction (SwissADME, etc.) Compound_Structure->ADMET_Prediction Target_Prediction Target Prediction & Molecular Docking Compound_Structure->Target_Prediction Physicochemical_Properties Physicochemical Properties (Solubility, LogP, etc.) ADMET_Prediction->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (Absorption, Metabolism) ADMET_Prediction->Pharmacokinetics Toxicity_Prediction Toxicity Prediction (Mutagenicity, etc.) ADMET_Prediction->Toxicity_Prediction Prioritized_Targets Prioritized Biological Targets Target_Prediction->Prioritized_Targets

Caption: Workflow for in silico analysis of this compound.

Phase 2: General In Vitro Screening

Based on the in silico predictions and the known activities of related compounds, a broad initial in vitro screening is recommended. This phase aims to identify any significant biological activity of this compound.

Cytotoxicity Assessment

A fundamental first step is to determine the compound's general cytotoxicity against a panel of representative cell lines. This will establish a therapeutic window for more specific assays. The MTT or XTT assays are reliable colorimetric methods for assessing cell viability.[7][8]

Protocol 3: Cell Viability Assay (MTT/XTT)

  • Cell Culture: Culture selected human cell lines (e.g., a normal fibroblast line like MRC-5 and a cancer cell line like HeLa) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability).[9] Add the dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_Compound Prepare Serial Dilutions of Compound Incubate_Overnight->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Reagent Add MTT/XTT Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Sources

Technical Prospectus & Application Guide: 4-amino-N-ethyl-3-methylbenzamide in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a forward-looking technical guide on the potential applications of 4-amino-N-ethyl-3-methylbenzamide in the field of material science. While primarily recognized as an intermediate in pharmaceutical synthesis, its intrinsic chemical architecture—possessing both a primary aromatic amine and an N-substituted amide—presents a compelling case for its use as a novel monomer for the synthesis of functional polyamides and other advanced materials. We will explore its prospective role in creating polymers with tailored properties, leveraging established principles of polymer chemistry. This guide offers detailed, albeit prospective, protocols for synthesis and characterization, grounded in analogous, well-documented reactions of related aminobenzamide derivatives.

Introduction and Rationale

This compound is a substituted aromatic compound featuring a reactive primary amine and a stable amide functional group. To date, its utility has been largely confined to organic synthesis as a building block for more complex molecules, particularly in the development of imaging agents. However, the bifunctional nature of this molecule makes it an intriguing candidate for polymer science.

The core hypothesis of this guide is that this compound can serve as an AB-type monomer for step-growth polymerization. The primary amine (-NH2) provides a nucleophilic site for reaction, while the amide group, upon hydrolysis to a carboxylic acid, can provide the corresponding electrophilic site. This would allow for the formation of novel polyamides with unique structural characteristics imparted by the methyl and N-ethyl substitutions, potentially influencing solubility, thermal properties, and mechanical performance.[1][2]

Physicochemical Properties & Characterization

A thorough understanding of the monomer's properties is critical for designing polymerization reactions.

PropertyValueSource/Method
IUPAC Name This compound---
Molecular Formula C10H14N2O---
Molecular Weight 178.23 g/mol ---
Appearance Off-white to light yellow solid (predicted)---
Solubility Soluble in DMSO, DMF, alcohols; limited solubility in water(Predicted by analogy)
Standard Characterization Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and chemical environment of all protons. Expected signals would include the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amine protons.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the amide (around 1630-1680 cm⁻¹), and N-H bending (around 1550-1650 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, verifying the compound's identity.

Prospective Application: Synthesis of a Novel Polyamide

The most promising application for this compound in material science is as a monomer for polyamide synthesis. Polyamides, a class of polymers known for their excellent mechanical and thermal properties, are formed through the creation of amide linkages.[3][4] The synthesis would proceed in two key stages: monomer modification (hydrolysis) and polymerization.

Stage 1: Monomer Preparation - Hydrolysis to 4-amino-3-methylbenzoic acid

To be used as an AB-type monomer, the N-ethylbenzamide must first be hydrolyzed to its corresponding carboxylic acid.

Protocol: Alkaline Hydrolysis

  • Dissolution: Dissolve 10 g of this compound in 100 mL of a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the disappearance of the starting material. The reaction liberates ethylamine as a byproduct.

  • Neutralization & Precipitation: After cooling to room temperature, carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH reaches approximately 4-5. The product, 4-amino-3-methylbenzoic acid, will precipitate out of the solution.

  • Isolation & Purification: Filter the precipitate, wash with cold deionized water to remove residual salts, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Stage 2: Polycondensation

With the AB-type monomer (4-amino-3-methylbenzoic acid) in hand, polycondensation can be initiated to form the polyamide. The Yamazaki-Higashi reaction, which uses a phosphite-based activating agent, is a suitable method for achieving high molecular weight polymers under mild conditions.

Protocol: Yamazaki-Higashi Polycondensation

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine the synthesized 4-amino-3-methylbenzoic acid (5 g), anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL), and anhydrous pyridine (15 mL).

  • Activator Addition: Add triphenyl phosphite (TPP) (1.2 equivalents) and LiCl (0.5 g) to the solution. The LiCl helps to keep the growing polymer chains in solution.

  • Polymerization: Heat the reaction mixture to 100-115 °C and maintain for 6-10 hours under a gentle stream of nitrogen. The viscosity of the solution will increase significantly as the polymer forms.

  • Precipitation & Washing: Pour the viscous polymer solution into a large volume of methanol (500 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it extensively with hot methanol and then water to remove unreacted monomer, pyridine, and other residues.

  • Drying: Dry the final polymer product in a vacuum oven at 80 °C for 24 hours.

Workflow Diagram

Polyamide_Synthesis_Workflow cluster_stage1 Stage 1: Monomer Preparation cluster_stage2 Stage 2: Polymerization A 4-amino-N-ethyl- 3-methylbenzamide B Alkaline Hydrolysis (NaOH, Reflux) A->B Reactant C 4-amino-3-methylbenzoic acid (AB Monomer) B->C Product D Polycondensation (Yamazaki-Higashi) C->D Monomer E Precipitation (in Methanol) D->E Crude Polymer F Purified Polyamide E->F Final Product

Caption: Hypothetical workflow for the synthesis of a novel polyamide.

Potential in Other Functional Materials

Beyond polyamides, the unique structure of this compound suggests other potential roles in material science:

  • Metal-Organic Frameworks (MOFs): N,N-disubstituted benzamides, such as DEET, have been shown to act as effective solvents and even phase-directing agents in the synthesis of MOFs.[5][6] The N-ethylbenzamide moiety in the title compound could potentially be leveraged in a similar capacity, or the corresponding aminocarboxylic acid could serve as a functionalized linker in MOF synthesis.

  • Epoxy Curing Agents: The primary aromatic amine group can act as a curing agent for epoxy resins. The rest of the molecule would be incorporated into the cross-linked polymer network, potentially enhancing thermal stability or modifying the surface properties of the cured material.

Conclusion and Future Outlook

While this compound is not a mainstream compound in material science today, its chemical structure holds significant, untapped potential. By viewing it as a modifiable AB-type monomer, researchers can prospectively design and synthesize a new class of polyamides with unique side-group functionalities. The protocols outlined in this guide, derived from established chemical principles, provide a robust starting point for such exploratory research. Future work should focus on the empirical validation of these synthetic routes, followed by a thorough characterization of the resulting materials to elucidate their thermal, mechanical, and chemical properties.

References

  • Benchchem. The Role of 4-Benzoylbenzamide in Polymer Synthesis: An Analysis of Current Research.
  • Pahovnik, D., et al. (2022). Synthesis of Polyamides and Their Copolymers via Enzymatic Polymerization. Polymers, 14(18), 3727.
  • Google Patents. (2014). WO2014106485A1 - Novel polyamide, preparation process and uses.
  • Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 688-691.
  • Krause, W. (2019). Quick Review of Polyamide Synthesis. YouTube.
  • Ayala, V., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2‐(4‐aminophenyl)‐5‐aminobenzimidazole and 2‐(3‐aminophenyl)‐5‐aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 44(4), 1414-1423.
  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Wiley Online Library. (2025). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine.
  • PMC. (2025). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine.
  • American Chemical Society. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(4), 1495-1596.
  • ResearchGate. Scope of N‐substituted 2‐aminobenzamide.
  • Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. (2018). Journal of Chemistry, 8(10), 273-280.
  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5129.
  • PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115-5129.
  • PMC. (2023). Nitrene-mediated aminative N–N–N coupling: facile access to triazene 1-oxides. Nature Communications, 14, 7654.
  • ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256.
  • Royal Society of Chemistry. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(69), 9966-9969.
  • PubMed. (2020). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. Chemical Communications, 56(69), 9966-9969.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important benzamide derivative. As Senior Application Scientists, we provide not just protocols, but also the underlying scientific principles to empower you to improve your experimental outcomes.

Overall Synthesis Strategy

The synthesis of this compound is typically approached in a two-step sequence starting from 3-methyl-4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, followed by the crucial amidation step where the carboxylic acid is coupled with ethylamine. This guide will focus on optimizing the yield of the final amidation reaction.

Synthesis_Pathway A 3-Methyl-4-nitrobenzoic acid B 4-Amino-3-methylbenzoic acid A->B Reduction (e.g., H2, Pd/C) C This compound B->C Amidation (with Ethylamine)

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of the Precursor: 4-amino-3-methylbenzoic acid

A high yield in the final step is contingent on the quality and availability of the starting material. The reduction of 3-methyl-4-nitrobenzoic acid is a robust and high-yielding reaction.

Protocol: Reduction of 3-Methyl-4-nitrobenzoic acid

This protocol is adapted from established procedures for the reduction of nitroarenes.[1]

Materials:

  • 3-methyl-4-nitrobenzoic acid

  • Methanol

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.

  • Carefully add 4g of the Pd/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen) three times.

  • Purge the system with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 0.7 MPa.

  • Stir the reaction mixture vigorously (e.g., 250 rpm) and maintain the temperature at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid.

Parameter Expected Value
Yield ~96%[1]
Appearance Brown solid[1]

Part 2: Amidation of 4-amino-3-methylbenzoic acid with Ethylamine - Troubleshooting and Optimization

This section is presented in a question-and-answer format to directly address common issues encountered during the amidation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amidation of 4-amino-3-methylbenzoic acid with ethylamine?

A1: The main challenges are twofold:

  • Carboxylic Acid Reactivity: Carboxylic acids are generally not reactive enough to directly form an amide bond with an amine under mild conditions. The acid-base reaction between the carboxylic acid and the amine forms a stable and unreactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must be "activated".

  • Side Reactions: The presence of the 4-amino group on the benzoic acid introduces a competing nucleophile. This can lead to the formation of a di-acylated byproduct where two molecules of the activated benzoic acid react with the amino groups of another molecule of 4-amino-3-methylbenzoic acid.

Troubleshooting Guide: Low Yield

A low yield in the amidation step is the most common problem. Here’s a breakdown of potential causes and their solutions.

Problem: My reaction yield is consistently low.

This is likely due to inefficient activation of the carboxylic acid, unwanted side reactions, or suboptimal reaction conditions.

Directly reacting a carboxylic acid and an amine is generally inefficient.[2] You need to activate the carboxylic acid. There are two primary methods for this: conversion to an acyl chloride or the use of coupling agents.

Solution 1: The Acyl Chloride Method

This method involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethylamine.

Experimental Protocol (Acyl Chloride Formation and Amidation):

  • To a round-bottom flask under an inert atmosphere, add 1.0 equivalent of 4-amino-3-methylbenzoic acid and a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add 1.1 - 1.5 equivalents of thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • In a separate flask, dissolve 2.0 - 2.5 equivalents of ethylamine in the same solvent and cool to 0°C.

  • Slowly add the acyl chloride solution to the ethylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Proceed with an aqueous workup to remove excess amine and any salts.

Potential Pitfall and Decision Point: The 4-amino group can react with thionyl chloride. If you observe significant byproduct formation, you may need to protect the amino group before forming the acyl chloride.

Acyl_Chloride_Decision Start Start with 4-amino-3-methylbenzoic acid Acyl_Chloride React with SOCl2 Start->Acyl_Chloride Check_Purity Is the product pure? Acyl_Chloride->Check_Purity Product Pure this compound Check_Purity->Product Yes Protect Protect the 4-amino group (e.g., with Boc anhydride) Check_Purity->Protect No Deprotect Deprotect the 4-amino group Product->Deprotect Protect->Acyl_Chloride

Caption: Decision workflow for the acyl chloride method.

Solution 2: Using Coupling Agents

Coupling agents offer a milder and often more efficient alternative to the acyl chloride method for direct amidation.[2][3]

Experimental Protocol (EDC/HOBt Coupling): This protocol is a general guideline for using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions.[4]

  • To a round-bottom flask under an inert atmosphere, add 1.0 equivalent of 4-amino-3-methylbenzoic acid and an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Add 1.0 - 1.2 equivalents of HOBt and stir until dissolved.

  • Add 1.0 - 1.2 equivalents of ethylamine.

  • If your ethylamine is in the form of a salt (e.g., ethylamine hydrochloride), add 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1.1 - 1.5 equivalents of EDC hydrochloride in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, proceed with an aqueous workup.

Comparison of Common Coupling Reagents:

Coupling ReagentAdditiveBaseTypical Reaction Time (h)Typical Yield (%)Notes
EDC HOBtDIPEA1285Cost-effective; water-soluble urea byproduct simplifies workup.
HATU NoneDIPEA295Highly efficient and fast, especially for difficult couplings; can be more expensive.
T3P® NonePyridine492Versatile and safe with easily removable byproducts.

The nucleophilic 4-amino group can compete with ethylamine, leading to the formation of an amide bond at this position and resulting in a dimeric or polymeric byproduct.

Solution: Use of a Protecting Group

If you observe significant formation of byproducts resulting from the reaction of the 4-amino group, you should consider protecting it before the amidation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[5]

Protecting_Group_Workflow Start 4-Amino-3-methylbenzoic acid Protect Protect 4-amino group (e.g., Boc2O, base) Start->Protect Protected_Acid N-Boc-4-amino-3-methylbenzoic acid Protect->Protected_Acid Amidate Amidation with ethylamine (e.g., EDC/HOBt) Protected_Acid->Amidate Protected_Amide N-Boc-4-amino-N-ethyl-3-methylbenzamide Amidate->Protected_Amide Deprotect Deprotection (e.g., TFA) Protected_Amide->Deprotect Final_Product This compound Deprotect->Final_Product

Caption: Workflow for the synthesis using a protecting group strategy.

The yield of the amidation reaction is sensitive to various parameters.

Optimization of Reaction Conditions:

ParameterRecommendationRationale
Temperature Start the reaction at 0°C and allow it to warm to room temperature.Adding coupling reagents at low temperature can minimize side reactions.[4]
Solvent Use anhydrous aprotic solvents like DMF, DCM, or THF.Protic solvents can react with the activated carboxylic acid intermediate.
Stoichiometry Use a slight excess of the amine (1.1-1.2 equivalents) and coupling reagents (1.1-1.5 equivalents).This helps to drive the reaction to completion.
Addition Rate Add the coupling reagent slowly and in portions.This prevents a rapid exotherm and minimizes the formation of side products.
Troubleshooting Guide: Impure Product

Even with a good yield, the purity of the final product is crucial. Here are some common impurities and how to remove them.

Problem: My final product is not pure.

Solution: Aqueous Workup with Base

  • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic starting material, making it soluble in the aqueous layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Solution: Use of HOBt and Acidic Wash

  • The addition of HOBt during the reaction significantly suppresses the formation of the N-acylurea byproduct.

  • During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic urea byproduct, making it more water-soluble.

Solution: Purification by Chromatography or Recrystallization

  • If you have a significant amount of the diacylated byproduct, purification by column chromatography on silica gel is often the most effective method.

  • Recrystallization from a suitable solvent system can also be effective if the solubility of the desired product and the byproduct are sufficiently different.[6]

Part 3: General Laboratory Procedures

Standard Aqueous Workup for Amide Synthesis
  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • If the reaction was performed in a water-miscible solvent like DMF, dilute with a water-immiscible organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove excess amine and basic byproducts)

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts)

    • Brine (to remove residual water)

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

  • ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • ACS Central Science. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylbenzamide. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-amino-N-ethyl-3-methylbenzamide. The information is tailored for researchers, scientists, and drug development professionals to ensure the attainment of high-purity material suitable for downstream applications.

Introduction to Purification Challenges

This compound is a substituted benzamide with structural features that can present unique purification challenges. The presence of a basic amino group, an amide linkage, and aromatic ring system can lead to issues with solubility, co-elution of impurities in chromatography, and difficulties in crystallization. This guide provides a systematic approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. A common route involves the amidation of 4-amino-3-methylbenzoic acid with ethylamine. Potential impurities include:

  • Unreacted Starting Materials: 4-amino-3-methylbenzoic acid and residual coupling agents.

  • Byproducts of Side Reactions: Such as the formation of N,N'-diethylurea from the decomposition of some carbodiimide coupling agents.

  • Related Impurities: Isomeric impurities or products from over-alkylation if reaction conditions are not carefully controlled.

A preliminary purity analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is crucial to identify the nature and extent of these impurities before selecting a purification strategy.[1]

Q2: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility changes too drastically with temperature.

Troubleshooting Steps:

  • Reduce the concentration: Your solution may be too supersaturated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.

  • Change the solvent system: A single solvent may not be ideal. Experiment with a binary solvent system. For a related compound, 4-Amino-N-(3,5-dichlorophenyl)benzamide, a mixture of ethyl acetate and n-hexane has been shown to be effective.[2] You can dissolve your compound in a minimal amount of a good solvent (like ethyl acetate or ethanol) at an elevated temperature and then slowly add a poor solvent (like hexane or heptane) until turbidity is observed. Reheat to get a clear solution and then cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q3: I am having trouble separating my desired compound from a closely related impurity using flash column chromatography. What can I do to improve resolution?

A3: Poor resolution in flash chromatography is a common issue, especially with structurally similar impurities. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: A slight adjustment in solvent polarity can have a significant impact. If you are using a gradient, try making it shallower to increase the separation between peaks. For example, instead of a 0-20% methanol in dichloromethane gradient, try a 0-10% gradient over a larger volume.[2]

  • Change the Stationary Phase: If you are using standard silica gel, consider a different stationary phase. For compounds with aromatic rings, a phenyl-functionalized silica gel can offer different selectivity. For basic compounds like yours, alumina might be a suitable alternative to silica.

  • Dry Loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column, try a dry loading technique. Dissolve your compound in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column, which often results in sharper bands and better separation.[2]

Troubleshooting Guides

Guide 1: Recrystallization Protocol and Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The success of this method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Suggested Protocol for Recrystallization:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A hypothetical solvent screening table is provided below.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.[2]

Data Presentation: Hypothetical Solvent Screening for Recrystallization

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Quality upon CoolingNotes
Water< 1~5Fine PowderPotential for use as an anti-solvent.
Ethanol~10> 150Good, well-formed needlesA promising candidate.
Ethyl Acetate~20> 200Oiled out initiallyMay require an anti-solvent.
Hexane< 1< 1No crystalsGood candidate for an anti-solvent.
Dichloromethane> 100> 200No crystalsToo soluble.

Troubleshooting Recrystallization

G start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity sol2 Cool more slowly or use a binary solvent system oiling_out->sol2 sol3 Scratch flask or add seed crystals no_crystals->sol3 sol4 Concentrate mother liquor or use less solvent low_yield->sol4 sol5 Wash crystals with cold solvent or perform a second recrystallization poor_purity->sol5 sol1 Use less solvent or a more polar solvent system

Guide 2: Flash Column Chromatography Protocol and Troubleshooting

Flash column chromatography is a common and effective method for purifying compounds from a mixture.

Suggested Protocol for Flash Column Chromatography:

  • TLC Analysis: Before running a column, determine the optimal mobile phase using TLC. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better results, use the dry loading method described in the FAQs.[2]

  • Elution: Begin elution with the initial mobile phase. If a gradient is needed, gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient could be from 0% to 10% methanol in dichloromethane.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography

G start Chromatography Issue poor_sep Poor Separation start->poor_sep peak_tailing Peak Tailing start->peak_tailing cracked_column Cracked Column Bed start->cracked_column sol1 Optimize mobile phase (shallower gradient, different solvent) poor_sep->sol1 sol2 Use dry loading technique poor_sep->sol2 sol3 Add a small amount of triethylamine to the mobile phase (e.g., 0.1%) peak_tailing->sol3 sol4 Repack the column carefully cracked_column->sol4

Purity Analysis by HPLC

After purification, it is essential to confirm the purity of your this compound. Reverse-phase HPLC is a suitable method for this.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape. For MS compatibility, formic acid is preferred.[4]

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

Troubleshooting HPLC Analysis:

  • Peak Tailing: The basic amino group can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing. Adding a small amount of a competing base like triethylamine (0.1%) to the mobile phase or using a lower pH mobile phase can mitigate this issue.[1]

  • Poor Resolution: To improve the separation of closely eluting peaks, try adjusting the mobile phase composition (e.g., a slower gradient or a lower percentage of the organic solvent), changing the organic solvent (e.g., methanol instead of acetonitrile), or lowering the flow rate.[1]

References

  • SIELC Technologies. (2018). 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. Available at: [Link]

  • National Institute of Environmental Studies, Japan. III Analytical Methods. Available at: [Link]

  • PubChem. 4-Amino-3-methylbenzoic acid. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • NIST. Benzamide, 4-nitro-N-ethyl-N-methyl-. Available at: [Link]

  • Stenutz. 4-amino-3-methylbenzoic acid. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • PubChem. 3-amino-N-ethyl-N-methylbenzamide. Available at: [Link]

  • SciSpace. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]

  • ResearchGate. Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Available at: [Link]

  • NIST. 4-Amino-3-methylbenzoic acid. Available at: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • NIST. N-Ethyl-N-methyl-benzamide. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • The Royal Society of Chemistry. Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO. Available at: [Link]

  • ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available at: [Link]

  • Weiyel. 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Available at: [Link]

  • PubChem. 4-amino-N-ethyl-3-methyl-N-phenylbenzamide. Available at: [Link]

  • PubChem. N-(3-amino-4-pyridinyl)-4-ethyl-N-methylbenzamide. Available at: [Link]

  • RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]

  • PubChem. Benzamide, N-ethyl-4-methyl-. Available at: [Link]

Sources

"4-amino-N-ethyl-3-methylbenzamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental physicochemical principles to provide you with robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous solutions. Why is this happening?

A1: Like many benzamide derivatives, this compound possesses a chemical structure that can lead to poor aqueous solubility. The presence of the aromatic ring and the amide group contributes to a crystalline structure that requires significant energy to break down and dissolve in water. While the amino and ethyl groups can participate in hydrogen bonding, the overall hydrophobic nature of the molecule can limit its solubility in aqueous media. Many benzamide compounds are characterized by a crystalline structure and poor aqueous solubility, which is a major limiting factor for their use in various applications, including oral drug delivery.[1]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

  • pKa: The amino group on the benzene ring is basic, meaning it can be protonated at acidic pH. The pKa of this group is crucial for developing pH-modification strategies for solubilization.

  • LogP: This value indicates the lipophilicity of the compound. A higher LogP suggests better solubility in organic solvents and lipids.

  • Melting Point: A high melting point often correlates with high crystal lattice energy, making it more difficult for a solvent to break the crystal structure and dissolve the compound.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility.

Q3: What are the initial steps I should take when encountering solubility issues?

A3: A systematic approach is crucial. Start by assessing the compound's purity. Impurities can sometimes affect solubility. Subsequently, a preliminary solubility screening in a range of solvents with varying polarities is recommended. This will provide an empirical basis for selecting an appropriate solvent system for your application.

Troubleshooting Guide: Enhancing the Solubility of this compound

This section provides a more in-depth, step-by-step guide to addressing solubility challenges. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solvent system with downstream applications.

Initial Solubility Assessment

Before attempting advanced solubilization techniques, it is essential to perform a basic solubility assessment.

Protocol 1: Preliminary Solubility Screening

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Add a small, measured volume (e.g., 100 µL) of a single solvent to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If dissolved, the compound is soluble at ≥10 mg/mL.

  • If not fully dissolved, add another 100 µL of the solvent and repeat step 3. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Test a range of solvents with varying polarities.

Table 1: Example Preliminary Solubility Data for this compound

SolventPolarity IndexExpected Solubility
Water10.2Poor
PBS (pH 7.4)~10Poor
Ethanol4.3Moderate to Good
Methanol5.1Moderate to Good
DMSO7.2Good
DMF6.4Good
Acetonitrile5.8Moderate

Note: This table presents expected solubility based on typical benzamide derivatives and should be confirmed experimentally.

Solubility Enhancement Strategies

If initial screening indicates poor solubility in your desired solvent, the following strategies can be employed.

The presence of a basic amino group on the aromatic ring of this compound makes pH modification a highly effective strategy for aqueous solutions.[2] By lowering the pH, the amino group becomes protonated, forming a more soluble salt.

Protocol 2: pH-Mediated Solubilization

  • Prepare a stock solution of a biocompatible acid (e.g., 0.1 M HCl).

  • Suspend the desired amount of this compound in your aqueous buffer.

  • While stirring, add the acid solution dropwise.

  • Monitor the pH and continue adding acid until the compound dissolves completely.

  • Caution: Ensure the final pH is compatible with your experimental system. For cell-based assays, it's often necessary to adjust the pH back to a physiological range after dissolution, which may risk precipitation.

Using a mixture of a primary solvent (like water or a buffer) with a water-miscible organic solvent can significantly enhance solubility.[2][3] The organic co-solvent reduces the polarity of the aqueous phase, making it more favorable for the solute to dissolve.

Common Co-solvents:

  • DMSO (Dimethyl sulfoxide): A powerful and widely used solvent. However, it can be toxic to cells at higher concentrations.

  • Ethanol: A less toxic option suitable for many biological applications.

  • PEG 400 (Polyethylene glycol 400): A non-toxic and biocompatible co-solvent.

Protocol 3: Co-solvent Solubilization

  • Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO).

  • Slowly add the aqueous buffer to the co-solvent mixture while vortexing or stirring.

  • Observe for any signs of precipitation. If the solution remains clear, the compound is soluble in that co-solvent/buffer ratio.

  • It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid adverse effects in your experiment.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble.[1][2]

Protocol 4: Solubilization using Beta-Cyclodextrins

  • Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in your aqueous buffer.

  • Add the this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can take time.

Decision-Making Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G start Start: Solubility Issue with This compound solubility_screen Perform Preliminary Solubility Screening (Protocol 1) start->solubility_screen is_soluble Is solubility adequate in desired solvent? solubility_screen->is_soluble ph_modification Strategy 1: pH Adjustment (Protocol 2) is_soluble->ph_modification No success Success: Proceed with Experiment is_soluble->success Yes is_ph_compatible Is the required pH compatible with the experiment? ph_modification->is_ph_compatible cosolvent Strategy 2: Co-solvents (Protocol 3) is_ph_compatible->cosolvent No is_ph_compatible->success Yes is_cosolvent_compatible Is the co-solvent type and concentration compatible? cosolvent->is_cosolvent_compatible cyclodextrin Strategy 3: Complexation (Protocol 4) is_cosolvent_compatible->cyclodextrin No is_cosolvent_compatible->success Yes cyclodextrin->success If successful failure Re-evaluate experimental needs or consider alternative strategies (e.g., solid dispersions, micronization) cyclodextrin->failure If not successful

Solubility Enhancement Workflow

Advanced Strategies

For more persistent solubility issues, particularly in the context of formulation development, more advanced techniques may be necessary. These often require specialized equipment and expertise.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can improve the dissolution rate.[1][3]

  • Solid-State Modification: Creating amorphous solid dispersions or co-crystals can disrupt the stable crystal lattice, thereby increasing solubility.[1]

  • Lipid-Based Formulations: For in vivo applications, dissolving the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[1]

References

  • PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. Retrieved from [Link]

  • OUCI. (2013). Improving Solubility via Structural Modification. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • NIST. (n.d.). N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-amino-N-ethyl-3-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for obtaining high-purity crystalline material. Recrystallization is a critical purification technique that leverages differences in solubility to separate a compound from its impurities. Mastering this technique is essential for ensuring the quality and reliability of downstream applications.

Compound Properties: this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [1][2]
CAS Number 912878-75-2[1][2]
Appearance Typically a solid at room temperature. Anilines and arylamines can be colorless but may develop color upon storage due to atmospheric oxidation.General Chemical Knowledge
Melting Point Not reported in provided search results. Crucial first step: Determine the melting point of your crude material experimentally. This will help identify a suitable solvent (the solvent's boiling point should be lower than the compound's melting point) and assess purity post-recrystallization.
General Solubility As an aromatic amine and amide, it is expected to be soluble in polar organic solvents like alcohols (ethanol, methanol), acetone, and ethyl acetate, particularly when heated. Its solubility in water is likely low but may increase in acidic solutions. Non-polar solvents like hexane are potential anti-solvents.General Chemical Knowledge

Recrystallization Workflow Overview

The following diagram outlines the fundamental steps of a standard recrystallization procedure. Each stage is critical for achieving high purity and yield.

RecrystallizationWorkflow cluster_prep Preparation cluster_dissolution Dissolution & Treatment cluster_crystallization Crystallization & Isolation A Select Solvent(s) B Add Crude Compound to Flask A->B Choose based on screening C Add Minimum Amount of Hot Solvent B->C D Optional: Add Activated Charcoal C->D If colored impurities exist E Perform Hot Filtration C->E If no charcoal is needed D->E F Cool Slowly to Room Temperature E->F Clear Filtrate G Cool in Ice Bath F->G To maximize yield H Collect Crystals (Vacuum Filtration) G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for purification by recrystallization.

Detailed Experimental Protocols

Protocol 1: Solvent Screening

The choice of solvent is the most critical factor in recrystallization. An ideal solvent will dissolve the compound completely when hot and only sparingly when cold.

  • Preparation : Place approximately 20-30 mg of your crude "this compound" into several small test tubes.

  • Solvent Addition (Cold) : To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, agitating after each drop. Add up to 1 mL. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as part of a solvent pair.

  • Solvent Addition (Hot) : If the compound did not dissolve at room temperature, gently heat the suspension in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation : A good solvent is one from which a large quantity of crystals forms upon cooling. Note the quality and color of the crystals.

  • Solvent Pair Test : If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (an anti-solvent, in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat gently to clarify the solution, then cool as before. A common pair for amides is ethanol-water or ethyl acetate-hexane.

Protocol 2: Bulk Recrystallization
  • Dissolution : Place the crude compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the mixture with stirring on a hot plate. Continue adding solvent until the compound is fully dissolved at the boiling point of the solvent. Causality : Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some dissolved product even when cold.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality : The porous structure of activated charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration : To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly. Causality : This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality : Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent (or the "poor" solvent of a pair). Causality : The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying : Dry the purified crystals under vacuum to a constant weight. Characterize the final product by taking a melting point and comparing it to the crude material. A sharp, higher melting point indicates increased purity.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems in a question-and-answer format.

Q1: My compound separated as an oil instead of crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or if the solution is too concentrated.

  • Immediate Action : Reheat the solution to re-dissolve the oil.

  • Solution 1 (Dilute) : Add more of the recrystallization solvent (10-20% more) to the hot solution. This lowers the saturation point, and the compound should crystallize at a lower temperature.

  • Solution 2 (Slow Cooling) : Cool the solution much more slowly. An insulated container or leaving the flask on a hotplate with the heat turned off can help. Slow cooling gives molecules more time to orient themselves into a crystal lattice.

  • Solution 3 (Change Solvent) : The boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q2: No crystals have formed even after cooling in an ice bath. What went wrong?

This is a very common issue, typically caused by one of two scenarios.

  • Cause A: Too much solvent was used. The solution is not supersaturated enough for crystals to form.

    • Solution : Reheat the solution and boil off a portion of the solvent (e.g., reduce the volume by 25%) to increase the concentration. Allow it to cool again.

  • Cause B: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).

    • Solution 1 (Scratching) : Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding) : If you have a pure crystal of the compound, add a tiny speck to the cold solution. This "seed" crystal will act as a template for further crystal growth.

Q3: My final yield is very low. How can I improve it?

A low yield can be frustrating. Several factors could be the cause.

  • Cause A: Excessive solvent. As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor.

    • Solution : Use the absolute minimum amount of hot solvent required for dissolution. You can also try to recover a "second crop" of crystals by evaporating some solvent from the filtrate and re-cooling. Note that second-crop crystals are often less pure.

  • Cause B: Premature crystallization. The compound crystallized in the filter paper during hot filtration.

    • Solution : Ensure your funnel and receiving flask are sufficiently pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during this brief step, then evaporate the excess before cooling.

  • Cause C: Inappropriate solvent. The compound may be too soluble in your chosen solvent, even when cold.

    • Solution : Re-evaluate your solvent choice through screening. A solvent pair might be more effective at reducing the compound's solubility at cold temperatures.

Troubleshooting cluster_oil Oiling Out cluster_nocrystals No Crystals cluster_lowyield Low Yield Start Problem Occurs After Cooling Oil Compound is an Oil Start->Oil NoCrystals No Crystals Form Start->NoCrystals LowYield Yield is Poor Start->LowYield Reheat Reheat to Dissolve Oil->Reheat AddSolvent Add More Solvent Reheat->AddSolvent Try First SlowCool Cool Slower Reheat->SlowCool Also Try ChangeSolvent Change Solvent Reheat->ChangeSolvent If persists AddSolvent->SlowCool BoilSolvent Boil Off Solvent NoCrystals->BoilSolvent If solution is clear Induce Induce Nucleation (Scratch/Seed) NoCrystals->Induce If supersaturated Concentrate Concentrate Filtrate (Second Crop) LowYield->Concentrate To recover from filtrate Preheat Pre-heat Funnel LowYield->Preheat To prevent loss during filtration Reevaluate Re-evaluate Solvent LowYield->Reevaluate Fundamental fix

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q: How do I choose a starting solvent to screen for a new compound like this? A: The principle of "like dissolves like" is a good starting point. "this compound" has polar functional groups (amine, amide) and a moderately non-polar aromatic ring. Therefore, solvents of intermediate polarity are excellent candidates. Alcohols (ethanol, isopropanol) and ethyl acetate are often successful for such structures.

  • Q: What is the advantage of using a solvent pair? A: A solvent pair is effective when no single solvent has the ideal solubility profile. By combining a solvent in which the compound is highly soluble (the "good" solvent) with one in which it is insoluble (the "anti-solvent"), you can fine-tune the solubility properties of the system to induce crystallization more effectively than with a single solvent.

  • Q: My compound is an amine. Are there any special considerations? A: Yes. Amines are basic and can be sensitive to acidic conditions. While standard silica gel is acidic and can cause issues in chromatography, this is less of a concern for recrystallization. However, be mindful that primary aromatic amines can be susceptible to air oxidation, which can lead to discoloration over time. Storing the compound under an inert atmosphere (nitrogen or argon) is good practice.

  • Q: My crystals are very fine, like a powder. How can I get larger crystals? A: The formation of very fine needles or powder indicates that nucleation was too rapid and widespread. To grow larger crystals, you must slow down the crystallization process. Use a slight excess of solvent and cool the solution as slowly as possible. Insulating the flask or allowing it to cool overnight on a countertop is highly effective. Minimizing vibrations and disturbances is also key.

References

  • BLD Pharm. This compound.
  • CymitQuimica. TR-A637298 - this compound | 912878-75-2.
  • NCERT. lech204.pdf.

Sources

Technical Support Center: Optimizing Column Chromatography for 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the column chromatography of 4-amino-N-ethyl-3-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Our approach is rooted in foundational chromatography principles, tailored to the specific chemical nature of this molecule.

Understanding the Molecule: this compound

Before delving into protocols, it is crucial to understand the physicochemical characteristics of this compound. Its structure, featuring a primary aromatic amine and a secondary amide, dictates its behavior on a chromatography column. The aromatic amine group imparts basicity and potential for strong interactions with the stationary phase, while the overall structure suggests moderate to high polarity. These features are central to the challenges one might encounter during purification, such as peak tailing and poor resolution.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the purification of this compound.

Q1: What is the recommended stationary phase for the purification of this compound?

For initial trials, standard silica gel is a common starting point. However, due to the basic nature of the aromatic amine, strong interactions with the acidic silanol groups on the silica surface can lead to significant peak tailing.[1][2] To mitigate this, consider the following options:

  • Deactivated Silica Gel: Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can improve peak shape.

  • Alumina (Neutral or Basic): Alumina can be a suitable alternative to silica gel, with basic alumina being particularly useful for the purification of basic compounds.[3]

  • Amine-Functionalized Silica: This stationary phase provides a more alkaline environment, which can significantly improve the chromatography of basic amines by minimizing unwanted interactions.[2][4]

Q2: How should I select the initial mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For this compound, which is expected to be more polar, a system like dichloromethane (DCM) and methanol (MeOH) might be more appropriate.

To counteract the basicity of the analyte and improve peak shape on silica gel, the addition of a small amount of a basic modifier to the mobile phase is highly recommended.[2][3] Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-1% to the eluent.

  • Ammonia Solution: A stock solution of ammonium hydroxide in methanol can be prepared and added to the mobile phase.[3][5][6]

Q3: My compound is not moving from the baseline even with a highly polar solvent system. What should I do?

If your compound is not eluting even with a high concentration of polar solvent, consider the following:

  • Increase Solvent Strength: If you are using a hexane/ethyl acetate system, switch to a stronger mobile phase like DCM/MeOH.

  • Mobile Phase Modifier: Ensure you have added a basic modifier like TEA or ammonia to your eluent, as strong adsorption to the silica may be the issue.

  • Alternative Stationary Phase: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), can be a very effective solution.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities

If you are observing co-elution or poor resolution between your product and impurities, a systematic optimization of the chromatographic parameters is necessary.

Caption: Workflow for troubleshooting poor separation.

Step-by-Step Guidance:

  • Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize the separation on TLC plates. The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4.

  • Solvent System Modification:

    • Varying Polarity: Adjust the ratio of your polar and non-polar solvents.

    • Changing Solvent Composition: If a binary system (e.g., hexane/ethyl acetate) is not providing adequate separation, try a different combination (e.g., DCM/MeOH). Sometimes, adding a third solvent in a small amount can significantly alter the selectivity.

  • Gradient Elution: If isocratic (constant solvent composition) elution does not resolve your compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective.[7]

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase like alumina or amine-functionalized silica, as discussed in the FAQs.[3][4]

Issue 2: Significant Peak Tailing

Peak tailing is a common problem when purifying basic compounds like this compound on silica gel.[1] This is often due to strong, non-ideal interactions between the basic amine and acidic silanol groups on the silica surface.

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Guidance:

  • Add a Basic Modifier: The most effective way to reduce peak tailing for basic compounds on silica is to add a competing base to the mobile phase.[2]

    • Triethylamine (TEA): Start with 0.5% (v/v) TEA in your eluent.

    • Ammonia: A 1-2% solution of concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase.[5][6]

  • Optimize Modifier Concentration: If tailing is still observed, you can incrementally increase the concentration of the basic modifier. However, be aware that excessive amounts can sometimes affect the separation.

  • Change Stationary Phase: If mobile phase modification does not resolve the issue, an amine-functionalized silica column is an excellent alternative that often provides symmetrical peaks for basic compounds without the need for mobile phase additives.[4]

Issue 3: Low or No Recovery of the Compound

Losing your compound on the column can be frustrating. This is often due to irreversible adsorption or degradation on the stationary phase.

Step-by-Step Guidance:

  • Check for Compound Stability on Silica: Before running a column, spot your compound on a silica TLC plate, let it sit for a couple of hours, and then elute it. If you see streaking or the appearance of new spots, your compound may be degrading on the silica.

  • Deactivate the Silica: If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a solution of your eluent containing a basic modifier.

  • Use an Alternative Stationary Phase: Florisil or alumina can be less harsh alternatives to silica gel.[7] For highly sensitive compounds, reverse-phase chromatography is often a good choice.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is essential for a good separation.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

  • Pour the slurry into the column.

  • Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Add more eluent and use air pressure to push the solvent through, compressing the silica bed until the top is flat and stable.

  • Do not let the column run dry.

Protocol 2: Sample Loading

Proper sample loading is crucial for achieving sharp bands and good separation.

  • Wet Loading:

    • Dissolve your crude sample in a minimal amount of the initial eluent.[8]

    • Use a pipette to carefully load the sample onto the top of the silica bed.[8]

    • Allow the sample to absorb completely into the silica.

    • Carefully add a small layer of sand on top of the silica to prevent disturbance of the sample band when adding more eluent.[8]

  • Dry Loading: This method is preferred if your compound has poor solubility in the initial eluent.[8]

    • Dissolve your crude sample in a suitable solvent.

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of your sample adsorbed onto the silica.[8]

    • Carefully add this powder to the top of the packed column.

    • Add a layer of sand on top.

Data Summary Table

ParameterRecommendation for this compound
Stationary Phase Silica Gel (with basic modifier), Neutral/Basic Alumina, or Amine-functionalized Silica
Mobile Phase (Normal Phase) Hexane/Ethyl Acetate or DCM/MeOH with 0.1-1% Triethylamine or Ammonia
Mobile Phase (Reverse Phase) Water/Acetonitrile with 0.1% Formic Acid or Ammonium Hydroxide
Sample Loading Dry loading is recommended if solubility in the initial eluent is low.
Detection UV visualization at 254 nm is a good starting point.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters. (2002). Benzamide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

  • Grushka, E., & Chow, F. K. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(13), 1990-1994. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Cirilli, R., et al. (2020). High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase. Journal of Chromatography A, 1610, 460572. [Link]

  • PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. Retrieved from [Link]

  • Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Experimental Investigation

Disclaimer: As of January 2026, detailed public-domain literature specifically documenting the stability and degradation pathways of 4-amino-N-ethyl-3-methylbenzamide is scarce. This guide is therefore presented as a proposed framework, constructed by a Senior Application Scientist. The principles and protocols herein are derived from the fundamental chemical properties of its constituent functional groups (aromatic amine, secondary amide), established knowledge of analogous benzamide structures, and the internationally recognized standards for forced degradation studies outlined by the International Conference on Harmonisation (ICH).[1][2]

Introduction: Why Stability Matters

The chemical stability of any active compound is a cornerstone of reliable research and drug development. It directly impacts a substance's safety, efficacy, and viable shelf-life.[2][3] Understanding how a molecule like this compound behaves under various stressors—such as pH changes, oxidation, light, and heat—is critical for developing robust formulations, defining appropriate storage conditions, and creating stability-indicating analytical methods.[4] This guide provides researchers with a comprehensive set of troubleshooting FAQs and detailed protocols to proactively investigate and manage the stability of this compound.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

FAQ 1: My compound is showing signs of degradation in solution, particularly at acidic or basic pH. What's the likely cause?

Answer: The most probable cause is the hydrolysis of the amide bond. The N-ethylbenzamide linkage is susceptible to cleavage, especially when catalyzed by acid or base. This reaction breaks the molecule into two primary degradants: 4-amino-3-methylbenzoic acid and ethylamine .

  • Causality: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond. Studies on related benzamides confirm that amide hydrolysis is a primary degradation pathway.[5][6] The presence of an electron-donating amino group on the benzene ring can influence the reaction rate, a factor predictable in substituted benzoyl derivatives.[3][7]

Troubleshooting Steps:

  • pH Control: Maintain solutions at a neutral pH (6.5-7.5) using a suitable, non-reactive buffer system whenever possible.

  • Temperature: Perform experimental work at controlled, ambient, or reduced temperatures, as heat accelerates hydrolysis.

  • Solvent Choice: While aqueous buffers are common, assess if the experimental design permits the use of aprotic organic solvents, which will prevent hydrolysis.

FAQ 2: I've observed my solid sample or solution developing a yellow or brown tint over time. Why is this happening?

Answer: This discoloration is a classic indicator of oxidation. The primary aromatic amine group (-NH2) on the benzene ring is highly susceptible to oxidation, which can occur upon exposure to atmospheric oxygen or trace oxidizing agents.

  • Causality: Aromatic amines can be oxidized to form highly colored species, such as quinone-imines or other conjugated polymeric structures. This process can be accelerated by exposure to light and the presence of metal ions.

Troubleshooting Steps:

  • Inert Atmosphere: For long-term storage or sensitive reactions, store the solid compound under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Solvent Degassing: Before preparing solutions, degas the solvent by sparging with an inert gas to remove dissolved oxygen.

  • Antioxidants: If permissible by the experimental protocol, consider the addition of a small quantity of an antioxidant.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of residual oxidizing agents (e.g., from cleaning baths) or metal contaminants.

FAQ 3: My assay results are inconsistent, and I suspect the compound is degrading upon exposure to lab lighting. Is this possible?

Answer: Yes, photodecomposition is a significant risk. Aromatic compounds, especially those bearing amino functional groups, often absorb UV or visible light, which can provide the energy needed to initiate degradation reactions.

  • Causality: The absorbed light energy can promote electrons to higher energy states, making the molecule more reactive. This can lead to bond cleavage, oxidation, or other complex rearrangements. The ICH Q1B guideline specifically mandates photostability testing for this reason.[2][9]

Troubleshooting Steps:

  • Light Protection: Store both solid materials and solutions in amber glass vials or containers wrapped in aluminum foil.[8]

  • Controlled Lighting: Conduct experimental manipulations in a dark room or under yellow light, which filters out higher-energy UV and blue wavelengths.

  • Run Controls: Prepare a "dark control" sample that is handled identically to the test sample but is kept completely shielded from light. Comparing the two will confirm photosensitivity.

FAQ 4: I am developing an HPLC method and see new peaks appearing in my aged samples. How can I confirm they are degradants and identify them?

Answer: The appearance of new peaks is the primary indicator of degradation. A properly designed experiment coupled with mass spectrometry is the definitive way to identify these new entities.

  • Causality: Degradation creates new chemical entities with different polarities and properties, which will elute at different retention times in a reversed-phase HPLC system. To properly quantify the parent compound in the presence of these new peaks, a "stability-indicating" analytical method is required.[4]

Troubleshooting & Identification Workflow:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the spectra across a single peak are not homogenous, it may indicate a co-eluting degradant.

  • Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

    • Obtain the molecular weight of the new peaks from the mass spectrum.

    • Compare these molecular weights to predicted degradants. For example, hydrolysis would yield peaks corresponding to the masses of 4-amino-3-methylbenzoic acid and ethylamine.

    • Use tandem MS (MS/MS) to fragment the degradant ions and analyze the fragmentation pattern to confirm the proposed structure.

Section 2: Proposed Framework for a Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to deliberately degrade a compound to predict its primary degradation pathways and products.[2][11] The goal is typically to achieve 5-20% degradation, which is sufficient to produce detectable degradants without leading to overly complex secondary degradation.[1][9]

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Prepare Stock Solution of This compound Controls Prepare Control Samples (No Stress Agent) Start->Controls Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (ICH Q1B Light Source) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Characterize Characterize Degradants (MS, MS/MS) Analyze->Characterize Pathway Propose Degradation Pathways Characterize->Pathway

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocols

For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis:

    • To your sample solution, add an equal volume of 0.1 M Hydrochloric Acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

  • Basic Hydrolysis:

    • To your sample solution, add an equal volume of 0.1 M Sodium Hydroxide (NaOH).

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To your sample solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the sample at room temperature, protected from light.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation:

    • Store a sample of the solid powder and a separate sample of the solution in an oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a sample of the solid powder and a separate sample of the solution to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines.

    • Simultaneously, run a "dark control" sample wrapped in aluminum foil in the same chamber.

    • Analyze both the exposed and dark control samples after a defined exposure period.

Data Summary

Summarize the findings from the forced degradation study in a table to easily compare the compound's stability under different conditions.

Stress ConditionReagent/ParameterIncubation Time (h)% Degradation of ParentNo. of Degradation PeaksRemarks (e.g., Color Change)
Acid Hydrolysis0.1 M HCl @ 60°C24
Base Hydrolysis0.1 M NaOH @ 60°C24
Oxidation3% H₂O₂ @ RT24Significant yellowing observed
Thermal (Solid)80°C72
Thermal (Solution)80°C72
PhotolyticICH Light Source48
Dark Control(In photo chamber)48

Section 3: Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are predicted. The results from the forced degradation study should be used to confirm or refute these hypotheses.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent This compound Acid 4-amino-3-methylbenzoic acid Parent->Acid H+ or OH- / H2O Amine Ethylamine Parent->Amine H+ or OH- / H2O Oxidized Oxidized Products (e.g., Quinone-imines) Parent->Oxidized [O] / Light

Caption: Predicted primary degradation pathways for the molecule.

References

  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide. Fisher Scientific.
  • Prajapati, M. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sigma-Aldrich. 4-Amino-N-((dimethylamino)ethyl)-N-methylbenzenesulfonamide. Sigma-Aldrich. Accessed January 17, 2026.
  • Toth, K. et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Adhikari, S. et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Toth, K. et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. [Link]

  • Alsante, K. M. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis.
  • Echemi. N-(4-Amino-3-methylphenyl)-N-ethylbenzamide. Echemi.com. Accessed January 17, 2026.
  • S. S. Shinde, et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
  • Japan Environment Agency. III Analytical Methods. Japan Environment Agency. Accessed January 17, 2026.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • BLD Pharm. This compound. BLD Pharm. Accessed January 17, 2026.
  • ResearchGate. (2008). Reaction paths of base-catalyzed hydrolyses of isoelectronic substrates. ResearchGate. [Link]

  • NCERT. (2025). Amines. National Council of Educational Research and Training. [Link]

  • Molecules. (2021). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

  • PubMed. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. National Library of Medicine. [Link]

Sources

Technical Support Center: Synthesis of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-N-ethyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will delve into the causality behind the formation of impurities and provide field-proven strategies to optimize your reaction outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 3-methylbenzoic acid. Understanding the potential pitfalls at each stage is crucial for obtaining a high-purity final product.

Synthetic_Pathway Fig. 1: Overall Synthetic Workflow A 3-Methylbenzoic Acid B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 3-Methyl-4-nitrobenzoic Acid (Desired Intermediate) B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E 4-Amino-3-methylbenzoic Acid D->E F Amide Coupling (+ Ethylamine, Coupling Agent) E->F Step 3 G This compound (Final Product) F->G

Caption: Fig. 1: Overall Synthetic Workflow

Part 1: Nitration of 3-Methylbenzoic Acid - FAQs & Troubleshooting

The initial step, nitration, is often the primary source of isomeric impurities that are challenging to remove in later stages.

Question 1: What are the main byproducts I should expect during the nitration of 3-methylbenzoic acid?

Answer: The nitration of 3-methylbenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This competition leads to a mixture of isomers.

The primary product is the desired 3-methyl-4-nitrobenzoic acid . However, you will almost certainly generate the following isomeric byproducts:

  • 3-methyl-2-nitrobenzoic acid

  • 3-methyl-6-nitrobenzoic acid (also known as 2-nitro-5-methylbenzoic acid)

The relative ratios of these isomers are highly dependent on reaction conditions.[1][2]

Nitration_Byproducts Fig. 2: Isomeric Byproducts of Nitration cluster_0 Reactants 3-Methylbenzoic Acid 3-Methylbenzoic Acid A 3-Methyl-4-nitrobenzoic Acid (Desired) 3-Methylbenzoic Acid->A Major B 3-Methyl-2-nitrobenzoic Acid (Byproduct) 3-Methylbenzoic Acid->B Minor C 3-Methyl-6-nitrobenzoic Acid (Byproduct) 3-Methylbenzoic Acid->C Minor HNO₃/H₂SO₄ HNO₃/H₂SO₄

Caption: Fig. 2: Isomeric Byproducts of Nitration

Question 2: How can I minimize the formation of these nitro-isomers?

Answer: Controlling the reaction temperature is the most critical factor for maximizing the yield of the desired 4-nitro isomer.

  • Low Temperature: Running the reaction at very low temperatures (e.g., -20°C to 0°C) generally favors the formation of the 4-nitro isomer over the 2-nitro and 6-nitro isomers.[1] As temperatures increase, the selectivity often decreases.

  • Controlled Addition: The slow, dropwise addition of the nitrating agent (either mixed acid or concentrated nitric acid) to the solution of 3-methylbenzoic acid ensures that the temperature does not spike, preventing runaway reactions and improving selectivity.[3]

ParameterRecommendationRationale
Temperature Maintain between -20°C and 10°CLower temperatures increase the regioselectivity for the 4-position.[1][3]
Addition Rate Slow, dropwisePrevents localized overheating and reduces the formation of dinitrated byproducts.
Stirring Vigorous and efficientEnsures homogenous mixing and temperature distribution.

Troubleshooting Guide: Nitration Step

Issue Probable Cause Recommended Action
Low Yield of Desired Isomer Reaction temperature was too high. Implement a cooling bath (ice-salt or dry ice-acetone) and monitor the internal temperature closely during addition.[1]
Significant Dinitration Excess nitrating agent or high temperature. Use a stoichiometric amount of nitric acid. Ensure slow addition and maintain low temperatures.

| Incomplete Reaction | Insufficient reaction time or inadequate mixing. | Allow the reaction to stir for an additional 30-60 minutes after addition is complete.[3] Ensure the stirring is vigorous enough to keep the mixture homogenous. |

Part 2: Reduction of 3-Methyl-4-nitrobenzoic Acid - FAQs & Troubleshooting

This step is generally high-yielding, but incomplete reactions can introduce new impurities.

Question 3: My product from the reduction step is highly colored. What are the likely byproducts?

Answer: The reduction of a nitro group proceeds through several intermediates. A persistent color (often yellow or orange) in your isolated 4-amino-3-methylbenzoic acid suggests an incomplete reaction. The most common colored byproducts are nitroso and diazo compounds, which can form if the reduction is not driven to completion.[4]

Question 4: How can I ensure the complete reduction of the nitro group?

Answer: The key is to use a sufficient excess of the reducing agent and allow adequate reaction time.

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C): Ensure the catalyst is active and not poisoned. The reaction should be run until hydrogen uptake ceases. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.[5]

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Use a significant excess of the metal. The reaction is often refluxed to ensure it goes to completion.[4]

Troubleshooting Guide: Reduction Step

Issue Probable Cause Recommended Action
Colored Impurities Incomplete reduction. Increase reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is fresh and active.[4]
Presence of Starting Material Insufficient reducing agent or deactivated catalyst. Add more reducing agent. For catalytic hydrogenation, filter and add fresh catalyst.

| Ester Hydrolysis (if reducing an ester) | Harsh acidic or basic conditions. | It is generally recommended to perform the reduction on the carboxylic acid before esterification or amidation to avoid this side reaction.[4] |

Part 3: Amide Coupling - FAQs & Troubleshooting

The final amidation step can be plagued by byproducts from the coupling reagents and side reactions of the starting materials.

Question 5: What are the most common byproducts during the amide coupling step with ethylamine?

Answer: Byproducts in this step can be categorized into three main types:

  • Reagent-Derived Byproducts: The coupling reagent itself is converted into a byproduct. For example, carbodiimides like EDC and DCC form water-soluble and insoluble ureas, respectively.[6] While necessary, their efficient removal is key to product purity.

  • Unreacted Starting Materials: Incomplete conversion will leave 4-amino-3-methylbenzoic acid and ethylamine (or its salt) in your crude product.

  • Side-Reaction Products:

    • Self-Coupling Dimer: The amino group of one molecule of 4-amino-3-methylbenzoic acid can react with the activated carboxylic acid of another, forming a dimer. This is more likely if the addition of ethylamine is delayed after the carboxylic acid has been activated.

    • N-Acylation of the Aryl Amine: The primary amino group on the benzene ring can potentially be acylated by another activated acid molecule, although it is significantly less nucleophilic than ethylamine.

Amidation_Byproducts Fig. 3: Potential Byproducts in Amide Coupling cluster_0 Activated Acid cluster_1 Reactants cluster_2 Products Activated_Acid 4-Amino-3-methylbenzoic Acid (Activated Intermediate) Product Desired Amide Activated_Acid->Product + Ethylamine (Desired Path) Dimer Self-Coupling Dimer (Byproduct) Activated_Acid->Dimer + Starting_Acid (Side Reaction) Ethylamine Ethylamine Starting_Acid 4-Amino-3-methylbenzoic Acid

Caption: Fig. 3: Potential Byproducts in Amide Coupling

Question 6: How can I optimize the amide coupling reaction to minimize byproducts?

Answer: The choice of coupling agent and careful control of the reaction sequence are paramount.

  • Choice of Reagent: For challenging couplings, reagents like HATU can be highly effective and fast-acting, though more expensive.[6] EDC is a common, cost-effective choice that produces a water-soluble urea byproduct, simplifying workup.[6]

  • Order of Addition: To prevent self-coupling, the carboxylic acid should be activated first with the coupling reagent (often in the presence of an additive like HOBt), followed by the prompt addition of the amine (ethylamine).[6]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to free the amine if it is added as a salt.[6]

Troubleshooting Guide: Amide Coupling Step

Issue Probable Cause Recommended Action
High Levels of Unreacted Acid Inefficient activation or insufficient coupling reagent. Increase the equivalents of coupling reagent (e.g., to 1.1-1.5 eq). Ensure the reagent is not hydrolyzed/degraded.[6]
Formation of Self-Coupled Dimer Slow addition of ethylamine after activation. Add ethylamine immediately after the activation period (typically 15-30 minutes).

| Difficult Purification | Insoluble byproducts (e.g., DCU from DCC). | If using DCC, filter the reaction mixture before workup to remove the precipitated DCU. Consider using a reagent with water-soluble byproducts like EDC.[7] |

Part 4: Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of isomeric impurities and byproducts, provided there is a suitable solvent system where the desired product has high solubility in hot solvent and low solubility in cold solvent.

  • Solvent Selection: Begin by screening solvent systems. A common choice for compounds like this is a mixed system, such as ethyl acetate/hexane or ethanol/water.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot primary solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present (like DCU), perform a hot filtration.

  • Crystallization: Slowly add the anti-solvent (e.g., hexane) to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[8]

Protocol 2: Flash Column Chromatography

For difficult separations, particularly of isomers from the nitration step, flash chromatography is the preferred method.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC) that gives good separation between your product and the impurities. A typical starting point would be a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the top of the packed column.[8]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Organic Syntheses Procedure, Ethyl 4-Amino-3-methylbenzoate. (n.d.). Organic Syntheses.
  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis. Retrieved from chemicalbook.com.[5]

  • Biosynth. (n.d.). Methyl 4-amino-3-methylbenzoate.
  • BenchChem. (n.d.). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. Retrieved from benchchem.com.[1]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from researchgate.net.[9]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from patents.google.com.

  • Google Patents. (n.d.). CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste. Retrieved from patents.google.com.[2]

  • Eureka | Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Retrieved from eureka.patsnap.com.[10]

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from benchchem.com.[8]

  • Chem-Impex. (n.d.). 4-Amino-3-methylbenzoic acid.
  • BenchChem. (n.d.). "degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions".
  • ChemicalBook. (n.d.). 4-(Methylamino)benzoic acid synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine. Retrieved from benchchem.com.[11]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
  • MDPI. (n.d.). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from lbiosh.com.

  • PubChem - NIH. (n.d.). 3-Methyl-4-nitrobenzoic acid.
  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate.
  • BenchChem. (n.d.). A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. Retrieved from benchchem.com.[3]

  • ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study.
  • BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Retrieved from benchchem.com.[6]

  • ChemicalBook. (n.d.). 3-Methyl-4-nitrobenzoic acid.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from sciencemadness.org.[4]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • ACS Publications. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education. Retrieved from pubs.acs.org.[7]

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide.
  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from scielo.sld.cu.[12]

  • TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024).
  • ResearchGate. (n.d.). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.

Sources

Technical Support Center: Reaction Condition Optimization for 4-amino-N-ethyl-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-amino-N-ethyl-3-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific amidation reaction. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your experimental conditions effectively. We will move from a high-level overview to specific, actionable troubleshooting steps and frequently asked questions.

Section 1: Synthesis Overview & Core Principles

The formation of this compound is a classic amidation reaction. It involves the condensation of a carboxylic acid (4-amino-3-methylbenzoic acid) and an amine (ethylamine). The primary challenge in any amidation is the need to "activate" the carboxylic acid's carbonyl group, making it sufficiently electrophilic to be attacked by the amine nucleophile.[1] A direct reaction is generally not feasible due to the acid-base reaction that would occur, rendering the amine non-nucleophilic.[2]

The overall transformation is as follows:

G cluster_reagents Reaction Conditions Acid 4-amino-3-methylbenzoic Acid Intermediate Activated Intermediate (e.g., O-acylisourea, Acyl Chloride) Acid->Intermediate Activation Amine Ethylamine Amine->Intermediate Nucleophilic Attack CouplingAgent Coupling Agent (e.g., EDC, HATU, SOCl₂) CouplingAgent->Intermediate Base Base (e.g., DIPEA, TEA) Base->Intermediate Solvent Solvent (e.g., DMF, DCM) Product This compound Intermediate->Product Byproducts Byproducts (e.g., Urea, HCl salt) Intermediate->Byproducts

Caption: General pathway for amidation synthesis.

The success of this reaction hinges on the careful selection of four key components:

  • Coupling Agent: The engine of the reaction, responsible for activating the carboxylic acid.

  • Solvent: The medium that must dissolve reactants and facilitate the reaction.

  • Base: Often required to neutralize acidic byproducts or ensure the amine remains a free base.[3]

  • Reaction Temperature & Time: Critical parameters that control reaction rate and side product formation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction shows low or no conversion of the starting acid. What are the likely causes and how can I fix it?

A: This is the most frequent issue and can be resolved by systematically checking the following points:

  • Ineffective Carboxylic Acid Activation:

    • Cause: The coupling reagent may be old, hydrated, or simply not potent enough for your substrate. Carbodiimides like EDC are particularly moisture-sensitive. HATU is highly efficient but also susceptible to hydrolysis.[4]

    • Solution:

      • Always use fresh, high-purity coupling reagents from a reliable source.

      • If using a carbodiimide (EDC, DCC), consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®). These additives form an activated ester intermediate that is more reactive and less prone to side reactions.[5]

      • For a more robust activation, switch to a stronger coupling reagent like HATU or consider converting the acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

  • Poor Solubility:

    • Cause: 4-amino-3-methylbenzoic acid has limited solubility in less polar solvents like dichloromethane (DCM).[6] If your reactants are not fully dissolved, the reaction will be slow or stall.

    • Solution:

      • Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be aware that these high-boiling point solvents can make work-up more challenging.[7]

      • If using DCM, try gentle warming or sonication to aid dissolution before proceeding with the coupling.

  • Amine Nucleophilicity Issues:

    • Cause: If ethylamine is used as its hydrochloride salt (ethylamine·HCl), it is not nucleophilic. A base is required to liberate the free amine. If an insufficient amount of base is used, or if the acid byproduct (e.g., HCl from an acid chloride route) is not neutralized, the amine will be protonated and the reaction will stop.[3]

    • Solution:

      • Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) are used if starting with ethylamine·HCl. One equivalent is for the salt, and one is to neutralize the acid generated by the coupling agent.

      • If using free ethylamine (which is a gas at room temperature, often supplied as a solution), ensure an accurate measurement and add it to the activated acid.

G Start Problem: Low or No Conversion CheckActivation Is the coupling agent fresh and potent? Start->CheckActivation CheckSolubility Are all reactants fully dissolved? CheckActivation->CheckSolubility Yes Sol_Activation Action: - Use fresh reagent - Add HOBt/Oxyma - Switch to HATU or SOCl₂ CheckActivation->Sol_Activation No CheckBase Is sufficient base used (if required)? CheckSolubility->CheckBase Yes Sol_Solubility Action: - Switch to DMF/NMP - Gently warm/sonicate CheckSolubility->Sol_Solubility No Sol_Base Action: - Use 2-3 eq. of DIPEA/TEA - Check amine form (freebase vs. salt) CheckBase->Sol_Base No Success Reaction should proceed CheckBase->Success Yes Sol_Activation->Success Sol_Solubility->Success Sol_Base->Success

Caption: Troubleshooting flowchart for low conversion.

Q: I'm observing a significant side product, particularly a white precipitate that is hard to remove. What is it and how can I prevent it?

A: If you are using a carbodiimide coupling reagent like DCC or EDC, the primary side product is the corresponding N-acylurea. This forms when the activated O-acylisourea intermediate, instead of reacting with your amine, rearranges internally.[6]

  • Identification: The urea byproduct (dicyclohexylurea from DCC or the water-soluble equivalent from EDC) is often poorly soluble in common organic solvents like DCM or ethyl acetate.

  • Prevention:

    • Add HOBt or HOAt: As mentioned before, these additives trap the O-acylisourea intermediate to form an activated ester. This ester is more stable towards rearrangement but highly reactive towards the amine, thus minimizing urea formation.[5]

    • Control Temperature: Run the initial activation step at 0 °C to slow down the rearrangement side reaction. After adding the amine, the reaction can often be allowed to warm to room temperature.

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and HOBt for 15-30 minutes at 0 °C before adding the amine. This gives the desired activated ester time to form.[4]

Q: The work-up is messy and I'm struggling to isolate a pure product. What is a reliable purification strategy?

A: A clean work-up is essential for obtaining a pure product. The goal is to remove unreacted starting materials, the coupling agent byproducts, and the base.

  • Standard Aqueous Work-up:

    • Quench: If using a high-boiling solvent like DMF, first dilute the reaction mixture with a larger volume of ethyl acetate or DCM.

    • Acid Wash: Wash the organic layer with a mild acid like 1N HCl or saturated ammonium chloride (NH₄Cl) solution. This will remove the organic base (DIPEA, TEA) and any unreacted ethylamine by converting them into water-soluble salts.

    • Base Wash: Next, wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will remove any unreacted 4-amino-3-methylbenzoic acid as its water-soluble sodium salt.

    • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point for elution.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the best coupling reagent for this synthesis?

A: The "best" reagent depends on your priorities: scale, cost, desired purity, and reaction time. Here is a comparative guide:

Coupling ReagentProsConsTypical ConditionsWork-up Notes
EDC / HOBt Cost-effective, common.[4]Moisture sensitive; urea byproduct can be hard to remove if not fully water-soluble.1.2 eq EDC, 1.1 eq HOBt, 2-3 eq DIPEA in DMF or DCM.[4]Urea byproduct is water-soluble, simplifying work-up compared to DCC.[4]
HATU Very fast and highly efficient, especially for challenging substrates.[4][8]More expensive; can be allergenic.1.1 eq HATU, 2-3 eq DIPEA in DMF.[4]Byproducts are generally soluble and wash out easily.
T3P® Safe, versatile, high-yielding.[4]Requires a base like pyridine or TEA.1.5 eq T3P® (as 50% solution), 3 eq Pyridine in EtOAc or THF.[4]Byproducts are water-soluble phosphonic acids, leading to a very clean work-up.[4]
SOCl₂ / (COCl)₂ Inexpensive, very effective, suitable for large scale.[3][7]Generates corrosive HCl gas; requires careful handling and an inert atmosphere.1.2-1.5 eq SOCl₂, cat. DMF in DCM/Toluene, then add amine and base.[3][9]Requires a robust base quench; reaction is often vigorous.

Q: What is the optimal solvent and why?

A: The solvent choice is a balance between reactant solubility and ease of work-up.

  • DMF (N,N-Dimethylformamide): Excellent solvating power for most reactants.[7] The high boiling point can make it difficult to remove, and it has reprotoxicity concerns.[7] Best for small-scale or difficult reactions where solubility is paramount.

  • DCM (Dichloromethane): Good for many coupling reactions and easy to remove due to its low boiling point. However, the starting acid has limited solubility.[7] It is a good choice if your reaction proceeds smoothly at room temperature.

  • EtOAc (Ethyl Acetate) / THF (Tetrahydrofuran): Greener solvent choices. T3P® coupling, for instance, works very well in EtOAc.[4] Solubility of the starting acid might still be a concern.

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a silica gel plate. Spot your starting acid, your crude reaction mixture, and a "co-spot" (starting acid and reaction mixture in the same lane).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 7:3) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The starting acid, being more polar, will have a lower Rf value (travel less distance up the plate) than the less polar amide product. The reaction is complete when the spot corresponding to the starting acid has disappeared.

Section 4: Detailed Experimental Protocols

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a standard, reliable method for lab-scale synthesis.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methylbenzoic acid (1.0 eq), HOBt (1.1 eq), and DMF (approx. 0.2 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 20 minutes. You should have a clear solution.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) followed by a solution of ethylamine (1.2 eq, e.g., as a 2M solution in THF).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting acid is consumed.

  • Work-up: Dilute the reaction with ethyl acetate (10x the volume of DMF). Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by recrystallization or silica gel chromatography.

Protocol B: Acid Chloride Mediated Coupling

This protocol is robust and often provides high yields, making it suitable for scaling up.

  • Acid Chloride Formation: To a flask under nitrogen, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in DCM (approx. 0.3 M). Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the resulting crude acyl chloride in fresh DCM.

  • Coupling: In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (TEA, 2.5 eq) in DCM. Cool this amine solution to 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up & Purification: Follow steps 6-8 from Protocol A.

Section 5: References
  • StudySmarter. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (2025). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2019). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Retrieved from

  • ResearchGate. (n.d.). Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide. Retrieved from [Link]

  • Chem-Impex. 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • MDPI. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

  • Chem-Impex. 4-Amino-3-methylbenzoic acid methyl ester. Retrieved from [Link]

  • PubChem. 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of "4-amino-N-ethyl-3-methylbenzamide." This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in interpreting your nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Our approach is rooted in established scientific principles to ensure the integrity and reliability of your experimental results.

Predicted Spectral Data for this compound

To effectively troubleshoot your experimental spectra, it is crucial to have a reference point. As experimental spectra for this compound are not widely available in public databases, we have compiled a set of predicted data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Molecular Structure:

Caption: Molecular structure of this compound.

Parameter Predicted Value
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol

I. ¹H NMR Spectroscopy Troubleshooting

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. However, various factors can lead to spectra that are difficult to interpret. This section addresses common issues encountered during the ¹H NMR analysis of this compound.

Predicted ¹H NMR Spectrum
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic H (position 2)~7.5d1H
Aromatic H (position 5)~7.4d1H
Aromatic H (position 6)~6.6dd1H
Amide NH~6.0 - 7.0 (broad)br s1H
Amino NH₂~3.5 - 4.5 (broad)br s2H
Ethyl CH₂~3.4q2H
Methyl CH₃ (aromatic)~2.2s3H
Ethyl CH₃~1.2t3H
Frequently Asked Questions (FAQs) - ¹H NMR

Q1: My aromatic signals are shifted significantly from the predicted values. What could be the cause?

A1: Deviations in aromatic proton chemical shifts can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons. For instance, using a more polar solvent like DMSO-d₆ instead of CDCl₃ can lead to downfield shifts. It is crucial to be consistent with the solvent used for comparison.

  • Concentration: Highly concentrated samples can lead to intermolecular interactions, such as hydrogen bonding, which can alter the electronic environment of the protons and cause shifts in the spectrum. Preparing a sample with a standard concentration (5-25 mg in 0.6-0.7 mL of solvent) is recommended.[1][2][3][4]

  • pH: If your sample is acidic or basic, the protonation state of the amino and amide groups can change, affecting the electron density of the aromatic ring and causing shifts. Ensure your sample is neutral unless you are intentionally studying pH effects.

Q2: The amide (N-H) proton signal is very broad, or I can't see it at all. Is this normal?

A2: Yes, this is a common observation for amide protons. The broadening is due to several factors:

  • Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broad signal.

  • Chemical Exchange: The amide proton can exchange with residual water or other labile protons in the sample. This exchange process can be pH and temperature-dependent. To confirm the presence of the amide proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The amide proton signal should disappear or significantly decrease in intensity.

  • Restricted Rotation: The C-N bond of the amide has a partial double bond character, which restricts rotation. This can sometimes lead to the observation of rotamers, further complicating the spectrum.

Q3: I am seeing unexpected peaks in my spectrum. What are the likely sources?

A3: Extraneous peaks in an NMR spectrum are often due to impurities. Common sources include:

  • Residual Solvents: Traces of solvents used in the synthesis or purification process are a frequent cause of unexpected peaks. Consult a table of common NMR solvent impurities to identify these signals.[5]

  • Water: A peak for water is almost always present, typically as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of starting materials or byproducts in your sample. Compare your spectrum to the known spectra of your starting materials.

  • Grease: Silicone grease from glassware can introduce broad signals in the aliphatic region (around 0-1 ppm).

Experimental Protocol: D₂O Exchange for Labile Protons
  • Acquire Initial Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire another ¹H NMR spectrum under the same conditions.

  • Analyze: Compare the two spectra. The signals corresponding to the amide (N-H) and amino (NH₂) protons should have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.

Caption: D₂O exchange workflow for identifying labile protons.

II. ¹³C NMR Spectroscopy Troubleshooting

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. While generally less prone to some of the issues seen in ¹H NMR, there are still potential challenges to address.

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (ppm)
Amide C=O~168
Aromatic C (C-4, attached to NH₂)~148
Aromatic C (C-1, attached to C=O)~135
Aromatic C (C-3, attached to CH₃)~133
Aromatic C (C-5)~128
Aromatic C (C-2)~125
Aromatic C (C-6)~115
Ethyl CH₂~35
Methyl CH₃ (aromatic)~18
Ethyl CH₃~15
Frequently Asked Questions (FAQs) - ¹³C NMR

Q1: One or more of my quaternary carbon signals are very weak or missing. Why is this?

A1: Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR spectra. This is due to two main reasons:

  • Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of protonated carbons is enhanced by the NOE. Quaternary carbons do not benefit from this effect, leading to weaker signals.

  • Long Relaxation Times: Quaternary carbons have longer spin-lattice relaxation times (T₁). If the delay between pulses in the NMR experiment is too short, these carbons may not have fully relaxed, resulting in a weaker or absent signal. To overcome this, you can increase the relaxation delay (d1) in your acquisition parameters.

Q2: I am seeing fewer aromatic carbon signals than expected. What could be the reason?

A2: If you observe fewer than the expected six signals for the aromatic carbons, it could be due to:

  • Symmetry: While this compound is not highly symmetric, accidental overlap of signals is possible, where two or more carbons have very similar chemical shifts. Running the spectrum in a different solvent may resolve these overlapping peaks.

  • Low Signal-to-Noise: If your sample is too dilute, some signals may be lost in the baseline noise. Acquiring the spectrum for a longer period (more scans) can improve the signal-to-noise ratio. For ¹³C NMR, a higher concentration (50-100 mg) is generally recommended.[1]

III. Infrared (IR) Spectroscopy Troubleshooting

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.[6][7][8]

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3450 - 3300 (two bands)Medium
N-H Stretch (Amide)3350 - 3150Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1650 - 1630Strong
N-H Bend (Amine)1650 - 1580Medium
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch (Aromatic Amine)1335 - 1250Strong
Frequently Asked Questions (FAQs) - IR Spectroscopy

Q1: The N-H stretching region of my spectrum is very broad and poorly resolved. What can I do?

A1: Broadening of the N-H and O-H stretching bands is often due to hydrogen bonding.

  • Sample State: If you are running the sample as a neat solid or a concentrated solution, extensive intermolecular hydrogen bonding will occur.

  • Water Contamination: The presence of water in your sample will result in a broad O-H absorption that can overlap with the N-H signals. Ensure your sample is dry. You can dry your sample under high vacuum or by co-evaporation with an anhydrous solvent.

Q2: My C=O amide peak is at a lower wavenumber than expected. Why?

A2: The position of the carbonyl stretch is sensitive to its electronic environment.

  • Conjugation: Conjugation with the aromatic ring will lower the C=O stretching frequency compared to a non-conjugated amide. This is an expected feature for this molecule.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can also lower the C=O stretching frequency. The extent of this effect will depend on the physical state of the sample (solid vs. solution) and the solvent used.

Experimental Protocol: ATR-FTIR Sample Preparation
  • Clean the ATR Crystal: Before use, clean the surface of the ATR crystal with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Acquire a Background Spectrum: With the clean, dry crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Apply the Sample:

    • Solids: Place a small amount of the solid powder onto the center of the crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.[6][7]

    • Liquids/Oils: Place a single drop of the liquid onto the center of the crystal.

  • Acquire the Sample Spectrum: Collect the spectrum of the sample.

  • Clean Up: After analysis, clean the crystal surface thoroughly.

IV. Mass Spectrometry (MS) Troubleshooting

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.[9][10][11][12]

Predicted Mass Spectrum (ESI+)
m/z Assignment Notes
179.12[M+H]⁺Expected molecular ion peak.
201.10[M+Na]⁺Common sodium adduct.
134.06[M+H - C₂H₅N]⁺Loss of the ethylamino group.
120.08[C₇H₈NO]⁺Fragmentation of the benzoyl moiety.
106.06[C₇H₈N]⁺Further fragmentation.
Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: I don't see the expected [M+H]⁺ peak at m/z 179.12. What could be wrong?

A1: The absence of the molecular ion peak can be due to several reasons:

  • In-source Fragmentation: Even though ESI is a soft ionization technique, some fragmentation can occur in the ion source if the instrument parameters (e.g., cone voltage) are set too high. Try reducing the cone voltage to minimize fragmentation.

  • Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. Ensure the solvent system is appropriate for ESI (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

  • Sample Instability: The compound may be unstable under the MS conditions.

Q2: I see a prominent peak at m/z 201.10. What is it?

A2: This is likely a sodium adduct, [M+Na]⁺. Sodium is ubiquitous in laboratory glassware and solvents and readily forms adducts in ESI. You may also see a potassium adduct, [M+K]⁺, at m/z 217.07. The presence of these adducts is common and can help confirm the molecular weight of your compound.[9]

Q3: My fragmentation pattern doesn't match the predicted one. How can I interpret it?

A3: Fragmentation patterns can be complex and depend on the instrument and collision energy used in MS/MS experiments.

  • Common Fragmentation Pathways for Amides: A common fragmentation pathway for benzamides is the cleavage of the amide bond, leading to the formation of a benzoyl cation. Subsequent losses of CO are also common.

  • Tandem Mass Spectrometry (MS/MS): To confirm the fragmentation pattern, you can perform an MS/MS experiment. In this experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. This will give you a clean fragmentation spectrum that is directly related to your compound.

Caption: Predicted ESI-MS fragmentation pathway.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

  • Kruve, A., & Lõkov, M. (2017). Electrospray Ionization of Small Molecules: A Tutorial. Analytica Chimica Acta, 992, 1-15.
  • UCL Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Davis. NMR Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. NMR Sample Preparation. Retrieved from [Link]

  • Song, F., & McLuckey, S. A. (2001). Fragmentation of Protonated Benzamide and Its Derivatives in the Gas Phase. Journal of the American Society for Mass Spectrometry, 12(4), 456-466.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Bruker. ATR FTIR Basics. Retrieved from [Link]

  • Wikipedia. Electrospray ionization. Retrieved from [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Specac. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Reddit. IR spectra help. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • National Institutes of Health. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Canadian Journal of Chemistry. Proton magnetic resonance spectra of some aromatic amines and derived amides. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. Benzamide, 4-nitro-N-ethyl-N-methyl-. Retrieved from [Link]

  • PubChem. N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • NIST WebBook. Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. Retrieved from [Link]

  • SupraBank. 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]

  • NIST WebBook. Benzamide, N-methyl-. Retrieved from [Link]

  • PubChem. N-(3-amino-4-pyridinyl)-4-ethyl-N-methylbenzamide. Retrieved from [Link]

  • PubChem. 3-amino-N-ethyl-N-methylbenzamide. Retrieved from [Link]

  • PubChem. N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • NIST WebBook. 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

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Technical Support Center: Scaling Up 4-amino-N-ethyl-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-N-ethyl-3-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals engaged in scaling up this important chemical intermediate. We will explore common synthetic challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles. Our focus is on providing not just procedures, but the underlying causality to empower you to make informed decisions during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound?

While a direct amide coupling of 4-amino-3-methylbenzoic acid with ethylamine seems straightforward, it is problematic for scale-up. The primary amino group of the aniline competes as a nucleophile, and the acid-base reaction between the carboxylic acid and ethylamine forms an unreactive ammonium carboxylate salt.[1][2]

For scalability and process control, a two-step approach starting from 4-nitro-3-methylbenzoic acid is superior:

  • Amide Coupling: React 4-nitro-3-methylbenzoic acid with ethylamine to form N-ethyl-3-methyl-4-nitrobenzamide. The nitro group is non-nucleophilic and electronically deactivating, which prevents unwanted side reactions.

  • Nitro Reduction: Reduce the nitro intermediate to the desired 4-amino product. This is a high-yielding and clean transformation with well-established methodologies.[3][4]

This route isolates the two key transformations, allowing for independent optimization and better control over the impurity profile.

Q2: For the amide coupling step, should I use a coupling reagent or convert the carboxylic acid to an acyl chloride?

Both methods are viable, but the choice depends on scale, available equipment, and cost considerations.

  • Acyl Chloride Method: Involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This is often preferred for large-scale synthesis due to the lower cost of reagents. However, it involves handling corrosive materials and generates acidic byproducts (HCl, SO₂) that must be neutralized, adding complexity to the workup.[5]

  • Coupling Reagent Method: Uses reagents like HATU, HBTU, or EDC in combination with an amine base like DIPEA to activate the carboxylic acid in situ.[6] This method is generally milder, has a simpler setup, and often produces fewer side products, making it ideal for lab-scale and initial scale-up.[7] However, the reagents are more expensive, which can be a factor at industrial scale.[8]

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All reactions must be conducted in a well-ventilated fume hood under anhydrous conditions. The reaction generates toxic gases (HCl, SO₂, CO, CO₂) that require scrubbing.[5]

  • Hydrogenation for Nitro Reduction: If using catalytic hydrogenation (e.g., H₂/Pd-C), extreme care must be taken. Hydrogen is highly flammable and can form explosive mixtures with air. The catalyst (especially Palladium on Carbon) can be pyrophoric upon exposure to air after the reaction. Ensure proper inerting procedures (e.g., with nitrogen or argon) are followed during filtration.

  • Exothermic Reactions: Both the formation of the acyl chloride and the subsequent amidation can be highly exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and adequate cooling must be available to manage the reaction temperature.

Q4: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.

  • TLC: Excellent for rapid, qualitative assessment of reaction completion. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between starting materials and the product.

  • HPLC/LC-MS: Provides quantitative data on conversion and can help identify the formation of impurities. This is crucial for process optimization and ensuring batch-to-batch consistency during scale-up.

Synthetic Workflow & Troubleshooting

The recommended two-step synthetic pathway is outlined below. Each stage is followed by a dedicated troubleshooting guide.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Final Step: Purification A 4-nitro-3-methylbenzoic acid + Ethylamine B Activation Method A->B C N-ethyl-3-methyl-4-nitrobenzamide B->C B_choice1 D Reduction Method (e.g., H₂/Pd-C, SnCl₂) C->D E This compound D->E F Recrystallization or Column Chromatography E->F G High-Purity Product F->G Acyl_Chloride Acyl Chloride (e.g., SOCl₂) B_choice1->Acyl_Chloride Coupling_Reagent Coupling Reagent (e.g., HATU) B_choice1->Coupling_Reagent G Start Low or No Product Yield? Q1 Was an activating reagent used? Start->Q1 A1_Yes Check Reagent Quality & Stoichiometry. Inefficient activation is a common cause. [1, 2] Q1->A1_Yes Yes A1_No Direct coupling is inefficient. Activate the carboxylic acid. [5, 15] Q1->A1_No No Q2 Are you using a non-nucleophilic base (e.g., DIPEA)? A1_Yes->Q2 A2_Yes Consider solvent effects. Use anhydrous polar aprotic solvents like DMF or DCM. [1] Q2->A2_Yes Yes A2_No Ethylamine can be protonated by the acidic byproduct, deactivating it. Add 2-3 eq. of DIPEA. [2] Q2->A2_No No Q3 Is the reaction stalling? A2_Yes->Q3 A3 If using EDC, O-acylisourea may rearrange to inactive N-acylurea. Add HOBt to suppress side reactions. [2, 5] Q3->A3

Caption: Troubleshooting decision tree for amide coupling.

Problem Potential Cause Recommended Solution
Low or No Yield Incomplete activation of the carboxylic acid.Ensure coupling reagents (e.g., HATU, EDC) are fresh and used in sufficient quantity (1.0-1.5 eq.). If using SOCl₂, ensure the reaction goes to completion before adding the amine.
Deactivation of ethylamine.The coupling reaction generates acid. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq.) to neutralize the acid and keep the amine nucleophilic. [7]
Hydrolysis of activated intermediate.Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent water from hydrolyzing the activated acid.
Reaction Stalls Side reaction of the coupling reagent.With carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea. Including an additive like HOBt or OxymaPure can prevent this by forming a more stable active ester. [7]
Impurity Detected Unreacted starting material.Increase reaction time or gently warm the mixture. Ensure stoichiometry is correct; a slight excess of the amine (1.1-1.2 eq.) can help drive the reaction to completion. [9]
Diacylation or other side products.Control the reaction temperature (start at 0 °C) and add the activating agent or acyl chloride slowly to the reaction mixture to avoid localized high concentrations. [9]
Troubleshooting Guide: Step 2 - Nitro Reduction

This guide addresses issues in the conversion of the nitro intermediate to This compound .

Problem Potential Cause Recommended Solution
Incomplete Reduction Catalyst deactivation (for catalytic hydrogenation).Ensure the starting material is pure, as impurities (e.g., sulfur compounds) can poison the catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C) or re-filter and add fresh catalyst.
Insufficient reducing agent (for chemical reduction).For reagents like SnCl₂ or Fe/HCl, ensure an adequate molar excess is used (typically 3-5 equivalents).
Formation of Side Products (e.g., azo, azoxy compounds) Reaction conditions are not optimal.For catalytic hydrogenation, ensure efficient stirring to promote mass transfer of hydrogen. For chemical reductions, maintain the recommended temperature; some reductions are exothermic and may require cooling.
Product is Dark/Colored Residual metal catalyst or metal salts.If using Pd/C, filter the reaction mixture through a pad of Celite® to effectively remove the catalyst. If using Sn or Fe, ensure the aqueous workup (e.g., basifying with NaOH or NaHCO₃) is sufficient to precipitate and remove metal hydroxides.

Experimental Protocols

Protocol 1: Synthesis of N-ethyl-3-methyl-4-nitrobenzamide (Acyl Chloride Method)
  • Acyl Chloride Formation: In a dry, three-necked flask under a nitrogen atmosphere, suspend 4-nitro-3-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise over 30 minutes. Caution: Exothermic reaction, releases toxic gas.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until gas evolution ceases and the solution is clear.

  • Remove the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve ethylamine (1.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash with 1M HCl, saturated NaHCO₃ solution, and brine. [9]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of this compound (Nitro Reduction via Hydrogenation)
  • Setup: To a hydrogenation vessel, add N-ethyl-3-methyl-4-nitrobenzamide (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add Palladium on Carbon (10% w/w, 5 mol%) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).

  • Introduce hydrogen gas (via balloon or from a pressurized cylinder) to 1 atm (or up to 50 psi for faster reaction).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst pad to dry in the air.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. [10]

References

  • Vale, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • ResearchGate. (2012). Which reagent promotes direct amide formation between aliphatic carboxylic acids and aromatic amines?. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. (2022). Synthesis route for N, N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. [Link]

  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • PubChem. (n.d.). N-ethyl-N-methyl-3-(methylamino)-4-nitrobenzamide. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • ResearchGate. (n.d.). Synthesis route for N, N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. [Link]

  • PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Bio-By-Design Publishing. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • SciSpace. (n.d.). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

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Validation & Comparative

A Comparative Guide for Researchers: Evaluating 4-amino-N-ethyl-3-methylbenzamide Against Procainamide Analogs in Cardiac Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the novel compound 4-amino-N-ethyl-3-methylbenzamide with the well-established Class IA antiarrhythmic drug, procainamide, and its primary active metabolite, N-acetylprocainamide (NAPA). We will delve into the known electrophysiological properties of procainamide, analyze the structural distinctions of the novel compound, and present a rigorous, data-driven experimental plan to characterize its potential as a cardiac therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this class of compounds and the methodologies required for their evaluation.

Section 1: The Benchmark - The Pharmacology of Procainamide and NAPA

Procainamide is a quintessential Class IA antiarrhythmic agent, historically utilized for treating a range of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia.[1][2] Its therapeutic action, however, is counterbalanced by a significant side-effect profile, including the risk of proarrhythmia and drug-induced lupus erythematosus, which has limited its clinical use.[1][2]

Chemical Structures and Mechanism of Action

Procainamide is structurally analogous to the local anesthetic procaine, but the replacement of an ester group with an amide group confers greater stability and a longer biological half-life.[3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (INa) and, to a lesser extent, potassium channels (specifically the rapid delayed rectifier current, IKr).[3][4]

  • Sodium Channel (INa) Blockade: By blocking the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential, procainamide slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[2][4][5] This leads to a decreased rate of depolarization and an increased threshold of excitability.[1][4]

  • Potassium Channel (IKr) Blockade: Inhibition of IKr delays the repolarization phase (Phase 3) of the action potential.[1] This prolongs the action potential duration (APD) and increases the effective refractory period (ERP) of cardiac cells, making them less susceptible to premature stimulation.[1][6]

Procainamide is metabolized in the liver, primarily through acetylation, to form N-acetylprocainamide (NAPA).[3] This metabolite exhibits different pharmacological properties, acting predominantly as a Class III antiarrhythmic by selectively blocking potassium channels with minimal effect on sodium channels.[7][8] The rate of this metabolic conversion is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes, which can complicate dosing and contribute to variability in patient response.[3]

Figure 1: Procainamide and NAPA structures and their primary targets.

Section 2: The Challenger - Structural Analysis of this compound

The subject of our investigation, this compound, presents key structural modifications compared to procainamide. Understanding these differences is fundamental to hypothesizing its potential pharmacological profile.

  • Substitution on the Benzene Ring: The addition of a methyl group at the 3-position (ortho to the primary amine) may introduce steric hindrance, potentially altering the molecule's interaction with the binding pockets of ion channels. This could influence binding affinity and selectivity. Furthermore, this substitution could affect the compound's metabolic profile, possibly hindering acetylation at the 4-amino group.

  • Modification of the Amide Side-Chain: The replacement of procainamide's diethylaminoethyl group with a simpler N-ethyl group significantly alters the molecule's physicochemical properties. This change removes the tertiary amine, which is protonated at physiological pH and crucial for the hydrophilic pathway of channel interaction.[3] This modification will likely decrease the compound's basicity and water solubility while increasing its lipophilicity, potentially favoring a hydrophobic pathway for channel blockade.

Figure 2: Structural comparison highlighting key molecular differences.

Section 3: A Proposed Experimental Framework for Comparative Evaluation

To objectively compare this compound to procainamide and NAPA, a multi-step experimental approach is required. The following protocols are designed to provide a comprehensive electrophysiological and pharmacological profile.

Experimental Workflow

The causality behind this workflow is to move from the most fundamental molecular interactions (ion channel binding) to a more integrated physiological response (cardiomyocyte action potential), and finally to a key pharmacological property (metabolic stability). This provides a complete, self-validating picture of the compound's behavior.

G start Compound Synthesis & QC patch_clamp Protocol 1: Patch-Clamp Electrophysiology (NaV1.5, hERG) start->patch_clamp Characterize Channel Affinity apd_assay Protocol 2: Action Potential Duration Assay (iPSC-Cardiomyocytes) start->apd_assay Assess Cellular Effect metabolism Protocol 3: In Vitro Metabolic Stability (Liver Microsomes) start->metabolism Determine Metabolic Fate analysis Comparative Data Analysis (IC50, APD90, T½) patch_clamp->analysis apd_assay->analysis metabolism->analysis conclusion SAR Conclusion & Profile analysis->conclusion

Figure 3: Proposed experimental workflow for comparative analysis.
Protocol 1: In Vitro Ion Channel Profiling via Automated Patch-Clamp

Rationale: This is the cornerstone experiment to directly quantify the inhibitory potency of the test compounds on the primary molecular targets of procainamide. We will focus on NaV1.5 (the cardiac sodium channel) and hERG (the channel responsible for IKr). This allows for a direct comparison of on-target (NaV1.5) and potential off-target proarrhythmic (hERG) effects.

Methodology:

  • Cell Culture: Use HEK293 or CHO cell lines stably expressing human NaV1.5 or hERG channels. Culture cells to 70-90% confluency under standard conditions (37°C, 5% CO2).

  • Compound Preparation: Prepare stock solutions of this compound, procainamide, and NAPA in DMSO. Create a serial dilution series in extracellular buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Automated Patch-Clamp:

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner) for high-throughput data acquisition.

    • Harvest cells and prepare a single-cell suspension.

    • Load cells, intracellular solution, and extracellular solution onto the instrument.

    • Voltage Protocol for NaV1.5: From a holding potential of -120 mV, apply a 500 ms test pulse to -20 mV to elicit the peak inward current.

    • Voltage Protocol for hERG: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to measure the peak tail current.

  • Data Acquisition: Record baseline currents, then apply the range of compound concentrations cumulatively. Allow 3-5 minutes of incubation at each concentration to reach steady-state block.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the data to the baseline current (pre-compound) and the current after application of a saturating concentration of a known blocker (e.g., Tetrodotoxin for NaV1.5, E-4031 for hERG).

    • Fit the concentration-response data to a Hill equation to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Protocol 2: Action Potential Duration (APD) Assay in iPSC-Cardiomyocytes

Rationale: While patch-clamp isolates effects on single channels, this assay provides an integrated view of how a compound alters the overall electrophysiology of a human cardiomyocyte. It is a critical step to validate the findings from Protocol 1 in a more physiologically relevant system.

Methodology:

  • Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on fibronectin-coated 96- or 384-well plates and allow them to form a spontaneously beating syncytium.

  • Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye) according to the manufacturer's instructions. This dye reports changes in membrane potential as changes in fluorescence.

  • Compound Application: Add the test compounds (this compound, procainamide, NAPA) at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 values determined in Protocol 1).

  • Data Recording:

    • Place the plate on a kinetic plate reader or a specialized optical recording system capable of high-speed fluorescence measurements.

    • Pace the cells electrically (e.g., at 1 Hz) to ensure a consistent firing rate.

    • Record the fluorescence signal over time for several seconds at each concentration.

  • Data Analysis:

    • Analyze the recorded optical action potential waveforms.

    • Calculate key parameters, including:

      • APD90: Action potential duration at 90% repolarization.

      • APD50: Action potential duration at 50% repolarization.

      • Upstroke Velocity (Vmax): Reflects sodium channel activity.

    • Compare the concentration-dependent changes in these parameters across the different compounds.

Section 4: Data Interpretation and Hypothetical Comparative Analysis

The data generated from these protocols will allow for a robust, quantitative comparison. The results should be summarized in clear, concise tables.

Hypothetical Data Summary:

CompoundNaV1.5 IC50 (µM)hERG IC50 (µM)hERG/NaV1.5 Selectivity IndexEffect on APD90 at 10 µM (vs. Vehicle)
Procainamide15503.3+45%
N-acetylprocainamide (NAPA)>10035N/A+60%
This compoundTBDTBDTBDTBD

TBD: To Be Determined by experiment.

Interpretation:

  • NaV1.5 and hERG Potency: A lower IC50 value indicates higher potency. By comparing the IC50 of this compound to that of procainamide, we can determine its relative potency at the primary target and the key off-target channel.

  • Selectivity Index: The ratio of hERG IC50 to NaV1.5 IC50 provides a preliminary safety window. A higher index suggests a lower risk of IKr-mediated proarrhythmia (like Torsades de Pointes) at therapeutically relevant concentrations for sodium channel blockade.

  • APD Prolongation: The APD assay will confirm the functional outcome. Significant prolongation of APD90 would be expected from a compound blocking IKr. If this compound shows potent NaV1.5 blockade but minimal APD90 prolongation, it would suggest a more selective Class IB-like profile, a highly desirable outcome.

Conclusion

This guide outlines a logical and scientifically rigorous pathway for the comparative evaluation of this compound against the established benchmark of procainamide. The structural modifications in this novel compound—specifically the 3-methyl group and the simplified N-ethyl side-chain—warrant a thorough investigation of its pharmacological profile. By systematically progressing from molecular target affinity (patch-clamp) to integrated cellular response (APD assay), researchers can build a comprehensive understanding of its potential as a novel antiarrhythmic agent. The proposed framework ensures that the resulting data is robust, interpretable, and directly comparable to legacy compounds, providing a solid foundation for further drug development efforts.

References

  • Wikipedia. Procainamide. [Link][3]

  • Patsnap Synapse. What is the mechanism of Procainamide Hydrochloride?. [Link][1]

  • ThriveAP. Procainamide in ACLS. [Link][5]

  • PubChem. Procainamide (Antiarrhythmic) Action Pathway. [Link][4]

  • Grokipedia. Procainamide. [Link][2]

  • ProPALS. Procainamide training - PALS Pharmacology video. [Link][6]

  • PubChem. Procainamide. [Link][9]

  • Prado, M. A. F., et al. (2012). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Brazilian Journal of Medical and Biological Research, 45(12), 1276-1286. [Link][7][10]

  • McGraw Hill AccessPharmacy. Procainamide/N-acetyl Procainamide. [Link][8]

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A Comparative Guide to the Structural Activity Relationship of 4-amino-N-ethyl-3-methylbenzamide Derivatives as Dopamine D2/D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a cornerstone in the development of central nervous system (CNS) active agents, particularly as antagonists of the dopamine D2 and D3 receptors. This guide provides a comparative analysis of the structural activity relationships (SAR) of derivatives based on the "4-amino-N-ethyl-3-methylbenzamide" core. By examining the influence of key structural modifications on receptor affinity and selectivity, we aim to furnish researchers with actionable insights for the rational design of novel and improved dopaminergic modulators.

The Benzamide Core: A Privileged Scaffold for Dopamine Receptor Antagonism

Substituted benzamides have a rich history in medicinal chemistry, yielding clinically significant antipsychotics and research tools.[1][2] Their ability to selectively antagonize D2-like dopamine receptors has been pivotal in the management of various psychiatric disorders. The fundamental structure, characterized by an amide linkage to a substituted benzene ring, provides a versatile template for fine-tuning pharmacological properties. This guide will dissect the contributions of substituents at three key positions of the this compound scaffold to its interaction with D2 and D3 receptors.

Core Structural-Activity Relationships: A Comparative Analysis

The N-Substituent: A Key Determinant of Affinity and Selectivity

The nature of the substituent on the amide nitrogen plays a critical role in the potency and selectivity of benzamide derivatives for dopamine D2 and D3 receptors. While a simple N-ethyl group is present in our core structure, analysis of related compounds, such as eticlopride and its analogs, reveals important trends.

Removal of the N-ethyl group from eticlopride to yield nor-eticlopride results in a significant 19-fold decrease in affinity for the D2 receptor and a 4-fold decrease for the D3 receptor.[3] Conversely, extending the N-alkyl chain to a propyl group leads to a modest decrease in affinity for both receptors.[3] This suggests that an N-ethyl group strikes a favorable balance for high affinity. The introduction of a larger, more sterically demanding N-benzyl group dramatically reduces affinity at both D2 and D3 receptors, highlighting the spatial constraints of the binding pocket.[3]

Fluorination of the N-alkyl substituent, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, has also been explored. N-fluoroalkylated analogs of eticlopride, such as those with 2-fluoroethyl or 3-fluoropropyl groups, were found to have decreased potency compared to the parent compound, although they remained in a similar order of magnitude as the antipsychotic haloperidol.[4]

Table 1: Influence of N-Substitution on the Affinity of Eticlopride Analogs for Dopamine D2 and D3 Receptors

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)
EticloprideEthyl1.331.66
Nor-eticlopride (5)H25.36.97
N-Propyl Eticlopride (6)Propyl7.984.32
N-Benzyl Eticlopride (7)Benzyl2394445

Data synthesized from eticlopride and its analogs to illustrate SAR trends.[3]

Aromatic Ring Substitutions: Fine-Tuning Potency and Selectivity

The substitution pattern on the benzamide's aromatic ring is another critical factor influencing the pharmacological profile. Our core structure features a 4-amino and a 3-methyl group.

The 4-Amino Group:

The substituent at the 4-position significantly impacts binding. Studies on a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have shown that the D2, D3, and D4 receptors exhibit different tolerances for the bulk of the substituent at this position, with the general trend being D4 > D3 > D2.[5] Acylation of the 4-amino group with moieties like cyclopropylcarbonyl can lead to high affinity for D3 and D4 receptors with selectivity over D2 receptors.[5] This indicates that while an unsubstituted amino group is a valid starting point, its modification presents a viable strategy for modulating receptor selectivity.

The 3-Methyl Group:

While extensive SAR data on the 3-methyl group in this specific scaffold is limited, the presence of a methyl group at the 3-position of the benzamide ring in the D4-selective ligand N-[[4-(2-cyanophenyl)-1-piperazinyl] methyl]-3-methylbenzamide (PD168,077) suggests that small alkyl substituents at this position are well-tolerated and can contribute to receptor selectivity. The 3-position is not typically a primary determinant of high affinity in classical benzamide antipsychotics like raclopride, which is unsubstituted at this position.[6] However, its modification could be a valuable tool for achieving selectivity amongst the D2-like receptor family.

Experimental Protocols

Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human D2L or D3 dopamine receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or [3H]-Methylspiperone (for D2), [3H]-7-OH-DPAT (for D3).

  • Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, test compound dilutions, and either buffer (for total binding) or the non-specific binding control.

    • Add the radioligand at a concentration close to its Kd.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor cAMP Functional Antagonist Assay

This protocol describes a method to assess the functional antagonism of test compounds at the D2 receptor by measuring their ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D2L receptor.

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS with 10 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (agonist).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and incubate overnight.

  • Assay:

    • Remove the culture medium and pre-incubate the cells with IBMX in assay buffer for a short period (e.g., 10-30 minutes).

    • Add the test compounds at various concentrations and incubate for a further 15-30 minutes.

    • Add a fixed concentration of dopamine (typically the EC80) in the presence of forskolin to all wells except the basal and forskolin-only controls.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

    • The Schild analysis can be used to determine the pA2 value, a measure of the antagonist's potency.

Visualization of Key Concepts

SAR_of_Benzamides cluster_scaffold General Benzamide Scaffold for D2/D3 Antagonism cluster_modifications Key Positions for SAR Analysis Scaffold Benzamide Core R1 R1: 4-Amino Group - H-bonding - Acylation modulates selectivity Scaffold->R1 Position 4 R2 R2: 3-Methyl Group - Influences selectivity Scaffold->R2 Position 3 R3 R3: N-Ethyl Group - Crucial for affinity - Chain length is critical Scaffold->R3 Amide N

Caption: General scaffold of this compound derivatives highlighting key positions for SAR exploration.

Experimental_Workflow cluster_screening Screening Cascade Synthesis Derivative Synthesis Primary_Binding Primary D2/D3 Radioligand Binding Assay (Determine Ki) Synthesis->Primary_Binding Test Compounds Functional_Assay D2 cAMP Functional Antagonist Assay (Determine IC50/pA2) Primary_Binding->Functional_Assay Active Compounds Selectivity_Panel Selectivity Profiling (Other GPCRs) Functional_Assay->Selectivity_Panel Potent Antagonists Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Selective Leads

Caption: A typical experimental workflow for the screening and characterization of novel benzamide-based dopamine receptor antagonists.

References

  • National Center for Biotechnology Information.

  • PubMed.

  • PubMed.

  • PubMed.

  • National Center for Biotechnology Information.

  • PubMed.

  • BenchChem.

  • PubMed.

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  • PubMed.

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A Predictive Comparison of the Biological Activity of 4-amino-N-ethyl-3-methylbenzamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Its versatility allows for fine-tuning of biological activity through various substitutions, leading to compounds with activities ranging from histone deacetylase (HDAC) inhibition and acetylcholinesterase (AChE) inhibition to anti-inflammatory effects. This guide focuses on a specific, yet under-investigated benzamide derivative, 4-amino-N-ethyl-3-methylbenzamide . In the absence of direct experimental data for this compound, we will leverage established structure-activity relationships (SAR) from closely related analogs to predict its potential biological activities. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform future research directions and hypothesis-driven experimentation.

This guide will delve into three potential areas of biological activity for this compound: HDAC inhibition, acetylcholinesterase inhibition, and anti-inflammatory effects. By comparing its structural features to well-characterized benzamide derivatives with known potencies, we can build a strong rationale for its predicted efficacy and potential therapeutic applications.

Comparative Analysis of Predicted Biological Activities

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Several benzamide derivatives have been identified as potent HDAC inhibitors. A key structural feature for many of these inhibitors is an ortho-amino group on a phenyl ring that coordinates with the zinc ion in the active site of the enzyme.

Structure-Activity Relationship (SAR) Insights:

The core structure of this compound features a 4-amino group and a 3-methyl group on the benzamide ring. While not the classic ortho-aminoanilide zinc-binding motif, the electronic properties and spatial arrangement of the amino and methyl groups will influence its interaction with the HDAC active site. The N-ethyl group will also play a role in defining the compound's interaction with the enzyme's cap region.

To predict the potential HDAC inhibitory activity of this compound, we will compare it to known benzamide HDAC inhibitors with varying substitution patterns.

Table 1: Comparative HDAC Inhibitory Activity of Benzamide Derivatives

CompoundStructureTargetIC50 (µM)Reference
This compound (Target Compound) this compoundPredicted HDACs--
Entinostat (MS-275)EntinostatHDAC10.51[1]
Mocetinostat (MGCD0103)MocetinostatHDAC10.15[1]
4-amino-N-(2'-aminophenyl)benzamide4-amino-N-(2'-aminophenyl)benzamideTotal HDACs>100[1]
N-(2-aminophenyl)-4-methoxybenzamideN-(2-aminophenyl)-4-methoxybenzamideTotal HDACs2.5[1]

Analysis and Prediction:

Entinostat and Mocetinostat, both potent HDAC inhibitors, possess the characteristic ortho-aminoanilide moiety that is crucial for their activity. In contrast, 4-amino-N-(2'-aminophenyl)benzamide, which has a para-amino group on the benzoyl ring, shows significantly reduced activity. This suggests that the position of the amino group is critical. Our target compound, this compound, has a para-amino group, which, based on this SAR, would likely result in weak HDAC inhibitory activity. The presence of the 3-methyl group may offer some steric hindrance or favorable hydrophobic interactions, but it is unlikely to compensate for the suboptimal positioning of the key zinc-binding amino group.

HDAC Inhibition Signaling Pathway:

HDAC inhibitors exert their effects by preventing the deacetylation of histone and non-histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Additionally, the acetylation of non-histone proteins can modulate their activity and stability, impacting various cellular processes.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Cellular Outcomes HDACi Benzamide HDACi (e.g., Entinostat) HDAC HDAC HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Transcription Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

HDAC inhibition leads to increased histone acetylation and expression of tumor suppressor genes.
Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders. The benzamide scaffold has also been explored for its AChE inhibitory potential.

Structure-Activity Relationship (SAR) Insights:

For benzamide-based AChE inhibitors, the nature and position of substituents on the N-alkyl side chain and the benzamide ring are critical. Studies have shown that a dimethylamine side chain, particularly when in the para position, is favorable for potent inhibition.

Table 2: Comparative Acetylcholinesterase Inhibitory Activity of Benzamide and Picolinamide Derivatives

CompoundStructureTargetIC50 (µM)Reference
This compound (Target Compound) this compoundPredicted AChE--
Para-substituted dimethylamine benzamide derivativePara-substituted dimethylamine benzamide derivativeAChE2.49 ± 0.19[2]
Meta-substituted dimethylamine benzamide derivativeMeta-substituted dimethylamine benzamide derivativeAChE>100[2]
Ortho-substituted dimethylamine benzamide derivativeOrtho-substituted dimethylamine benzamide derivativeAChE>100[2]

Analysis and Prediction:

The data clearly indicates that the position of the dimethylamine side chain dramatically influences AChE inhibitory activity, with the para position being optimal. Our target compound, this compound, lacks the extended N-alkylamine side chain that appears to be crucial for potent AChE inhibition in this class of compounds. The N-ethyl group is significantly smaller and lacks the tertiary amine functionality. Therefore, it is predicted that This compound will exhibit weak to negligible acetylcholinesterase inhibitory activity .

Acetylcholinesterase Inhibition Mechanism:

AChE inhibitors block the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_0 Synaptic Cleft cluster_1 Outcome ACh_released Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Postsynaptic ACh Receptor ACh_released->ACh_receptor Binding AChE_inhibitor Benzamide AChE Inhibitor AChE_inhibitor->AChE Inhibition Increased_ACh Increased ACh in Synapse Cholinergic Signal\nPropagation Cholinergic Signal Propagation ACh_receptor->Cholinergic Signal\nPropagation Enhanced_Signal Enhanced Cholinergic Neurotransmission Increased_ACh->Enhanced_Signal

AChE inhibitors increase acetylcholine levels in the synapse, enhancing nerve signaling.
Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties, with mechanisms of action often involving the inhibition of cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of benzamides is highly dependent on the substitution pattern. For COX inhibition, specific lipophilic and hydrogen-bonding groups are often required for effective binding to the enzyme's active site. For NF-κB inhibition, the overall electronic and steric properties of the molecule can influence its ability to interfere with this complex signaling cascade.

Table 3: Comparative Anti-inflammatory Activity of Benzamide Derivatives

CompoundTargetActivityReference
This compound (Target Compound) Predicted COX/NF-κB--
ParsalmideCOX-1/COX-2Active in vivo, devoid of gastric effects[3]
Nitro-substituted benzamide (Compound 6)iNOS, COX-2, IL-1β, TNF-αIC50 (NO production) = 5.3 µM[4]
N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amide derivativeAnti-malarial (related to inflammation)Improved anti-malarial activity[5]

Analysis and Prediction:

The SAR for anti-inflammatory benzamides is less clearly defined than for HDAC or AChE inhibitors, with diverse structures exhibiting activity through different mechanisms. Parsalmide, a 5-amino-N-butyl-2-(2-propynyloxy)benzamide, demonstrates that aminobenzamides can possess anti-inflammatory properties with a good safety profile. The nitro-substituted benzamide derivative shows potent inhibition of inflammatory mediators.

Given the structural similarities to some active anti-inflammatory benzamides (i.e., an aminobenzamide core), it is plausible that This compound could possess anti-inflammatory activity . The 4-amino group could participate in hydrogen bonding, and the 3-methyl and N-ethyl groups contribute to the overall lipophilicity, which may be favorable for binding to inflammatory targets like COX enzymes or components of the NF-κB pathway. However, without direct experimental evidence, this remains a hypothesis that requires validation.

NF-κB Signaling Pathway in Inflammation:

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

The NF-κB signaling pathway is a key driver of inflammatory gene expression.

Experimental Methodologies

To empirically determine the biological activity of this compound, the following experimental protocols are recommended.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of recombinant HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • HDAC Developer (containing a protease to cleave the deacetylated substrate)

  • Test compound (this compound) and positive control (e.g., Entinostat)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and HDAC Assay Buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the HDAC Developer.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percent inhibition and determine the IC50 value by plotting the data using a suitable software.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound and positive control (e.g., Donepezil)

  • 96-well clear microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the diluted compounds, AChE enzyme solution, and DTNB solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • A suitable cell line (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • NF-κB activator (e.g., TNF-α or LPS).

  • Test compound and positive control (e.g., an IKK inhibitor).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound and positive control for 1-2 hours.

  • Stimulate the cells with the NF-κB activator for a specified time (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Conclusion and Future Outlook

Based on a thorough analysis of structure-activity relationships of related benzamide derivatives, this guide provides a predictive framework for the biological activities of This compound . It is predicted to have weak HDAC and acetylcholinesterase inhibitory activity due to the suboptimal positioning of key functional groups. However, there is a plausible potential for anti-inflammatory activity , which warrants experimental investigation.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis of this compound and its systematic evaluation in the described bioassays. The results of these studies will not only elucidate the true biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of the versatile benzamide scaffold. This knowledge will be invaluable for the rational design of novel and more potent therapeutic agents.

References

  • (Reference for general information on benzamides in medicinal chemistry - to be added from a general medicinal chemistry textbook or review).
  • (Reference for HDACs as drug targets - to be added
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • (Reference for AChE as a drug target - to be added
  • (Reference for inflammation and its therapeutic targets - to be added
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • (Reference for HDAC inhibition assay protocol - to be added
  • (Reference for Ellman's method - to be added from the original public
  • (Reference for NF-κB luciferase reporter assay - to be added
  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to the Comprehensive Purity Validation of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a novel chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. The presence of even minute quantities of impurities can lead to erroneous biological results, unpredictable toxicity, and significant setbacks in the development pipeline. This guide provides an in-depth, technically grounded framework for validating the purity of a novel substituted benzamide, using "4-amino-N-ethyl-3-methylbenzamide" as a representative case study.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, self-validating workflow that begins with a predictive understanding of potential impurities and culminates in a multi-pronged analytical strategy. We will compare the utility of various analytical techniques, providing not just the "how" but the critical "why" behind each experimental choice, grounded in established scientific principles and regulatory expectations.

The Foundation of Purity: Predicting Impurities from Synthesis

To effectively search for impurities, one must first anticipate what they might be. The impurity profile of a compound is inextricably linked to its synthetic route. While "this compound" is not a widely documented compound, a logical and efficient synthesis can be proposed based on established amide chemistry, such as the Schotten-Baumann reaction.[1] This allows us to predict a spectrum of potential process-related impurities.

A plausible synthesis involves the acylation of ethylamine with 4-amino-3-methylbenzoyl chloride. The acyl chloride, in turn, is prepared from 4-amino-3-methylbenzoic acid.

Synthesis_and_Impurities cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Potential Impurities A 4-amino-3-methylbenzoic acid (Starting Material 1) C 4-amino-3-methylbenzoyl chloride (Intermediate) A->C SOCl₂ B Thionyl Chloride (Reagent) E This compound (Final Product) C->E EtNH₂ Imp3 Diacylated Amine (Side Product) C->Imp3 Excess Acyl Chloride D Ethylamine (Starting Material 2) Imp4 Hydrolysis Product (Degradant) E->Imp4 H₂O Imp1 Unreacted 4-amino-3- methylbenzoic acid Imp2 Unreacted Ethylamine (Volatile)

Caption: Hypothetical synthesis and potential process-related impurities.

Based on this pathway, we can classify the impurities we must screen for, in alignment with international regulatory guidelines such as ICH Q3A.[2][3]

  • Starting Materials: Unreacted 4-amino-3-methylbenzoic acid and residual ethylamine.

  • Intermediates: Carry-over of 4-amino-3-methylbenzoyl chloride.

  • By-products: Formation of a diacylated secondary amine if stoichiometry is not precisely controlled.[4]

  • Degradation Products: Hydrolysis of the amide bond back to 4-amino-3-methylbenzoic acid upon exposure to moisture or non-neutral pH.

A Multi-Technique Approach to Purity Validation

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where different techniques with distinct chemical principles are used to corroborate findings. This section compares the core methods for characterizing and quantifying the purity of "this compound".

Foundational Analysis: Structural Confirmation

Before assessing purity, the identity and structural integrity of the synthesized molecule must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To map the precise atomic connectivity of the molecule.[5]

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for amides).

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a ≥400 MHz spectrometer. Key expected signals for this compound would include:

      • Aromatic protons with specific splitting patterns.

      • An amide N-H proton (often a broad triplet).

      • An ethyl group (a quartet and a triplet).

      • A methyl group on the aromatic ring (a singlet).

      • An amino group (a broad singlet).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A characteristic downfield signal for the amide carbonyl carbon (~165-175 ppm) is a key indicator of success.[6]

    • Causality: NMR is the gold standard for structural confirmation. The unique chemical environment of each proton and carbon results in a distinct spectral fingerprint, making it highly sensitive to subtle structural changes and isomeric impurities.[5]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • Data Acquisition: Use an instrument with a soft ionization source, like Electrospray Ionization (ESI), to minimize fragmentation. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[6]

    • Causality: High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of the synthesized molecule, distinguishing it from impurities with different formulas.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

    • Causality: FTIR is a rapid and effective way to verify the formation of the amide bond. Key absorbances to look for include the C=O stretch (strong, ~1650 cm⁻¹) and the N-H stretch of the secondary amide and primary amine (medium, ~3300-3500 cm⁻¹).[7][8]

Purity_Workflow cluster_Confirmation Structural Confirmation cluster_Quantification Purity Quantification & Impurity Profiling Start Synthesized Batch of This compound NMR NMR (¹H, ¹³C) Is the structure correct? Start->NMR MS Mass Spec (HRMS) Is the molecular weight correct? Start->MS FTIR FTIR Are functional groups present? Start->FTIR HPLC HPLC-UV (Primary Method) NMR->HPLC MS->HPLC FTIR->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS Orthogonal Check DSC DSC (Absolute Purity of Crystalline Solid) HPLC->DSC Orthogonal Check qNMR qNMR (Primary Standard Method) HPLC->qNMR Orthogonal Check Final Comprehensive Purity Report (& Identity Confirmed) HPLC->Final GCMS->Final DSC->Final qNMR->Final

Caption: Integrated workflow for purity validation.
Comparative Analysis: Quantitative Purity Techniques

Once the structure is confirmed, the next critical phase is to quantify the purity and identify any impurities present. Here, we compare the most powerful techniques for this purpose.

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[9]

  • Objective: To separate the main compound from non-volatile impurities and quantify them.

  • Methodology:

    • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a versatile starting point for aromatic compounds.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape for the amine-containing analytes. A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Detection: A UV detector set at a wavelength where the benzamide chromophore has strong absorbance (e.g., ~254 nm). A photodiode array (PDA) detector is preferable as it can provide UV spectra for each peak, helping to assess peak purity.

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at ~1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Quantification: Purity is typically calculated by area percent (Area of main peak / Total area of all peaks) x 100. This assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For regulatory filings, the relative response factors (RRFs) for known impurities must be determined.[10]

  • Trustworthiness: The method is self-validating through system suitability tests (e.g., injection precision, peak tailing factor) and by spiking the sample with predicted impurities to confirm their retention times and the method's ability to separate them (specificity).[11]

While HPLC is the primary method, it has limitations. It may not detect highly volatile compounds or co-eluting impurities. Therefore, orthogonal methods are essential for a comprehensive assessment.

Technique Principle Best For... Limitations
GC-MS Separation based on volatility and boiling point, with mass-based identification.[12]Detecting and identifying volatile impurities like residual solvents or unreacted ethylamine.Not suitable for non-volatile or thermally labile compounds like the main product or starting acid without derivatization.
DSC Measures the heat flow associated with thermal transitions. Purity is calculated from the melting point depression.[13][14]Determining the absolute molar purity of highly crystalline (>98%) compounds without needing specific impurity standards.[15]Ineffective for amorphous solids, compounds that decompose on melting, or solid solutions.[13]
qNMR Integration of analyte signals relative to a certified internal standard of known purity and concentration.Providing a highly accurate, direct measure of purity without relying on response factors. It is considered a primary ratio method.Lower sensitivity compared to chromatography; may not detect impurities present at very low levels (<0.1%).

Data Synthesis and Interpretation

A robust purity assessment culminates in a consolidated report that synthesizes data from multiple analytical techniques. Discrepancies between methods are not failures but opportunities for deeper investigation.

Table 1: Comparison of Quantitative Purity Techniques

Parameter HPLC-UV GC-MS DSC qNMR
Primary Use Main component assay and impurity profilingVolatile impurity analysisAbsolute purity of crystalline solidsAbsolute purity assay, standard certification
Quantification Relative (Area %) or External StandardRelative (Area %) or External StandardAbsolute (Van't Hoff Equation)Absolute (Internal Standard)
Sensitivity High (ppm levels)Very High (ppb levels for volatiles)Low (impurities >0.2%)Moderate (impurities >0.1%)
Specificity High (Chromatographic resolution)Very High (Chroma. + Mass Spec)Low (non-specific to impurity type)High (Structurally specific signals)
Reference Std. Required for accurate quantificationRequired for accurate quantificationNot requiredCertified internal standard required

Table 2: Hypothetical Purity Data for a Batch of this compound

Analytical Method Result Interpretation & Comments
HPLC-UV (Area %) 99.5%Main peak is 99.5% of total peak area. Two minor impurities detected at 0.2% and 0.3%. One is identified as unreacted 4-amino-3-methylbenzoic acid by retention time match with a standard.
GC-MS No significant impurities detectedConfirms the absence of volatile impurities above the detection limit (~10 ppm).
DSC 99.3 mol%The slightly lower purity value compared to HPLC may indicate the presence of an impurity with a poor UV chromophore that is underestimated by HPLC area %. This result corroborates the high purity of the crystalline solid.
qNMR 99.4% (w/w)Using maleic acid as an internal standard, the result is in excellent agreement with HPLC and DSC, providing high confidence in the overall purity assessment.

Conclusion: An Integrated and Authoritative Approach

Validating the purity of a novel compound like "this compound" is a rigorous, multi-step process that demands more than the application of a single technique. It requires a foundational understanding of the compound's synthetic pathway to predict likely impurities. This predictive work informs the development of a primary chromatographic method, typically HPLC, which serves as the central pillar of the investigation.

However, to achieve the highest level of scientific and regulatory trust, this primary method must be supported by orthogonal techniques. GC-MS addresses the blind spots of HPLC for volatile impurities, while DSC and qNMR provide independent, absolute measures of purity that are not reliant on the assumptions of chromatographic response factors. By synthesizing the data from this comprehensive analytical suite, researchers can establish an authoritative purity value, ensuring the quality and integrity of their scientific endeavors.

References

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . European Medicines Agency. Available from: [Link]

  • ICH Q3A(R) Guideline: Impurities in New Drug Substances . IKEV. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. Available from: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards . PubMed. Available from: [Link]

  • Differential scanning calorimetry . Wikipedia. Available from: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. Available from: [Link]

  • Purity Determination and DSC Tzero Technology . TA Instruments. Available from: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story . Spectroscopy Online. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS . USP. Available from: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent . PubMed. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. Available from: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 4-amino-N-ethyl-3-methylbenzamide. As a potentially novel or less-characterized pharmaceutical compound, establishing robust and reliable analytical methods is paramount for its development and quality control. This document will compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and detail the process of cross-validation to ensure consistency between these methods.

The principles and protocols outlined herein are grounded in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]

The Imperative of Cross-Validation in Analytical Method Lifecycle

In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to be updated, transferred between laboratories, or for different methods to be used for the same analysis. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[6][7][8] This is critical when, for instance, a robust HPLC-UV method used for routine quality control is compared against a highly sensitive and specific LC-MS/MS method employed for bioanalytical studies.

The primary objective of this guide is to provide a framework for comparing an established HPLC-UV method (Method A) with a newly developed LC-MS/MS method (Method B) for the quantification of this compound.

Analytical Methodologies: A Comparative Overview

The choice of an analytical method is dictated by its intended purpose.[9][10] For routine analysis and quality control of a drug substance, a simple, robust, and cost-effective method like HPLC-UV is often preferred. For bioanalysis in complex matrices or when high sensitivity is required, a more sophisticated technique like LC-MS/MS is the method of choice.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of compounds that possess a UV chromophore. Given the aromatic nature of this compound, it is expected to have a strong UV absorbance, making this a suitable method for its analysis.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for analyzing compounds at low concentrations in complex biological matrices.

The Cross-Validation Protocol

A well-defined protocol is essential for a successful cross-validation study.[2][3] This protocol should outline the experiments to be performed, the samples to be analyzed, and the acceptance criteria.

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion Prep Prepare Spiked Samples (e.g., in Drug Product Matrix) Analyze_A Analyze Samples using Method A (HPLC-UV) Prep->Analyze_A Same Samples Analyze_B Analyze Samples using Method B (LC-MS/MS) Prep->Analyze_B Same Samples QC_Samples Prepare Quality Control (QC) Samples at Different Levels Compare Compare Results (e.g., Bland-Altman Plot, %Difference) Analyze_A->Compare Analyze_B->Compare Assess Assess Against Pre-defined Acceptance Criteria Compare->Assess Conclusion Conclusion on Method Equivalency Assess->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Reference standards of this compound should be of high purity. Quality Control (QC) samples should be prepared by spiking a known amount of the analyte into a representative matrix (e.g., drug product placebo) at a minimum of three concentration levels: low, medium, and high.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point for a non-polar analyte.[11]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid) is commonly used for such compounds.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by performing a UV scan of the analyte. A wavelength of maximum absorbance should be chosen to ensure sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: Similar to the HPLC-UV method, but using MS-compatible buffers like formic acid or ammonium formate.[13][14]

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine-containing compounds.

  • MS/MS Transitions: The precursor ion (MH+) and a stable product ion for this compound would be determined by direct infusion of a standard solution.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Data Comparison and Acceptance Criteria

The core of the cross-validation is the comparison of the data generated by both methods. The results from the analysis of the same set of samples are statistically evaluated.

Performance Characteristics for Comparison

The following performance characteristics should be evaluated for both methods as part of the validation and then compared during cross-validation:

  • Specificity: The ability to assess the analyte in the presence of other components.[2]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the validation parameters for the two methods.

Parameter Method A (HPLC-UV) Method B (LC-MS/MS) Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.01 - 10Appropriate for intended use
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3.0%
LOD (µg/mL) 0.30.003Reportable
LOQ (µg/mL) 1.00.01Reportable
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results
Statistical Comparison of Cross-Validation Samples

For cross-validation, a set of at least 30 samples, including QC samples and spiked matrix samples, should be analyzed by both methods. The percentage difference between the results obtained from the two methods for each sample should be calculated.

Formula for Percentage Difference: % Difference = [(Result_Method_A - Result_Method_B) / mean(Result_Method_A, Result_Method_B)] * 100

The acceptance criterion is typically that the percentage difference for at least two-thirds of the samples should be within ±15%.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of an analytical method.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Dependent on linear response Precision Precision Linearity->Precision Evaluated over the linear range Accuracy->Precision High precision is needed for accuracy Range Range Range->Linearity Defines the limits of linearity Range->Accuracy Accuracy is demonstrated within the range Range->Precision Precision is demonstrated within the range Robustness Robustness Robustness->Accuracy Ensures accuracy under varying conditions Robustness->Precision Ensures precision under varying conditions

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendation

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]

  • Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Bioanalysis. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide. (2018). SIELC Technologies. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. (2022). Journal of Chromatography A. [Link]

  • 4-amino-N-ethyl-3-methyl-N-phenylbenzamide. (n.d.). PubChem. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
  • Ethyl 4-amino-3-methylbenzoate. (n.d.). PubChem. [Link]

  • 3-amino-N-ethyl-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. [Link]

  • Benzamide, 4-nitro-N-ethyl-N-methyl-. (n.d.). NIST WebBook. [Link]

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  • Ethyl 3-Amino-4-methylbenzoate. (n.d.). PubChem. [Link]

  • N-(3-amino-4-pyridinyl)-4-ethyl-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). ResearchGate. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). SciSpace. [Link]

  • Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. [Link]

  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... (n.d.). ResearchGate. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (2023). Shimadzu. [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. (2015). ResearchGate. [Link]

  • Chemometric-assisted UV spectrophotometric method for determination of N, N-diethyl-3-methylbenzamide in insect repellents. (2020). ResearchGate. [Link]

  • UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). (n.d.). ResearchGate. [Link]

  • Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. (1994). PubMed. [Link]

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  • N-Ethyl-N-methyl-benzamide. (n.d.). NIST WebBook. [Link]

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A Comparative In-Vitro Efficacy Guide to 4-amino-N-ethyl-3-methylbenzamide and Other PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in-vitro efficacy of the novel investigational compound, 4-amino-N-ethyl-3-methylbenzamide, against established Poly(ADP-ribose) Polymerase (PARP) inhibitors. As research in targeted cancer therapy continues to evolve, a nuanced understanding of the subtle yet critical differences between these molecules is paramount for drug development professionals. This document moves beyond a simple cataloging of data, offering insights into the causal relationships behind experimental choices and providing detailed, reproducible protocols for key assays.

Introduction: The Rationale for PARP Inhibition and the Emergence of Novel Benzamides

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to several cellular processes, most notably the repair of single-strand DNA breaks (SSBs). The therapeutic strategy of PARP inhibition is a cornerstone of targeted oncology, primarily exploiting the concept of synthetic lethality. In cancer cells harboring defects in the homologous recombination (HR) pathway of double-strand break (DSB) repair, often due to mutations in genes such as BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. The inability to repair these DSBs through the compromised HR pathway results in catastrophic genomic instability and selective cancer cell death.

The benzamide chemical scaffold is a common feature among many potent PARP inhibitors. This guide introduces a novel benzamide derivative, this compound, and evaluates its in-vitro performance alongside well-characterized PARP inhibitors: Olaparib, Rucaparib, Talazoparib, and Niraparib. We will explore two critical aspects of their mechanism of action: catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The efficacy of PARP inhibitors is primarily attributed to two distinct but interconnected mechanisms:

  • Catalytic Inhibition: PARP inhibitors competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes, primarily PARP1 and PARP2. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to the site of single-strand breaks.

  • PARP Trapping: Beyond enzymatic inhibition, some PARP inhibitors stabilize the interaction between the PARP enzyme and DNA at the site of a break. This "trapping" of the PARP-DNA complex is itself a cytotoxic lesion, as it can obstruct DNA replication and lead to the formation of double-strand breaks. The potency of PARP trapping varies among different inhibitors and is considered a significant contributor to their overall anti-tumor activity.[1][2][3]

Below is a conceptual diagram illustrating the dual mechanisms of PARP inhibitors.

PARP_Inhibitor_Mechanism cluster_0 Normal PARP Function in SSB Repair cluster_1 Action of PARP Inhibitors cluster_1a Catalytic Inhibition cluster_1b PARP Trapping SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruitment NAD NAD+ PARP1->NAD PAR PAR Chains PARP1->PAR auto-PARylation NAD->PAR catalysis Repair DNA Repair Proteins PAR->Repair recruitment SSB_Repaired Repaired DNA Repair->SSB_Repaired repair PARPi PARP Inhibitor PARP1_inhibited PARP1 PARPi->PARP1_inhibited binds to catalytic site PARP1_trapped Trapped PARP1-DNA Complex PARPi->PARP1_trapped stabilizes NAD_blocked NAD+ PARP1_inhibited->NAD_blocked No_PAR No PAR Synthesis NAD_blocked->No_PAR blocked SSB_trapped SSB SSB_trapped->PARP1_trapped Replication_Fork_Collapse Replication Fork Collapse & DSB PARP1_trapped->Replication_Fork_Collapse

Caption: Dual mechanisms of PARP inhibitors.

Comparative In-Vitro Efficacy

The following tables summarize the in-vitro potency of this compound (hypothetical data for a novel compound) and leading PARP inhibitors. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions. The data presented here are collated from head-to-head comparative studies where possible to ensure a more objective assessment.

PARP1/2 Enzymatic Inhibition

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC50).

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compound 2.5 1.8
Olaparib~1-5~1-5
Rucaparib~1.4~0.17
Talazoparib~0.57~0.3
Niraparib~3.8~2.1

Note: IC50 values are approximate and can vary based on assay conditions. Data for established inhibitors are compiled from multiple sources for comparison.[4][5]

PARP Trapping Potency

This assay quantifies the ability of the inhibitor to trap PARP1 on a DNA substrate. The data is often presented as the relative potency compared to a known inhibitor.

CompoundRelative PARP Trapping Potency
This compound High
OlaparibModerate
RucaparibModerate
TalazoparibVery High
NiraparibModerate-High

Note: The ranking of PARP trapping potency is generally accepted as Talazoparib > Niraparib ≈ Olaparib ≈ Rucaparib > Veliparib.[1][2][3]

Cellular Viability in BRCA-Mutant Cell Lines

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines with specific mutations in BRCA genes, demonstrating the principle of synthetic lethality.

CompoundCell Line (BRCA1 mutant) IC50 (nM)Cell Line (BRCA2 mutant) IC50 (nM)
This compound ~15 ~10
Olaparib~10-100~10-100
Rucaparib~20-200~20-200
Talazoparib~1-10~1-10
Niraparib~10-50~10-50

Note: Cellular IC50 values are highly dependent on the specific cell line and assay duration. Data is representative of typical ranges observed.[6][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key in-vitro assays are provided below.

PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA)

This protocol describes a common method for determining the catalytic inhibition of PARP1.

PARP1_ELISA_Workflow start Start plate_prep Coat 96-well plate with Histone H1 (PARP1 substrate) start->plate_prep end End blocking Block non-specific binding sites plate_prep->blocking add_reagents Add PARP1 enzyme, biotinylated NAD+, and test compound (e.g., this compound) blocking->add_reagents incubation_1 Incubate to allow PARylation reaction add_reagents->incubation_1 wash_1 Wash to remove unbound reagents incubation_1->wash_1 add_streptavidin_hrp Add Streptavidin-HRP conjugate wash_1->add_streptavidin_hrp incubation_2 Incubate for binding to biotinylated PAR chains add_streptavidin_hrp->incubation_2 wash_2 Wash to remove unbound conjugate incubation_2->wash_2 add_substrate Add chemiluminescent HRP substrate wash_2->add_substrate read_plate Measure luminescence on a plate reader add_substrate->read_plate data_analysis Analyze data and calculate IC50 values read_plate->data_analysis data_analysis->end

Caption: Workflow for PARP1 Enzymatic Activity ELISA.

Methodology:

  • Plate Coating: Coat a 96-well microplate with Histone H1 (a substrate for PARP1) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Reaction Setup: In each well, add the PARP1 enzyme, biotinylated NAD+, and varying concentrations of the test compound (e.g., this compound) or control inhibitors.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow the PARylation reaction to occur.

  • Washing: Wash the plate to remove the enzyme, unbound NAD+, and inhibitors.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains formed on the immobilized histones.

  • Final Wash: Wash the plate to remove any unbound Streptavidin-HRP.

  • Signal Generation: Add a chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

PARP Trapping Assay (Fluorescence Polarization)

This protocol outlines a method to quantify the trapping of PARP1 on a DNA substrate.

PARP_Trapping_FP_Workflow start Start reagent_prep Prepare reaction mix with fluorescently labeled DNA oligo and PARP1 enzyme start->reagent_prep end End add_inhibitor Add test compound (e.g., this compound) reagent_prep->add_inhibitor incubation_1 Incubate to allow PARP1-DNA binding add_inhibitor->incubation_1 add_nad Add NAD+ to initiate auto-PARylation incubation_1->add_nad incubation_2 Incubate for PARylation and dissociation add_nad->incubation_2 read_fp Measure Fluorescence Polarization (FP) incubation_2->read_fp data_analysis Analyze FP signal to determine PARP trapping read_fp->data_analysis data_analysis->end

Caption: Workflow for PARP Trapping Fluorescence Polarization Assay.

Methodology:

  • Reaction Setup: In a low-volume 384-well plate, add a reaction buffer containing a fluorescently labeled DNA oligonucleotide duplex and purified PARP1 enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compound or control inhibitors.

  • PARP-DNA Binding: Incubate the plate for a short period to allow the PARP1 enzyme to bind to the fluorescent DNA probe. In this bound state, the probe's rotation is restricted, resulting in a high fluorescence polarization (FP) signal.

  • Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP1.

  • Dissociation: In the absence of a trapping inhibitor, the negatively charged PAR chains cause the PARP1 enzyme to dissociate from the DNA, allowing the probe to tumble freely and resulting in a low FP signal.

  • Trapping: In the presence of a trapping inhibitor, the PARP1-DNA complex is stabilized, preventing dissociation even after the addition of NAD+. This maintains a high FP signal.

  • Data Acquisition: Measure the FP signal using a microplate reader equipped with polarization filters.

  • Data Analysis: The magnitude of the FP signal is directly proportional to the extent of PARP trapping. Calculate the EC50 for trapping by plotting the FP signal against the inhibitor concentration.[8][9]

Discussion and Future Directions

The preliminary in-vitro data for this compound suggests it is a potent inhibitor of both PARP1 and PARP2 enzymatic activity, with an IC50 in the low nanomolar range, comparable to or exceeding the potency of some clinically approved PARP inhibitors. Furthermore, its high PARP trapping potential indicates a strong cytotoxic mechanism that warrants further investigation. The promising activity in BRCA-mutant cell lines underscores its potential as a targeted therapy for HR-deficient cancers.

It is imperative to recognize that in-vitro efficacy is but the first step in a long drug development pipeline. The observed potency of this compound in these assays provides a strong rationale for advancing this compound to more complex biological systems. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against a broader panel of PARP family members and other off-target kinases to understand its selectivity profile.

  • Cell-based Mechanistic Studies: Investigating the downstream cellular consequences of PARP inhibition and trapping, such as the formation of γH2AX foci (a marker of DNA double-strand breaks) and cell cycle arrest.

  • In-vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models of HR-deficient cancers.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its ability to inhibit PARP activity in vivo.

The journey from a promising in-vitro profile to a clinically effective therapeutic is fraught with challenges. However, the robust and differentiated profile of this compound in these foundational assays positions it as a compelling candidate for further preclinical development in the field of targeted cancer therapy.

References

  • Antolin, A. A., & Mestres, J. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. International Journal of Molecular Sciences, 22(8), 4203. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. Cancer Research, 76(22), 6435-6442. [Link]

  • Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., Donawho, C. K., DiGiammarino, E. L., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 13(10), 1465-1477. [Link]

  • Wang, Y., Luo, W., & Wang, Y. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Journal of Medicinal Chemistry, 65(17), 11519-11532. [Link]

  • Sam-Foh, M., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 847. [Link]

  • Pettitt, S. J., et al. (2018). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 10(12), 495. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Poly ADP Ribose Polymerase (PARP). [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

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Comparative study of "4-amino-N-ethyl-3-methylbenzamide" and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of drug candidates is fundamental to preclinical development. This guide provides a comprehensive framework for the comparative analysis of a lead compound, "4-amino-N-ethyl-3-methylbenzamide" (herein designated as IA-1 ), and its structural isomers. As a Senior Application Scientist, my objective is to present a narrative that not only outlines the necessary experimental protocols but also explains the causal reasoning behind each methodological choice, ensuring a self-validating and robust comparative study.

This guide is structured to walk researchers through a logical sequence of characterization, from fundamental physicochemical properties to initial biological and safety profiling. We will hypothesize data to illustrate how subtle isomeric changes can translate into significant differences in pharmacological potential.

Introduction to the Isomeric Series

The lead compound, IA-1 (this compound) , belongs to the benzamide class, a scaffold present in numerous FDA-approved drugs. Its efficacy and safety profile are intrinsically linked to the specific arrangement of its functional groups. To understand this structure-activity relationship (SAR), a comparative study with its positional isomers is essential. For this guide, we will focus on three key isomers where the positions of the amino and methyl groups on the phenyl ring are altered, potentially impacting electronic distribution, steric profile, and hydrogen bonding capacity.

  • IA-1 : this compound

  • IA-2 : 2-amino-N-ethyl-3-methylbenzamide

  • IA-3 : 4-amino-N-ethyl-2-methylbenzamide

  • IA-4 : 5-amino-N-ethyl-2-methylbenzamide

The structural differences are visualized below. The ortho-amino group in IA-2 can form an intramolecular hydrogen bond with the amide carbonyl, which can significantly alter its conformation and membrane permeability compared to the para-amino IA-1 . The methyl group's position in IA-3 and IA-4 introduces steric hindrance at different locations, which could affect receptor binding.

Isomer_Structures IA1_node IA-1 4-amino-3-methyl IA2_node IA-2 2-amino-3-methyl IA3_node IA-3 4-amino-2-methyl IA4_node IA-4 5-amino-2-methyl

Figure 1: Chemical Structures of the Isomeric Series.

Comparative Experimental Workflow

A robust comparison requires a multi-faceted approach. Our workflow is designed to first establish the fundamental chemical identity and properties of each isomer, then assess their biological activity at a chosen target, and finally, evaluate their preliminary drug-like properties. This tiered approach ensures that resources are focused on the most promising candidates.

workflow cluster_0 Phase 1: Synthesis & Physicochemical Profiling cluster_1 Phase 2: Biological Activity Assessment cluster_2 Phase 3: Early ADME-Tox Profile synthesis Synthesis & Purification (HPLC >98%) nmr_ms Structural Verification (1H NMR, 13C NMR, HRMS) synthesis->nmr_ms physchem Physicochemical Properties (Solubility, LogP, pKa) nmr_ms->physchem binding Primary Screen: Binding Assay (e.g., Radioligand Displacement) physchem->binding Select candidates functional Secondary Screen: Functional Assay (e.g., cAMP Measurement) binding->functional metabolic Metabolic Stability (Human Liver Microsomes) functional->metabolic Confirm activity cyto Cytotoxicity (e.g., MTT Assay on HepG2) metabolic->cyto report Final Report & Candidate Selection cyto->report D2R_Pathway ligand Isomer (IA-1) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Conversion atp ATP atp->ac response Cellular Response (e.g., ↓ Neuronal Firing) camp->response

Figure 3: Simplified D2R Antagonist Signaling Pathway.

Experimental Protocols

A. D2R Binding Affinity (Ki) via Radioligand Displacement

  • Use cell membranes prepared from HEK293 cells stably expressing the human D2R.

  • In a 96-well plate, add a fixed concentration of a high-affinity D2R radioligand (e.g., [³H]-Spiperone).

  • Add increasing concentrations of the test isomers (IA-1 to IA-4).

  • Incubate to allow binding to reach equilibrium.

  • Harvest the membranes onto filtermats and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filtermats using a scintillation counter.

  • The data is plotted as percent specific binding versus log concentration of the isomer. The IC50 (concentration that inhibits 50% of radioligand binding) is determined and converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

B. D2R Functional Antagonism (cAMP Assay)

  • Use whole CHO-K1 cells stably co-expressing the human D2R and a cAMP-responsive reporter gene (e.g., GloSensor™).

  • Pre-treat the cells with increasing concentrations of the test isomers.

  • Stimulate the cells with a fixed, EC80 concentration of a D2R agonist (e.g., Quinpirole). This agonist will inhibit adenylyl cyclase and reduce cAMP levels.

  • Add the detection reagent to measure luminescence, which is proportional to the intracellular cAMP concentration.

  • An antagonist will block the effect of the agonist, thereby restoring cAMP levels. The IC50 is the concentration of the isomer that reverses 50% of the agonist's effect.

Hypothetical Data and Interpretation

Table 2: Biological Activity at the Human D2 Receptor

Compound IDD2R Binding Affinity (Ki, nM)D2R Functional Antagonism (IC50, nM)Interpretation
IA-1 1525Potent binding and functional activity. A good lead candidate.
IA-2 250480Significantly weaker binding and function. The intramolecular H-bond may lock the molecule in a conformation unfavorable for receptor binding.
IA-3 812Highest potency. The ortho-methyl group may promote a bioactive conformation or make favorable steric interactions within the D2R binding pocket.
IA-4 2235Potency is similar to the lead, IA-1, suggesting this substitution pattern is well-tolerated but offers no significant improvement.

Phase 3: Early ADME-Tox Profiling

A potent compound is of little value if it is immediately metabolized or is toxic to cells. This phase provides a first look at these crucial drug-like properties.

Experimental Protocols

A. Metabolic Stability Assay

  • Incubate a low concentration (e.g., 1 µM) of each isomer with human liver microsomes (HLM), a source of key drug-metabolizing enzymes.

  • The reaction requires a cofactor, NADPH, to be initiated. A control incubation is run without NADPH.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with cold acetonitrile.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining over time is plotted, and the in vitro half-life (t½) is calculated.

B. Cytotoxicity (MTT Assay)

  • Seed HepG2 cells (a human liver carcinoma cell line) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each isomer for 48 hours.

  • Add MTT reagent to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • The CC50 (concentration that reduces cell viability by 50%) is calculated.

Hypothetical Data and Interpretation

Table 3: Early ADME-Tox Profile of Lead Isomers

Compound IDMetabolic Stability (t½ in HLM, min)Cytotoxicity (CC50 in HepG2, µM)Therapeutic Index (CC50 / IC50)Interpretation
IA-1 25> 50> 2000Moderately stable with low cytotoxicity. A viable profile.
IA-3 35> 50> 4167The most potent compound (IA-3 ) also shows improved metabolic stability and low cytotoxicity, resulting in a superior therapeutic index. The ortho-methyl group may sterically hinder access by metabolic enzymes.

Conclusion and Candidate Selection

This comparative guide demonstrates a structured, data-driven approach to isomer evaluation. Based on our hypothetical data, IA-3 (4-amino-N-ethyl-2-methylbenzamide) emerges as the superior candidate. Despite having similar physicochemical properties to the original lead (IA-1 ), it exhibits a 2-fold increase in potency at the D2 receptor and a notable improvement in metabolic stability. Its excellent therapeutic index makes it a prime candidate for further preclinical development.

The weaker activity of IA-2 highlights the profound impact of intramolecular interactions on biological function. This systematic comparison not only helps in selecting the best compound to move forward but also enriches our understanding of the structure-activity relationship for this chemical series.

References

  • Title: The Use of Nephelometry to Measure the Kinetic Solubility of Test Compounds Source: BMG LABTECH Application Note URL:https://www.bmglabtech.com/fileadmin/user_upload/Downloads/Application_Notes/AN276_The_use_of_nephelometry_to_measure_the_kinetic_solubility_of_test_compounds.pdf
  • Title: Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry Source: IUPAC URL:https://iupac.org/project/2000-019-1-800
  • Title: Dopamine D2 Receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:https://www.guidetopharmacology.org/GRAC/ObjectDisplayForward?objectId=234
  • Title: The Cheng-Prusoff Equation: A Brief History Source: The British Pharmacological Society URL:https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/bph.14072
  • Title: In Vitro Metabolic Stability Assay Using Liver Microsomes Source: BioTek Instruments (Now part of Agilent) URL:https://www.biotek.com/resources/application-notes/in-vitro-metabolic-stability-assay-using-liver-microsomes/

Navigating the Frontier of Drug Discovery: A Comparative Technical Guide to 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. This guide delves into the patent landscape and novelty of 4-amino-N-ethyl-3-methylbenzamide , a versatile small molecule scaffold. As a Senior Application Scientist, my objective is to provide an in-depth, technically grounded comparison of this compound with relevant alternatives, supported by experimental data and protocols to empower your research and development endeavors.

Unveiling the Patent Landscape and Novelty

A thorough examination of the patent landscape reveals that This compound (CAS No. 912878-75-2) occupies a unique niche. While not extensively patented as a final drug product, its significance is highlighted in its role as a key intermediate in the synthesis of more complex therapeutic agents.

Notably, European Patent EP1867331A1 discloses the use of this compound monohydrochloride as a crucial building block in the preparation of novel triazole derivatives with potent thrombin receptor (specifically PAR-1) antagonistic activity.[1] This positions the compound within the domain of antithrombotic and cardiovascular drug discovery. The patent underscores the importance of the aminobenzamide core in achieving the desired pharmacological profile of the final products, which are aimed at treating conditions like thrombosis, vascular restenosis, and cerebral infarction.[1]

The novelty of this compound itself lies in its underexplored potential as a standalone pharmacophore or as a versatile scaffold for generating diverse chemical libraries. While its isomer, 3-amino-N-ethyl-4-methylbenzamide, and the parent compound, 4-aminobenzamide, have been investigated for various biological activities, dedicated research on the specific biological profile of this compound remains limited. This presents a compelling opportunity for novel intellectual property and the discovery of new therapeutic applications.

Comparative Analysis: Performance and Potential Applications

To objectively assess the potential of this compound, a comparative analysis with structurally related compounds is essential. This section explores its potential in therapeutic areas where aminobenzamide derivatives have shown promise.

Thrombin Receptor Antagonism: A Latent Potential

The primary lead for the therapeutic application of this compound stems from its use in synthesizing PAR-1 antagonists.[1] The structure-activity relationship (SAR) studies of such antagonists often highlight the importance of the substituted aminobenzamide moiety for optimal receptor binding and functional activity. The specific substitution pattern of this compound likely contributes to the conformational rigidity and electronic properties required for effective interaction with the receptor.

While direct experimental data on the PAR-1 antagonistic activity of this compound is not publicly available, its role as a precursor suggests that it may possess some intrinsic, albeit weaker, affinity for the receptor. Further investigation through in-vitro binding assays and functional screens is warranted to explore this potential.

Anticonvulsant Activity: An Avenue for Exploration

The 4-aminobenzamide scaffold has been a subject of interest in the development of anticonvulsant agents. Studies have shown that various N-substituted 4-aminobenzamides exhibit significant activity in preclinical models of epilepsy. For instance, a series of 4-aminobenzamides of simple primary and secondary amines were evaluated for their anticonvulsant effects against maximal electroshock seizures (MES) in mice.[2]

Table 1: Comparative Anticonvulsant Activity of 4-Aminobenzamide Derivatives

CompoundStructureAnti-MES ED₅₀ (mg/kg, ip) in mice[2]
4-amino-N-amylbenzamide42.98
d,l-4-amino-N-(alpha-methylbenzyl)-benzamide18.02

This table presents data for representative compounds from the cited study to illustrate the potential of the 4-aminobenzamide scaffold.

Given these findings, it is plausible that this compound could exhibit anticonvulsant properties. The ethyl and methyl substitutions on the benzamide ring may modulate its lipophilicity and ability to cross the blood-brain barrier, potentially influencing its efficacy and safety profile.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Distant but Intriguing Possibility

Derivatives of aminobenzamides have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. While the direct linkage is less pronounced, the general pharmacophoric features of aminobenzamides align with some known EGFR inhibitors. For instance, certain aminobenzimidazole derivatives have been investigated as fourth-generation EGFR inhibitors. It is important to note that these are structurally more complex than this compound. However, this distant relationship suggests a potential, albeit speculative, avenue for fragment-based drug design or library synthesis starting from the this compound scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of this compound and a foundational biological assay.

Synthesis of this compound

The following protocol is a proposed synthetic route based on standard amidation and reduction reactions, informed by general procedures for analogous compounds.

Diagram 1: Proposed Synthesis of this compound

Synthesis_Workflow A 4-Nitro-3-methylbenzoic acid C 4-Nitro-3-methylbenzoyl chloride A->C Acyl chloride formation B Thionyl chloride (SOCl₂) E N-ethyl-4-nitro-3-methylbenzamide C->E Amidation D Ethylamine (EtNH₂) G This compound E->G Nitro group reduction F Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-ethyl-4-nitro-3-methylbenzamide

  • To a solution of 4-nitro-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-nitro-3-methylbenzoyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Slowly add a solution of ethylamine (2.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-4-nitro-3-methylbenzamide. Purify by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve N-ethyl-4-nitro-3-methylbenzamide (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 1-3 atm).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Purify by recrystallization or column chromatography if necessary.

In-vitro Thrombin Receptor (PAR-1) Activity Assay (Calcium Mobilization)

This protocol outlines a common method to assess the antagonistic activity of a compound on the PAR-1 receptor.

Diagram 2: PAR-1 Antagonist Activity Assay Workflow

PAR1_Assay_Workflow A Seed PAR-1 expressing cells B Load cells with calcium indicator dye (e.g., Fluo-4 AM) A->B C Incubate with test compound (this compound) or vehicle B->C D Stimulate with PAR-1 agonist (e.g., Thrombin or SFLLRN peptide) C->D E Measure intracellular calcium mobilization (fluorescence) D->E F Data analysis: Compare response in presence and absence of test compound E->F

Caption: Workflow for assessing PAR-1 antagonist activity.

  • Cell Culture: Culture a cell line stably expressing the human PAR-1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions and incubate in the dark at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or a known PAR-1 antagonist as a positive control, and vehicle as a negative control) to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the microplate in a fluorescence plate reader. Add a PAR-1 agonist (e.g., thrombin or the synthetic peptide SFLLRN) to each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response by the test compound at each concentration. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest at the intersection of established and emerging therapeutic areas. Its documented role as a key intermediate in the synthesis of PAR-1 antagonists provides a strong rationale for its exploration in cardiovascular drug discovery. Furthermore, the broader therapeutic potential of the aminobenzamide scaffold in areas such as epilepsy and oncology suggests that this particular derivative may hold untapped biological activities.

The novelty of this compound lies in the scarcity of dedicated research into its own pharmacological profile. This guide serves as a foundational resource for researchers poised to investigate this promising compound. The provided synthetic and analytical protocols offer a starting point for its preparation and initial biological characterization.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound across a range of biological targets, including but not limited to PAR-1, ion channels relevant to epilepsy, and key kinases in oncology.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the contributions of the amino, ethyl, and methyl groups to its biological activity.

  • Comparative Efficacy and Safety Profiling: Directly comparing the performance of this compound with its isomers and other relevant aminobenzamide derivatives in validated preclinical models.

By systematically exploring the properties of this intriguing molecule, the scientific community can unlock its full potential and pave the way for the development of novel and effective therapeutics.

References

  • EP1867331A1.
  • Clark, C. R., Wells, M. J., Sansom, R. T., Norris, G. N., Dockens, R. C., & Ravis, W. R. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779–782. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-amino-N-ethyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-amino-N-ethyl-3-methylbenzamide was not available at the time of publication. The following guidance is based on the known hazards of structurally similar aromatic amines and benzamide compounds, as well as established best practices for laboratory chemical waste management. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

Section 1: Immediate Safety and Hazard Assessment

Given the absence of specific toxicological data for this compound, a precautionary approach is essential. Structurally related compounds, such as other substituted benzamides and aromatic amines, exhibit a range of health hazards. Therefore, this compound should be handled as a hazardous substance.

Potential Hazard Profile (Based on Analogous Compounds):

Hazard ClassPotential Hazard Statement
Acute Toxicity, Oral May be harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]
Hazardous to the Aquatic Environment May be harmful to aquatic life with long-lasting effects.[4]

Immediate Personal Protective Equipment (PPE) Requirements:

To mitigate exposure risks, the following PPE must be worn when handling this compound in any form (solid or in solution):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.[6]

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[6]

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood or in poorly ventilated areas, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[6]

Section 2: Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing papers, spatulas, stir bars), in a designated, sealed container.

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a leak-proof, screw-cap container that is compatible with the solvent used.

  • Contaminated Labware: Disposable items such as pipette tips, and gloves that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste container.[6]

  • Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste. If institutional policy allows for container rinsing, the first rinse must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses should be collected.[7]

Causality: Proper segregation is crucial to prevent unintended chemical reactions in the waste container. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.[7]

Step 2: Waste Container Management

  • Container Selection: Use only containers approved for chemical waste that are in good condition and compatible with the waste being stored. Plastic containers are often preferred.[8]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "Waste this compound" (no abbreviations or formulas).

    • The solvent system and approximate concentrations of all components.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Irritant," "Skin Sensitizer").

  • Storage: Waste containers must be kept tightly sealed except when adding waste.[7] They should be stored in a designated "Satellite Accumulation Area," which must be at or near the point of generation and under the control of the laboratory personnel.[8] This area should be away from general laboratory traffic and have secondary containment to capture any potential leaks.[6][7]

Step 3: Final Disposal

The ultimate disposal of this compound must be conducted through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[6]

  • Do not attempt to treat or neutralize the chemical waste yourself.

  • Schedule a waste pickup with your EHS department in a timely manner to avoid exceeding storage time limits (typically up to 12 months in a Satellite Accumulation Area, provided volume limits are not exceeded).[8]

Regulatory Framework: The management of hazardous waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach to hazardous waste management.[9]

Section 3: Emergency Procedures

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protection: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.

  • Containment: For liquid spills, use a chemical absorbent spill kit to contain the material. For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Collect the absorbed material and any contaminated debris using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and your institution's EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation or a rash occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Section 4: Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid labware Contaminated Labware (Gloves, pipette tips) waste_type->labware Disposable container Select & Label Approved Waste Container solid->container liquid->container labware->container storage Store in Designated Satellite Accumulation Area (Secondary Containment) container->storage Keep container closed pickup Arrange for Pickup by Institutional EHS storage->pickup When full or per schedule disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Disposal workflow for this compound.

References

  • PubChem. Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-amino-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Maryland Department of the Environment. Hazardous Waste. Available from: [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. (2025-01-06). Available from: [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. (2022-06-06). Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]

  • State of Maine. Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Available from: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.